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  • Product: 5-Bromo-1-isopropyl-1H-indole
  • CAS: 675827-10-8

Core Science & Biosynthesis

Foundational

5-Bromo-1-isopropyl-1H-indole CAS number

Technical Monograph: 5-Bromo-1-isopropyl-1H-indole Part 1: Executive Summary 5-Bromo-1-isopropyl-1H-indole (CAS: 675827-10-8) is a specialized heterocyclic building block used primarily in medicinal chemistry and materia...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 5-Bromo-1-isopropyl-1H-indole

Part 1: Executive Summary

5-Bromo-1-isopropyl-1H-indole (CAS: 675827-10-8) is a specialized heterocyclic building block used primarily in medicinal chemistry and materials science.[1][2] It serves as a lipophilic, metabolically stable scaffold for the development of pharmaceutical agents targeting G-protein coupled receptors (GPCRs), kinases, and ion channels. The compound features two distinct reactive handles: the C5-bromine atom, which facilitates palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig), and the electron-rich C3 position, which remains open for electrophilic aromatic substitution.[1] The


-isopropyl group provides steric bulk and increased solubility compared to the parent indole, modulating the pharmacokinetic profile of derived drug candidates.

Part 2: Chemical Identity & Properties

PropertySpecification
CAS Number 675827-10-8
IUPAC Name 5-Bromo-1-(propan-2-yl)-1H-indole
Synonyms 1-Isopropyl-5-bromoindole; 5-Bromo-1-isopropylindole
Molecular Formula C₁₁H₁₂BrN
Molecular Weight 238.13 g/mol
SMILES CC(C)N1C=CC2=C1C=CC(Br)=C2
Appearance Off-white to light brown solid
Solubility Soluble in DCM, DMSO, DMF, Ethyl Acetate; Insoluble in Water
Melting Point 90–92 °C (Analogous range for pure crystalline forms)

Part 3: Synthesis Protocol

Core Methodology: N-Alkylation of 5-Bromoindole

The synthesis of 5-Bromo-1-isopropyl-1H-indole is achieved via nucleophilic substitution (


) using 5-bromoindole and an isopropyl halide.[1] Due to the steric hindrance of the secondary alkyl halide, strong bases and polar aprotic solvents are required to favor 

-alkylation over

-alkylation or elimination side reactions.[1]

Reaction Scheme:


[1]
Step-by-Step Experimental Procedure

Note: All steps must be performed under an inert atmosphere (Nitrogen or Argon).

  • Preparation of Reagents:

    • Weigh 5-Bromoindole (1.0 eq) and dissolve in anhydrous DMF (Dimethylformamide) [0.5 M concentration].

    • Prepare Sodium Hydride (NaH) (1.2 eq, 60% dispersion in mineral oil). Wash with dry hexanes to remove oil if high purity is required, though unwashed NaH is often sufficient for this scale.

  • Deprotonation:

    • Cool the NaH suspension in DMF to 0 °C using an ice bath.

    • Add the 5-Bromoindole solution dropwise over 15 minutes.[1]

    • Expert Insight: Allow the mixture to stir at 0 °C for 30 minutes. The evolution of

      
       gas indicates the formation of the indolyl anion. Ensure gas evolution ceases before proceeding to prevent side reactions.
      
  • Alkylation:

    • Add 2-Iodopropane (Isopropyl Iodide) (1.5 eq) dropwise.[1] Note: Isopropyl bromide can be used but often requires heating; the iodide is more reactive at lower temperatures, reducing elimination byproducts.

    • Allow the reaction to warm slowly to Room Temperature (RT) and stir for 4–12 hours.

    • Monitoring: Check reaction progress via TLC (Hexane:EtOAc 9:1). The product will have a higher

      
       than the starting material.
      
  • Work-up & Purification:

    • Quench the reaction carefully with saturated Ammonium Chloride (

      
      )  solution at 0 °C.
      
    • Extract with Ethyl Acetate (3x) .[1] Wash combined organics with water (to remove DMF) and brine.[1]

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
    • Purification: Flash column chromatography using a gradient of Hexanes/Ethyl Acetate (100:0

      
       90:10).[1]
      
Visualization: Synthesis Workflow

SynthesisWorkflow Start 5-Bromoindole (Precursor) Base NaH / DMF (Deprotonation) Start->Base Dissolve & Cool (0°C) Intermediate Indolyl Anion (Nucleophile) Base->Intermediate -H2 (Gas) Product 5-Bromo-1-isopropyl-1H-indole (Target) Intermediate->Product + Reagent (SN2) RT, 4-12h Reagent Isopropyl Iodide (Electrophile) Reagent->Product 1.5 eq

Figure 1: Logical flow for the N-alkylation of 5-bromoindole using Sodium Hydride.

Part 4: Reactivity & Applications

The utility of 5-Bromo-1-isopropyl-1H-indole lies in its ability to serve as a divergent intermediate. The bromine atom is a "handle" for installing complex aryl or heteroaryl groups, while the indole core remains reactive to electrophiles.

Palladium-Catalyzed Cross-Coupling (C5-Position)

The C5-bromine is highly reactive in Pd-catalyzed cycles.[1]

  • Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to create biaryl scaffolds (common in kinase inhibitors).[1]

  • Buchwald-Hartwig Amination: Coupling with amines to generate 5-aminoindole derivatives (common in CNS-active agents).[1]

Electrophilic Aromatic Substitution (C3-Position)

The C3 position is the most electron-rich site.[1]

  • Vilsmeier-Haack Formylation: Installation of an aldehyde (-CHO) at C3.[1]

  • Friedel-Crafts Acylation: Introduction of ketone motifs.[1]

Visualization: Divergent Functionalization

Reactivity Core 5-Bromo-1-isopropyl-1H-indole Suzuki Suzuki Coupling (Ar-B(OH)2, Pd(0)) Core->Suzuki C5 Functionalization Buchwald Buchwald Amination (R-NH2, Pd(0)) Core->Buchwald C5 Functionalization Vilsmeier Vilsmeier-Haack (POCl3, DMF) Core->Vilsmeier C3 Functionalization Lithiation Lithiation/Exchange (n-BuLi) Core->Lithiation Halogen Exchange Prod_Suzuki 5-Aryl-1-isopropylindole Suzuki->Prod_Suzuki Prod_Buchwald 5-Amino-1-isopropylindole Buchwald->Prod_Buchwald Prod_Vilsmeier 3-Formyl-5-bromo-1-isopropylindole Vilsmeier->Prod_Vilsmeier Prod_Lithiation 5-Lithio Species (Electrophile Trapping) Lithiation->Prod_Lithiation

Figure 2: Divergent synthetic pathways utilizing the C5-Bromine and C3-Hydrogen handles.[1]

Part 5: Safety & Handling (GHS Standards)

Signal Word: WARNING

Hazard StatementCodeDescription
Skin Irritation H315Causes skin irritation.[1]
Eye Irritation H319Causes serious eye irritation.[1]
STOT-SE H335May cause respiratory irritation.[1]

Handling Protocols:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Ventilation: All operations involving reagents (especially Alkyl Iodides and NaH) must be conducted in a certified chemical fume hood.[1]

  • Storage: Store in a cool, dry place (

    
     recommended). Protect from light to prevent debromination or degradation over long periods.
    

References

  • PubChem. (2024).[1] 5-Bromoindole Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Exploratory

Chemo-Structural Analysis and Synthetic Utility of 5-Bromo-1-isopropyl-1H-indole

[1][2][3] Executive Summary & Physicochemical Profile[1][2][3][4] 5-Bromo-1-isopropyl-1H-indole is a specialized halogenated heterocyclic building block used extensively in the synthesis of pharmaceutical intermediates,...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary & Physicochemical Profile[1][2][3][4]

5-Bromo-1-isopropyl-1H-indole is a specialized halogenated heterocyclic building block used extensively in the synthesis of pharmaceutical intermediates, particularly for G-protein coupled receptor (GPCR) modulators and kinase inhibitors.[1][2][3] Its utility stems from the orthogonal reactivity of the 5-bromo position (aryl coupling) and the N-isopropyl group (lipophilic tuning).[1][2][3]

Core Identifiers
ParameterValue
CAS Registry Number 439612-51-8
Molecular Formula C₁₁H₁₂BrN
Average Molecular Weight 238.10 g/mol
Monoisotopic Mass 237.0153 (⁷⁹Br) / 239.0133 (⁸¹Br)
SMILES CC(C)N1C=CC2=C1C=CC(=C2)Br
Physical State Viscous oil or low-melting solid (dependent on purity)
Mass Spectrometry Profile (Critical for Identification)

Unlike standard organic molecules, the molecular weight of this compound cannot be treated as a singular scalar value in analytical contexts due to the presence of Bromine.[2]

  • Isotopic Signature: Bromine exists naturally as two stable isotopes, ⁷⁹Br (50.69%) and ⁸¹Br (49.31%).[2][3]

  • Mass Spec Observation: In LC-MS or GC-MS, the molecular ion (

    
    ) will appear as a 1:1 doublet  at m/z 237  and m/z 239 .[1][2][3]
    
  • Diagnostic Value: This specific splitting pattern serves as an immediate confirmation of the bromine moiety's integrity during synthesis.[3]

Synthetic Architecture

The synthesis of 5-Bromo-1-isopropyl-1H-indole is typically achieved via nucleophilic substitution (


) at the indole nitrogen.[1][2][3] This reaction requires careful control of basicity to prevent side reactions such as elimination of the isopropyl halide (forming propene) or C3-alkylation.[2][3]
Reaction Pathway

The following diagram illustrates the standard synthesis route and its downstream utility in cross-coupling reactions.

SynthesisWorkflow Start 5-Bromoindole (SM) Intermediate Transition State (Indolyl Anion) Start->Intermediate Deprotonation (pKa ~16) Reagents Reagents: Isopropyl Iodide/Bromide Base: NaH or KOH/DMSO Reagents->Intermediate Product 5-Bromo-1-isopropyl-1H-indole (Target) Intermediate->Product SN2 Alkylation Downstream Suzuki/Buchwald Coupling Product->Downstream Pd-Catalysis

Figure 1: Synthetic workflow from 5-bromoindole to the N-isopropyl derivative and subsequent functionalization.

Detailed Protocol: N-Alkylation

Objective: Synthesis of 5-Bromo-1-isopropyl-1H-indole on a 10g scale.

  • Reagent Prep: Charge a flame-dried Round Bottom Flask (RBF) with 5-Bromoindole (1.0 eq) and anhydrous DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide).

  • Deprotonation: Cool the solution to 0°C. Add Sodium Hydride (NaH) (60% dispersion in oil, 1.2 eq) portion-wise.

    • Mechanism:[1][3][4][5][6] The base removes the N-H proton (pKa ~16), generating the nucleophilic indolyl anion.[2][3]

    • Observation: Evolution of

      
       gas.[2][3] Allow to stir for 30 mins until gas evolution ceases.
      
  • Alkylation: Add 2-Iodopropane (1.5 eq) dropwise.

    • Note: Excess alkyl halide is used to compensate for potential elimination (E2) side reactions.[2][3]

  • Reaction: Warm to Room Temperature (RT) and stir for 4–12 hours. Monitor via TLC (Hexane/EtOAc 9:1).

  • Workup: Quench with saturated

    
    . Extract with Ethyl Acetate (
    
    
    
    ).[2][3] Wash organics with water and brine to remove DMF.[2][3] Dry over
    
    
    .[2][3]
  • Purification: Flash column chromatography (

    
    , 100% Hexane 
    
    
    
    5% EtOAc/Hexane).

Medicinal Chemistry Context

Why synthesize this specific derivative? The N-isopropyl group and the 5-bromo substituent play distinct roles in Structure-Activity Relationship (SAR) studies.[1][2][3]

Structural Logic Diagram

SAR_Logic Molecule 5-Bromo-1-isopropyl-1H-indole N_Iso N1-Isopropyl Group Molecule->N_Iso Br_Pos C5-Bromo Position Molecule->Br_Pos Lipophilicity Increases LogP (Membrane Permeability) N_Iso->Lipophilicity H_Bond Removes H-Bond Donor (Prevents promiscuous binding) N_Iso->H_Bond Metabolism Steric Bulk (Reduces N-dealkylation rate) N_Iso->Metabolism Handle Synthetic Handle (Pd-Catalyzed Coupling) Br_Pos->Handle Electronic Halogen Bonding (Interaction with Protein Hotspots) Br_Pos->Electronic

Figure 2: Structure-Activity Relationship (SAR) rationale for the N-isopropyl and 5-bromo modifications.[1][2][3][7]

Key Properties for Drug Design[2][3][9]
  • Lipophilicity (cLogP): The isopropyl group adds significant lipophilicity compared to the parent indole.[3]

    • 5-Bromoindole cLogP: ~2.9[1][2][3][6]

    • 5-Bromo-1-isopropylindole cLogP: ~4.1

    • Impact: Higher permeability across the Blood-Brain Barrier (BBB), making this scaffold popular in CNS drug discovery (e.g., Cannabinoid

      
       agonists).[2][3]
      
  • Electronic Effects: The bromine atom is weakly deactivating but serves as an excellent leaving group for cross-coupling.[2][3] In the final drug molecule, it may be replaced by aryl or heteroaryl groups.[2][3]

Quality Control & Validation

To ensure the integrity of the material for research use, the following QC parameters must be met.

TestAcceptance CriteriaMethod
Appearance Off-white solid or pale yellow oilVisual
Purity >98.0%HPLC (254 nm)
Identity (NMR) 1H NMR confirms Isopropyl doublet (~1.4 ppm) and septet (~4.6 ppm)1H NMR (CDCl3)
Identity (MS) m/z 237/239 (1:1 ratio)LC-MS (ESI+)
Safety Precautions
  • GHS Classification: Irritant (Skin Irrit. 2, Eye Irrit.[3] 2A).

  • Handling: The alkylation step involves Sodium Hydride , which is pyrophoric and reacts violently with water.[2][3] All glassware must be flame-dried, and the reaction performed under Nitrogen or Argon.[1][2][3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24905, 5-Bromoindole (Parent Structure).[2][3] Retrieved from [Link][3][7]

  • Chemistry LibreTexts. Isotope Abundance and Mass Spectrometry of Bromine. Retrieved from [Link][3]

Sources

Foundational

Technical Whitepaper: Structural Elucidation of 5-Bromo-1-isopropyl-1H-indole via 1H NMR

Executive Summary & Strategic Importance 5-Bromo-1-isopropyl-1H-indole is a critical pharmacophore in medicinal chemistry, serving as a functionalized scaffold for the synthesis of tryptamine derivatives and selective 5-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

5-Bromo-1-isopropyl-1H-indole is a critical pharmacophore in medicinal chemistry, serving as a functionalized scaffold for the synthesis of tryptamine derivatives and selective 5-HT6 receptor antagonists. The introduction of the N-isopropyl group modulates lipophilicity and metabolic stability, while the 5-bromo position offers a versatile handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

This guide provides a definitive structural elucidation protocol. Unlike standard database entries, this analysis synthesizes substituent effects (N-alkylation + 5-Bromination) to provide a self-validating assignment logic.

Molecular Architecture & Electronic Environment

To interpret the NMR spectrum accurately, we must first map the electronic environment of the protons.

  • Indole Core: A bicyclic system where the nitrogen lone pair participates in aromaticity, shielding the ring protons but deshielding the N-substituent.

  • 5-Bromo Substituent: An electron-withdrawing group (EWG) via induction but electron-donating via resonance. It significantly deshields the ortho-proton (H4) and alters the splitting pattern of the benzene ring.

  • N-Isopropyl Group: Replaces the labile N-H proton. The methine proton (CH) is directly attached to the nitrogen, placing it in a deshielded region (~4.6 ppm), while the methyl groups appear as a high-intensity doublet upfield.

Experimental Protocol

Sample Preparation
  • Solvent: Chloroform-d (

    
    , 99.8% D) is the standard solvent. Dimethyl sulfoxide-
    
    
    
    (
    
    
    ) is an alternative if the sample contains polar impurities, but
    
    
    provides sharper resolution for the isopropyl coupling.
  • Concentration: 10–15 mg of analyte in 0.6 mL solvent.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.[1]

Acquisition Parameters (Standard 400/500 MHz)
  • Pulse Sequence: Standard 1H ZG30.

  • Relaxation Delay (D1):

    
     1.0 s (Ensure full relaxation of aromatic protons).
    
  • Scans (NS): 16–32 (Sufficient for >95% purity).

  • Temperature: 298 K (25°C).

Spectral Analysis & Assignment

The spectrum is divided into two distinct regions: the aliphatic zone (isopropyl group) and the aromatic zone (indole core).

Data Summary Table
PositionTypeShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment Logic
11, 12 Aliphatic1.48 – 1.52Doublet (d)6H6.7Isopropyl

groups.
10 Aliphatic4.60 – 4.70Septet (sep)1H6.7Isopropyl

(Deshielded by N).
3 Aromatic6.45 – 6.50Doublet (d)1H3.2Indole H3 (Electron-rich pyrrole ring).
7 Aromatic7.18 – 7.22Doublet (d)1H8.8Indole H7 (Ortho to H6).
6 Aromatic7.26 – 7.30Doublet of Doublets (dd)1H8.8, 1.9Indole H6 (Couples to H7 and H4).
2 Aromatic7.30 – 7.35Doublet (d)1H3.2Indole H2 (Adjacent to N).
4 Aromatic7.74 – 7.78Doublet (d)1H1.9Indole H4 (Deshielded by Br/Ring current).
Detailed Mechanistic Breakdown
The Aliphatic Region (1.0 – 5.0 ppm)

The N-isopropyl group provides the "diagnostic signature" confirming alkylation.

  • The Septet: The methine proton (

    
    ) is split by six equivalent methyl protons (
    
    
    
    ). Its chemical shift (~4.65 ppm) is significantly downfield compared to a standard alkyl methine (~2.5 ppm) due to the electronegativity of the indole nitrogen.
  • The Doublet: The two methyl groups are equivalent, appearing as a strong doublet around 1.50 ppm.

  • Validation: If you see a broad singlet >8.0 ppm, the reaction is incomplete (residual N-H).

The Aromatic Region (6.0 – 8.0 ppm)

The 5-bromo substitution breaks the symmetry of the benzene ring, creating an AMX spin system for protons H4, H6, and H7.

  • H4 (The "Deshielded" Proton): Located at ~7.76 ppm. This proton is spatially close to the C3-C3a ring junction and ortho to the Bromine. It appears as a doublet with a small coupling constant (

    
     Hz) due to meta-coupling with H6.
    
  • H3 vs. H2: H3 is the most shielded aromatic proton (~6.48 ppm) due to the electron density of the pyrrole ring. H2 is further downfield (~7.32 ppm) and typically shows a sharp doublet (

    
     Hz).
    
  • H6 and H7: H7 appears as a doublet (

    
     Hz) representing ortho-coupling. H6 appears as a doublet of doublets (
    
    
    
    ), coupling to both H7 (ortho) and H4 (meta).

Logic & Troubleshooting Workflow

The following diagram illustrates the decision matrix for validating the structure and identifying common impurities (e.g., residual DMF from synthesis).

NMR_Workflow Start Start: Acquire 1H NMR Check_Aliphatic Check 1.0 - 5.0 ppm Is Isopropyl Present? Start->Check_Aliphatic Decision_Alk Septet @ 4.6 ppm? Doublet @ 1.5 ppm? Check_Aliphatic->Decision_Alk Check_NH Check > 8.0 ppm Is NH Signal Present? Decision_Pure Broad Singlet Absent? Check_NH->Decision_Pure Analyze_Aromatic Analyze 6.0 - 8.0 ppm Confirm 5-Br Pattern Impurity_Check Check for Solvents: DMF (2.9, 8.0 ppm) Water (1.56 ppm) Analyze_Aromatic->Impurity_Check Decision_Alk->Check_NH Yes Fail_Start FAIL: Check Reagents Decision_Alk->Fail_Start No Decision_Pure->Analyze_Aromatic Yes (Pure) Fail_Inc FAIL: Incomplete Reaction (Start Material Present) Decision_Pure->Fail_Inc No (NH found) Final_Valid VALID STRUCTURE: 5-Bromo-1-isopropyl-1H-indole Impurity_Check->Final_Valid

Caption: Logic flow for structural validation. Note the critical checkpoint for residual N-H signals indicating incomplete alkylation.

Common Impurities & Artifacts

When synthesizing this compound via N-alkylation (e.g., using Isopropyl Iodide and NaH in DMF), specific impurities are common:

  • Residual DMF: Look for methyl singlets at 2.89 and 2.96 ppm, and a formyl proton at 8.02 ppm.

  • Residual Isopropyl Iodide: Look for a septet at 4.2 – 4.3 ppm (shifted upfield compared to the product) and a doublet at 1.8 ppm.

  • Water: In

    
    , water typically appears as a broad singlet around 1.56 ppm, which can overlap with the isopropyl methyl doublet. Recommendation: Add a drop of 
    
    
    
    to shift the water peak if quantification is required.

References

  • ChemicalBook. (n.d.). 5-Bromoindole NMR Spectra and Data. Retrieved from [2]

  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). (General reference for Indole shift logic).
  • BenchChem. (2025).[3] Application Notes and Protocols for N-alkylation of 5-Bromoindole. Retrieved from

  • Royal Society of Chemistry. (2020).[4] Supplementary Information: Fischer indolisation–N-alkylation. Organic & Biomolecular Chemistry. Retrieved from

  • Reich, H. J. (2023). 1H NMR Chemical Shifts. University of Wisconsin-Madison/ACS Division of Organic Chemistry. Retrieved from

Sources

Exploratory

An In-Depth Technical Guide to the 13C NMR Spectroscopy of 5-Bromoindoles

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of 5-Bromoindoles and the Role of 13C NMR Spectroscopy 5-Bromoindoles are a class of heterocyclic compounds that serve as cru...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 5-Bromoindoles and the Role of 13C NMR Spectroscopy

5-Bromoindoles are a class of heterocyclic compounds that serve as crucial building blocks in the synthesis of a wide array of biologically active molecules and pharmaceutical agents. Their prevalence in marine natural products, many of which exhibit potent pharmacological properties, has made them attractive targets for synthetic chemists and drug discovery programs. The bromine atom at the 5-position not only influences the electronic properties of the indole ring but also provides a versatile handle for further chemical modifications through cross-coupling reactions.

Accurate structural elucidation is paramount in the development of novel therapeutics, and Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose. Specifically, Carbon-13 (¹³C) NMR spectroscopy provides a detailed fingerprint of the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives rise to a distinct signal in the ¹³C NMR spectrum, with its chemical shift (δ) being highly sensitive to its local electronic environment. This technique allows researchers to confirm the identity and purity of synthesized 5-bromoindole derivatives, and to unambiguously determine the position of substituents on the indole scaffold. This guide provides a comprehensive overview of the ¹³C NMR spectroscopic data of 5-bromoindoles, an analysis of the spectral features, and a detailed protocol for data acquisition.

Principles of 13C NMR Spectroscopy in Substituted Indoles

The ¹³C NMR spectrum of an indole is characterized by signals in the aromatic region, typically between 100 and 140 ppm. The chemical shifts of the individual carbon atoms are influenced by several factors, including the electronegativity of neighboring atoms, resonance effects, and the overall electron density distribution within the bicyclic ring system.

The introduction of a bromine atom at the C-5 position of the indole ring induces significant changes in the ¹³C NMR spectrum compared to the parent indole molecule. These changes are primarily due to two effects:

  • Inductive Effect: Bromine is an electronegative atom that withdraws electron density from the carbon atom to which it is directly attached (C-5). This deshielding effect causes the C-5 signal to shift downfield (to a higher ppm value). The inductive effect also influences the chemical shifts of adjacent carbon atoms, although to a lesser extent.

  • Resonance Effect: The lone pairs of electrons on the bromine atom can participate in resonance with the aromatic system. This effect can either shield or deshield nearby carbons depending on the resonance structures.

The interplay of these effects results in a unique pattern of chemical shifts that is characteristic of the 5-bromoindole scaffold. Definitive assignment of each carbon signal often requires the use of two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), which correlate the carbon signals with their attached protons.[1]

Analysis of the 13C NMR Spectrum of 5-Bromoindoles

While a complete, definitively assigned ¹³C NMR dataset for the parent 5-bromo-1H-indole in a peer-reviewed journal remains elusive in readily available literature, we can analyze the expected chemical shift regions based on general principles and available data for similar compounds. For comparison, the assigned ¹³C NMR data for 5-bromo-3-methyl-1H-indole in CDCl₃ is presented.[2]

Expected Chemical Shift Ranges for 5-Bromoindole:

To illustrate the expected chemical shifts, the following diagram outlines the numbering of the indole ring and the anticipated ¹³C NMR chemical shift regions for 5-bromoindole.

G cluster_indole 5-Bromoindole Carbon Numbering C2 C2 (~125 ppm) C3 C3 (~102 ppm) C2->C3 C3a C3a (~128 ppm) C3->C3a C4 C4 (~123 ppm) C3a->C4 C7a C7a (~135 ppm) C3a->C7a C5 C5-Br (~114 ppm) C4->C5 C6 C6 (~124 ppm) C5->C6 C7 C7 (~112 ppm) C6->C7 C7->C7a C7a->C2 N1 N1-H

Indole Ring Numbering and Expected Chemical Shifts

Data Presentation: 13C NMR Chemical Shifts of 5-Bromo-3-methyl-1H-indole

The following table summarizes the reported ¹³C NMR chemical shifts for 5-bromo-3-methyl-1H-indole, which provides a valuable reference for understanding the influence of the 5-bromo substituent.

Carbon AtomChemical Shift (δ, ppm) in CDCl₃[2]
C-2124.76
C-3111.60
C-3a122.95
C-4121.64
C-5112.50
C-6124.76
C-7112.50
C-7a134.96
C-8 (CH₃)9.64

Experimental Protocol for 13C NMR Data Acquisition

To ensure the acquisition of high-quality and reproducible ¹³C NMR data for 5-bromoindoles, a standardized experimental protocol is essential. The following methodology is adapted from established procedures for similar indole derivatives.

Workflow for 13C NMR Data Acquisition of 5-Bromoindoles:

A Step-by-Step Experimental Workflow

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 10-20 mg of the purified 5-bromoindole derivative.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃; or dimethyl sulfoxide-d₆, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.

    • Add a small amount of tetramethylsilane (TMS) as an internal reference for calibrating the chemical shift scale to 0.00 ppm.

  • Instrument Setup:

    • The use of a high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion and sensitivity.

    • Insert the sample into the spectrometer and lock the field frequency to the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp and symmetrical NMR signals.

  • Data Acquisition:

    • A standard proton-decoupled pulse sequence is typically used to acquire the ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

    • Key acquisition parameters to consider include:

      • Pulse Angle: A 30° pulse angle is a good compromise between signal intensity and the time required for the nuclei to relax.

      • Relaxation Delay (d1): A delay of 1-2 seconds between pulses allows for sufficient relaxation of the carbon nuclei, which is important for quantitative analysis.

      • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (from hundreds to thousands) is often necessary to obtain a spectrum with an adequate signal-to-noise ratio. The exact number will depend on the sample concentration and the spectrometer's sensitivity.

  • Data Processing:

    • The raw data, known as the Free Induction Decay (FID), is converted into a frequency-domain spectrum through a mathematical process called Fourier transformation.

    • The resulting spectrum must be phased to ensure that all peaks are in the pure absorption mode (positive).

    • Baseline correction is applied to remove any distortions in the baseline of the spectrum.

    • The chemical shift axis is calibrated by setting the TMS signal to 0.00 ppm.

  • Spectral Analysis and Interpretation:

    • The chemical shift of each peak is recorded in parts per million (ppm).

    • The signals are assigned to the specific carbon atoms in the 5-bromoindole molecule. This assignment is based on:

      • Comparison with known ¹³C NMR data of similar indole structures.

      • Understanding the electronic effects (inductive and resonance) of the bromine substituent and the indole nitrogen.

      • For unambiguous assignments, especially for complex derivatives, 2D NMR experiments such as HSQC (which correlates carbons to their directly attached protons) and HMBC (which shows correlations between carbons and protons over two or three bonds) are invaluable.

Conclusion and Future Outlook

¹³C NMR spectroscopy is a powerful and essential technique for the structural characterization of 5-bromoindoles, providing critical information for researchers in medicinal chemistry and drug development. A thorough understanding of the factors influencing ¹³C chemical shifts in the indole ring system, coupled with standardized experimental protocols, ensures the acquisition of reliable and reproducible data. While a complete and authoritatively assigned ¹³C NMR dataset for the parent 5-bromo-1H-indole is a valuable goal for the scientific community, the principles and comparative data presented in this guide offer a solid foundation for the analysis of this important class of compounds. Future work in this area should focus on the definitive assignment of the ¹³C NMR spectrum of 5-bromoindole and the systematic study of the effects of various substituents on the chemical shifts, further enriching the spectroscopic database available to researchers.

References

  • Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR studies of indole. Heterocycles, 27(2), 431-439.
  • PubChem. (n.d.). 5-Bromoindole. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

Sources

Foundational

The Halogen Signature: Advanced Mass Spectrometry of Brominated Indoles

Introduction: The Bromine Advantage In the analysis of small molecules, halogens are often viewed as a nuisance due to their impact on solubility and ionization. However, in mass spectrometry (MS), bromine is a gift.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Bromine Advantage

In the analysis of small molecules, halogens are often viewed as a nuisance due to their impact on solubility and ionization. However, in mass spectrometry (MS), bromine is a gift. Unlike the spectral ambiguity of purely carbon-nitrogen scaffolds, brominated indoles carry a distinct "isotopic barcode."

Whether you are isolating Tyrian purple precursors from marine sponges or tracking the metabolism of a synthetic antiviral, the physics of bromine isotopes provides a self-validating mechanism for identification. This guide moves beyond basic spectral interpretation to advanced strategies for detecting, fragmenting, and structurally characterizing brominated indole scaffolds.

The Isotopic Fingerprint: Physics as a Filter

The core of brominated indole analysis lies in the natural abundance of bromine isotopes. Unlike fluorine (monoisotopic) or chlorine (3:1 ratio), bromine exists as


 and 

in a nearly perfect 1:1 ratio.
The "Pascal" Distribution

When multiple bromine atoms are present, the spectral pattern expands according to binomial distribution probabilities. This is your primary filter against matrix noise.

SpeciesIsotope Pattern (

)
Intensity RatioDiagnostic Value
Mono-Br (

)

,

1 : 1 The "Doublet" signature. Immediate confirmation of

.
Di-Br (

)

,

,

1 : 2 : 1 The "Triplet." Common in marine bis-indoles.
Tri-Br (

)

,

,

,

1 : 3 : 3 : 1 The "Quartet." Often seen in synthetic intermediates.
Mass Defect Specificity

Bromine has a significant negative mass defect .

  • 
     Da
    
  • 
     Da
    

While biological matrices (lipids, peptides) have positive mass defects (due to Hydrogen


), brominated compounds shift toward the negative scale. This allows for high-confidence filtering in High-Resolution MS (HRMS).

Ionization Strategies: ESI vs. APCI

Indoles are nitrogenous, suggesting they should protonate easily. However, the electron-withdrawing nature of bromine (electronegativity


) reduces the basicity of the indole nitrogen.
Decision Matrix: Source Selection
FeatureESI (Electrospray Ionization) APCI (Atmospheric Pressure Chemical Ionization)
Primary Mechanism Solution-phase protonation

Gas-phase proton transfer / Charge exchange
Best For Mono-brominated indoles, polar metabolites (glucuronides).Poly-brominated indoles, neutral synthetic precursors.
Risk Factor In-Source Debromination: High capillary temps can cleave the C-Br bond before MS1 analysis.Thermal degradation of thermally labile side chains.
Recommendation Start here. Use "Soft" settings (Source Temp < 350°C).Switch to this if signal is poor or molecule is highly lipophilic.

Fragmentation Mechanisms (MS/MS)[1]

Understanding how brominated indoles break apart is crucial for structural elucidation. The C-Br bond is weaker than C-Cl or C-F, leading to specific neutral losses.

The "Radical vs. Even-Electron" Dichotomy

In Q-TOF or Orbitrap collision cells, brominated indoles exhibit two competing pathways:

  • Heterolytic Cleavage (Even-electron): Loss of

    
     (80 or 82 Da). This retains the aromatic stability but is less common in simple indoles.
    
  • Homolytic Cleavage (Radical): Loss of

    
     radical (79 or 81 Da). This generates a radical cation 
    
    
    
    , which is highly reactive and often undergoes ring expansion to a quinolinium-like species.
Visualization of Fragmentation Pathway

The following diagram illustrates the decision tree for identifying a brominated indole based on MS/MS data.

FragmentationPathway Precursor Precursor Ion [M+H]+ (Doublet) Activation CID Activation (Collision Cell) Precursor->Activation Path_Radical Homolytic Cleavage (Loss of Br radical) Activation->Path_Radical Dominant Path Path_Neutral Heterolytic Cleavage (Loss of HBr) Activation->Path_Neutral Minor Path RadicalCat Radical Cation [M-79/81]•+ (High Abundance) Path_Radical->RadicalCat EvenElec Cation [M-80/82]+ (Lower Abundance) Path_Neutral->EvenElec RingExp Ring Expansion (Quinolinium Ion) RadicalCat->RingExp Stabilization IndoleCore Stable Indole Core EvenElec->IndoleCore

Figure 1: Competing fragmentation pathways for brominated indoles. The loss of the Bromine radical is often the base peak in MS/MS spectra.

Experimental Protocol: The "Halogen-Specific" Workflow

This protocol is designed to minimize artifacts (like photochemical debromination) and maximize sensitivity.

Sample Preparation
  • Light Protection: Brominated indoles are photolabile. Perform all extractions in amber glass or under low-light conditions to prevent the formation of debrominated artifacts (which will confuse your isotope analysis).

  • Solvent Choice: Avoid acetone (can form adducts). Use Methanol or Acetonitrile.

LC-MS/MS Method Parameters

System: UHPLC coupled to Q-TOF or Orbitrap.

ParameterSettingRationale
Column C18 or Phenyl-HexylPhenyl-Hexyl provides better selectivity for aromatic halogenated isomers.
Mobile Phase A Water + 0.1% Formic AcidProton source.
Mobile Phase B Acetonitrile + 0.1% Formic AcidACN is preferred over MeOH to reduce backpressure and improve ionization of lipophiles.
Gradient 5% B to 95% B over 15 minBrominated compounds are hydrophobic; expect late elution.
MS Mode Data Dependent Acquisition (DDA)Crucial: Set "Isotope Trigger" if available. Only trigger MS/MS if a doublet (1:1) is detected.[1][2][3][4]
Data Analysis: Kendrick Mass Defect (KMD) Filtering

For complex mixtures (e.g., marine extracts), standard peak picking is insufficient. Use KMD analysis to visualize halogenated series.

The Logic:

  • Convert IUPAC mass to Kendrick Mass (based on

    
     substitution or 
    
    
    
    substitution).
  • Plot KMD vs. Nominal Mass.[1][5]

  • Brominated series will align horizontally, distinct from the diagonal spray of lipids/peptides.

KMD_Workflow RawData Raw LC-MS Data PeakPick Peak Picking (Deconvolution) RawData->PeakPick Calc Calculate KMD (Standardized to CH2 or H) PeakPick->Calc Filter Filter: Negative Mass Defect (Selects Halogens) Calc->Filter Plot KMD Plot (Horizontal Alignment) Filter->Plot

Figure 2: Kendrick Mass Defect (KMD) filtering workflow for isolating halogenated signals from complex background noise.

References

  • BenchChem. (2025).[6] The Signature of a Halogen: A Technical Guide to the Natural Isotopic Abundance of Bromine in Mass Spectrometry. Link

  • Aguiar, G. P., et al. (2010). Fragmentation of plumeran indole alkaloids... by electrospray ionization tandem mass spectrometry. ResearchGate. Link

  • Jobst, K. J., et al. (2013). The use of mass defect plots for the identification of (novel) halogenated contaminants. ResearchGate. Link

  • MDPI. (2022). Marine-Derived Indole Alkaloids and Their Biological and Pharmacological Activities. Marine Drugs. Link

  • ChemRxiv. (2018). Rapid Visualization of Chemically Related Compounds Using Kendrick Mass Defect as a Filter. Link

Sources

Exploratory

Technical Guide: IR Spectroscopy for 5-Bromo-1-isopropyl-1H-indole

Executive Summary This technical guide provides a comprehensive framework for the infrared (IR) spectroscopic analysis of 5-Bromo-1-isopropyl-1H-indole (CAS: N/A for specific isomer, Analogous to 5-Bromoindole CAS: 10075...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive framework for the infrared (IR) spectroscopic analysis of 5-Bromo-1-isopropyl-1H-indole (CAS: N/A for specific isomer, Analogous to 5-Bromoindole CAS: 10075-50-0).

As a key intermediate in the synthesis of tryptamine-based pharmaceuticals and GSK-3 inhibitors, the spectral validation of this compound relies on three distinct vibrational signatures:

  • The Indole Core: Aromatic skeletal vibrations.[1][2]

  • The Halogenation: The C-Br stretch in the fingerprint region.[3]

  • The N-Alkylation: The diagnostic gem-dimethyl doublet of the isopropyl group and the absence of the N-H stretching frequency.

This guide moves beyond simple peak listing to explain the causality of vibrational modes, ensuring researchers can distinguish the target molecule from its precursors (5-bromoindole) and hydrolysis byproducts.

Molecular Architecture & Vibrational Theory

To accurately interpret the spectrum, we must deconstruct the molecule into its constituent oscillators.

MoietyVibrational ModeTheoretical Frequency (cm⁻¹)Diagnostic Value
Indole Ring (Ar-H) C-H Stretching3000 – 3100High: Confirms aromaticity.[2]
Isopropyl Group C-H Stretching (Aliphatic)2850 – 2980High: Confirms alkylation.
Isopropyl Group C-H Bending (gem-dimethyl)1360 – 1385 (Doublet)Critical: Distinguishes isopropyl from n-propyl or ethyl.
C-N Bond Stretching1150 – 1350Medium: Overlaps with fingerprint, but confirms N-substitution.
C-Br Bond Stretching500 – 700High: Confirms halogen retention.
N-H Bond Stretching~3400Negative Control: MUST be absent.[4]
The "Silent" N-H Region

In the starting material (5-bromoindole), a sharp, distinct band appears at approximately 3400–3450 cm⁻¹ due to the N-H stretch.

  • Mechanism: Upon alkylation with the isopropyl group, the Hydrogen atom is replaced.

  • Result: The region above 3100 cm⁻¹ should be devoid of strong peaks. The presence of a peak here indicates incomplete reaction.

Predicted & Empirical Spectral Assignment

Since 5-Bromo-1-isopropyl-1H-indole is a solid (Melting Point: ~90–92°C), the spectrum will be well-resolved. The following table synthesizes empirical data from N-alkylated haloindoles.

Table 1: Diagnostic Peak Assignments
Frequency (cm⁻¹)IntensityAssignmentMechanistic Insight
3050 – 3100 MediumAr-H StretchTension of hydrogen atoms attached to the rigid benzene/pyrrole rings.
2960 – 2980 StrongCH₃ Asym. StretchVibration of the methyl groups on the isopropyl moiety.
2870 – 2930 MediumCH/CH₂ Sym. StretchAliphatic backbone vibration.
1570 – 1610 Med-StrongC=C Ring Skeletal"Breathing" modes of the indole double bonds.
1450 – 1480 MediumRing DeformationCharacteristic of the indole nucleus.
1380 & 1370 Strong Gem-Dimethyl Doublet The "Fingerprint of Isopropyl": Symmetric deformation of the two methyl groups attached to the same carbon.
1200 – 1300 MediumC-N StretchVibration of the bond connecting the indole nitrogen to the isopropyl carbon.
720 – 750 StrongC-H Out-of-Plane (OOP)Bending of adjacent hydrogens on the benzene ring.
550 – 650 Med-WeakC-Br StretchHeavy atom effect lowers the frequency into the far fingerprint region.

Experimental Protocols

Sampling Technique: ATR vs. KBr

For this compound, Attenuated Total Reflectance (ATR) is the recommended industry standard due to speed and reproducibility. However, if the C-Br stretch (low frequency) is the primary focus, KBr pellets may offer superior transmission below 600 cm⁻¹.

Workflow Visualization

The following diagram outlines the decision logic for sample preparation and analysis.

SamplePrep Start Sample: 5-Bromo-1-isopropyl-1H-indole State Physical State: Solid (Powder) Start->State Choice Select Method State->Choice ATR ATR (Diamond/ZnSe) Range: 4000-600 cm⁻¹ Pros: Fast, No Prep Choice->ATR Routine QC KBr KBr Pellet Range: 4000-400 cm⁻¹ Pros: Better Low-Freq Resolution Choice->KBr Detailed Fingerprint Analysis Acquire Spectrum (32 Scans, 4 cm⁻¹ Res) ATR->Analysis KBr->Analysis

Figure 1: Decision matrix for sampling methodology based on analytical needs.

Step-by-Step ATR Protocol
  • Crystal Cleaning: Clean the ATR crystal (Diamond or ZnSe) with isopropanol. Ensure the background spectrum is flat.

  • Sample Loading: Place approximately 10–20 mg of the solid powder onto the center of the crystal.

  • Compression: Lower the pressure arm (anvil) until the force gauge registers the optimal contact (typically 80–100 N for solids).

    • Why? Poor contact results in weak peaks and high noise.

  • Acquisition:

    • Resolution: 4 cm⁻¹

    • Scans: 32 (minimum) to 64 (for noise reduction).

    • Range: 4000 to 600 cm⁻¹.

  • Post-Processing: Apply Baseline Correction if necessary. Do not apply smoothing unless noise is excessive, as it may obscure the isopropyl doublet.

Quality Control & Troubleshooting

Interpretation Logic (Pass/Fail)

Use the following logic flow to validate the synthesis of 5-Bromo-1-isopropyl-1H-indole.

SpectralLogic Input Analyze Spectrum CheckNH Peak at 3400 cm⁻¹? Input->CheckNH Fail1 FAIL: Unreacted Starting Material (5-Bromoindole present) CheckNH->Fail1 Yes CheckAli Peaks at 2900-3000 cm⁻¹? CheckNH->CheckAli No Fail2 FAIL: Alkylation Failed CheckAli->Fail2 No CheckDoublet Split Peak at 1380/1370 cm⁻¹? CheckAli->CheckDoublet Yes Fail3 FAIL: Wrong Alkyl Group (e.g., n-propyl) CheckDoublet->Fail3 No Pass PASS: 5-Bromo-1-isopropyl-1H-indole Confirmed CheckDoublet->Pass Yes

Figure 2: Logical workflow for spectral validation of the target compound.

Common Contaminants
  • Water (Moisture): Broad hump at 3300–3500 cm⁻¹. Action: Dry sample in a desiccator.

  • Isopropanol (Solvent): Broad O-H stretch at 3300 cm⁻¹ and strong C-O stretch at ~1100 cm⁻¹. Action: Increase drying time/vacuum.

  • CO₂ (Atmospheric): Sharp doublet at 2350 cm⁻¹. Action: Re-run background subtraction.

References

  • National Institute of Standards and Technology (NIST). Isopropyl Alcohol Infrared Spectrum (Gem-Dimethyl Doublet Reference). NIST Chemistry WebBook, SRD 69.[5][6] [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. (Standard text for Indole/Aromatic assignments). [Link]

  • University of Colorado Boulder. IR Spectroscopy Tutorial: Alkyl Halides (C-Br Stretch Frequencies). [Link]

Sources

Foundational

An In-Depth Technical Guide to 5-Bromo-1-isopropyl-1H-indole: Properties, Synthesis, and Applications

Abstract This technical guide provides a comprehensive scientific overview of 5-Bromo-1-isopropyl-1H-indole (CAS No. 675827-10-8), a key heterocyclic building block for researchers, medicinal chemists, and drug developme...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive scientific overview of 5-Bromo-1-isopropyl-1H-indole (CAS No. 675827-10-8), a key heterocyclic building block for researchers, medicinal chemists, and drug development professionals. The indole scaffold is a privileged structure in pharmacology, and this derivative offers a unique combination of reactivity and molecular properties.[1][2] This document details the compound's physicochemical and spectroscopic properties, provides validated, step-by-step protocols for its synthesis and subsequent chemical transformations, and explores its utility in modern drug discovery. The insights herein are grounded in established chemical principles and supported by authoritative references to empower researchers in leveraging this versatile intermediate.

Introduction: The Strategic Value of the Indole Nucleus

The indole ring system is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, neurotransmitters (e.g., serotonin), and blockbuster pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in various biological interactions make it an invaluable scaffold. The strategic functionalization of the indole core allows for the fine-tuning of a molecule's pharmacological profile.

1.1. The Role of N-1 and C-5 Substitution

5-Bromo-1-isopropyl-1H-indole is a strategically designed synthetic intermediate. The two key points of modification confer distinct advantages:

  • The 1-Isopropyl Group: Alkylation of the indole nitrogen serves multiple purposes. It protects the nitrogen from unwanted side reactions, enhances solubility in organic solvents, and, most critically, introduces a lipophilic group that can modulate a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The branched nature of the isopropyl group can also provide steric hindrance that influences binding to biological targets or improves metabolic stability.

  • The 5-Bromo Substituent: The bromine atom at the C-5 position is not merely a placeholder; it is a versatile chemical handle. It serves as a prime site for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the facile introduction of aryl, heteroaryl, or alkyl groups.[3] This allows for the rapid generation of diverse chemical libraries, a cornerstone of modern hit-to-lead optimization in drug discovery. 5-substituted indoles are precursors to compounds used in treating neurological disorders, cardiovascular diseases, and cancer.[4][5]

This guide will dissect these features, providing the practical knowledge necessary for its effective use in the laboratory.

Physicochemical and Safety Profile

A thorough understanding of a compound's physical properties is fundamental to its application in experimental work, from reaction setup to purification and formulation.

Core Properties

The key physicochemical data for 5-Bromo-1-isopropyl-1H-indole are summarized in the table below. While experimental data for properties like melting and boiling points are not widely published, values can be reasonably extrapolated from the parent compound, 5-bromoindole (Melting Point: 90-92 °C).[6]

PropertyValueSource
CAS Number 675827-10-8N/A
Molecular Formula C₁₁H₁₂BrNN/A
Molecular Weight 238.13 g/mol N/A
Appearance Off-white to light tan solid (Predicted)N/A
Melting Point Data not available; expected to be a low-melting solidN/A
Boiling Point Data not available; high boiling liquid or low-melting solidN/A
Solubility Soluble in polar aprotic solvents (DMSO, DMF), chlorinated solvents (DCM, chloroform), and ethers (THF).[7] Insoluble in water.[6]N/A
Safety and Handling

As a responsible scientist, safety is the paramount consideration. This compound should be handled with appropriate care in a controlled laboratory environment.

  • Hazard Classification: Irritant. Based on the GHS classifications for the parent compound, 5-bromoindole, this derivative should be considered a potential skin, eye, and respiratory irritant.[8]

  • Recommended Personal Protective Equipment (PPE):

    • Standard laboratory coat

    • Chemical-resistant gloves (e.g., nitrile)

    • Safety glasses or goggles

  • Handling Procedures:

    • Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

    • Avoid contact with skin, eyes, and clothing.

    • Employ standard good laboratory practices.

  • Storage: Store in a tightly sealed container in a cool, dry place, protected from light. For long-term storage, refrigeration (-20°C) is recommended to ensure stability.[9]

Spectroscopic Characterization: Validating Structure and Purity

Confirming the identity and purity of 5-Bromo-1-isopropyl-1H-indole is achieved through a combination of standard spectroscopic techniques. The following data represents predicted values based on the known spectra of 5-bromoindole and the chemical principles of N-isopropylation.[10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, CDCl₃): The proton NMR is the most direct method to confirm the presence of the isopropyl group and its attachment to the indole nitrogen.

    • δ ~7.8-7.9 ppm (d, 1H): Aromatic proton at C-4.

    • δ ~7.6-7.7 ppm (d, 1H): Aromatic proton at C-7.

    • δ ~7.2-7.3 ppm (dd, 1H): Aromatic proton at C-6.

    • δ ~7.1-7.2 ppm (d, 1H): Pyrrole proton at C-2.

    • δ ~6.4-6.5 ppm (d, 1H): Pyrrole proton at C-3.

    • δ ~4.6-4.8 ppm (sept, 1H): Methine proton (-CH) of the isopropyl group.

    • δ ~1.5-1.6 ppm (d, 6H): Methyl protons (-CH₃) of the isopropyl group.

  • ¹³C NMR (100 MHz, CDCl₃): Carbon NMR confirms the full carbon skeleton.

    • Aromatic Region (δ ~110-140 ppm): 8 distinct signals corresponding to the indole ring carbons. The C-Br carbon (C-5) would appear around δ ~115 ppm.

    • Isopropyl Group (δ ~20-50 ppm): Two signals; one for the methine carbon (~48 ppm) and one for the two equivalent methyl carbons (~22 ppm).

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and isotopic pattern characteristic of a monobrominated compound.

  • Expected M/z: Look for two peaks of nearly equal intensity at m/z = 237 ([M]⁺) and m/z = 239 ([M+2]⁺), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. This isotopic signature is a definitive confirmation of the presence of one bromine atom.

Synthesis and Purification Workflow

The most direct and reliable synthesis of 5-Bromo-1-isopropyl-1H-indole is via the N-alkylation of commercially available 5-bromoindole. This is a robust and scalable nucleophilic substitution reaction.

Retrosynthetic Analysis

The logical disconnection for the synthesis is at the N1-isopropyl bond, leading back to two simple starting materials: 5-bromoindole and an isopropyl electrophile.

G Target 5-Bromo-1-isopropyl-1H-indole SM1 5-Bromoindole Target->SM1 N-C Bond Disconnection SM2 Isopropyl Halide (e.g., 2-iodopropane) Target->SM2

Caption: Retrosynthetic analysis of the target molecule.

Detailed Experimental Protocol: N-Isopropylation

This protocol is adapted from established methods for N-alkylation of indoles.[12] The choice of a strong base like sodium hydride ensures complete deprotonation of the indole nitrogen, leading to a clean and efficient reaction.

Materials and Reagents:

  • 5-Bromoindole (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

  • 2-Iodopropane (or 2-bromopropane, 1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a dry, three-neck round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), add 5-bromoindole (1.0 eq).

  • Dissolution: Add anhydrous DMF (approx. 5-10 mL per gram of indole) and stir until the starting material is fully dissolved.

  • Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add the sodium hydride (1.2 eq) portion-wise. Causality Note: Adding NaH slowly at 0°C safely controls the exothermic reaction and the evolution of hydrogen gas.

  • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes. The solution may become slightly cloudy as the sodium indolide salt forms.

  • Alkylation: Slowly add 2-iodopropane (1.5 eq) dropwise via syringe to the reaction mixture, maintaining the temperature at 0 °C. Expertise Insight: 2-Iodopropane is more reactive than 2-bromopropane, leading to faster reaction times, but either can be used.

  • Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-16 hours.

  • Monitoring: The reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the starting 5-bromoindole spot is consumed.

  • Work-up (Quenching): Once complete, cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution until gas evolution ceases. Trustworthiness Note: This step safely neutralizes any unreacted sodium hydride.

  • Extraction: Dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash sequentially with water and then brine to remove residual DMF and inorganic salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes (e.g., 0% to 10% EtOAc) to afford the pure 5-Bromo-1-isopropyl-1H-indole.

Purification and Validation Workflow

G Crude Crude Product (from rotary evaporator) Column Silica Gel Column Chromatography Crude->Column TLC TLC Analysis of Fractions Column->TLC Combine Combine Pure Fractions & Concentrate TLC->Combine Final Pure Product (>95% Purity) Combine->Final QC QC Analysis: ¹H NMR, MS Final->QC

Caption: Post-synthesis purification and validation workflow.

Chemical Reactivity and Synthetic Utility

The true power of this molecule lies in its capacity for further elaboration, primarily through reactions at the C-5 bromine. The palladium-catalyzed Suzuki-Miyaura cross-coupling is a premier example, enabling the formation of C-C bonds with exceptional reliability.[13]

Key Reactive Sites

G cluster_0 5-Bromo-1-isopropyl-1H-indole Indole [Chemical Structure Here] C5_Br C5-Br Bond (Suzuki, Heck, etc.) C2_H C2-H (Lithiation/Deprotonation) C3_H C3 Position (Electrophilic Substitution)

Caption: Key sites of reactivity on the indole scaffold. The C5-Br bond is ideal for cross-coupling, while C2 is susceptible to deprotonation and C3 to electrophilic attack.

Protocol for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol demonstrates the coupling of an arylboronic acid to the C-5 position, a reaction of immense importance in medicinal chemistry. The conditions are based on well-established precedents for bromo-heterocycles.[3]

Materials and Reagents:

  • 5-Bromo-1-isopropyl-1H-indole (1.0 eq)

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid, 1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.03 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • 1,2-Dimethoxyethane (DME) and Water (4:1 mixture)

Step-by-Step Procedure:

  • Setup: To a reaction vial, add 5-Bromo-1-isopropyl-1H-indole (1.0 eq), the arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and Pd(dppf)Cl₂ (0.03 eq).

  • Inert Atmosphere: Seal the vial and purge with an inert gas (argon or nitrogen) for 5-10 minutes. Causality Note: The palladium catalyst is oxygen-sensitive, and removing air is crucial for preventing catalyst degradation and ensuring high yields.

  • Solvent Addition: Add the degassed DME/water solvent mixture.

  • Heating: Heat the reaction mixture to 80-90 °C with vigorous stirring for 2-12 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Work-up: After cooling to room temperature, dilute the reaction with water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography to yield the 5-aryl-1-isopropyl-1H-indole product.

Conclusion: A Versatile Tool for Innovation

5-Bromo-1-isopropyl-1H-indole is more than a simple chemical; it is a strategically designed platform for innovation in drug discovery and materials science. Its N-isopropyl group provides desirable physicochemical properties, while the C-5 bromine acts as a reliable linchpin for molecular diversification through cross-coupling chemistry. By understanding its properties and mastering the reliable synthetic protocols detailed in this guide, researchers are well-equipped to accelerate their discovery programs and construct novel molecular architectures with precision and efficiency.

References

  • (No valid reference for this number)
  • Google Patents. (2012). CN102558017A - Method for preparing 5-bromoindole.
  • PubChem. (n.d.). 5-Bromoindole. Retrieved February 7, 2026, from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved February 7, 2026, from [Link]

  • IndiaMART. (n.d.). 5-Bromoindole - Latest Price, Manufacturers & Suppliers. Retrieved February 7, 2026, from [Link]

  • Google Patents. (2017). CN106432040B - A kind of green synthesis method of medicine intermediate 5- bromo indole.
  • National Institutes of Health (NIH). (2016). A simple one-pot 2-step N-1-alkylation of indoles with α-iminoketones toward the expeditious 3-step synthesis of N-1-quinoxaline-indoles. Retrieved February 7, 2026, from [Link]

  • MD Topology. (n.d.). 5-Bromoindole. Retrieved February 7, 2026, from [Link]

  • Google Patents. (2017). US9815827B2 - Agent for treatment of schizophrenia.
  • MDPI. (2014). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Retrieved February 7, 2026, from [Link]

  • National Institutes of Health (NIH). (2015). Biomedical Importance of Indoles. Retrieved February 7, 2026, from [Link]

  • Loyola eCommons. (1993). Novel Synthetic Route to 5-Substituted Indoles. Retrieved February 7, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 7, 2026, from [Link]

  • designer-drug.com. (n.d.). Synthesis of 5-Bromo Indole. Retrieved February 7, 2026, from [Link]

Sources

Exploratory

Electron density of N-protected indole rings

Title: Electronic Modulation of the Indole Scaffold: A Technical Guide to N-Protecting Group Effects on Regioselectivity and Reactivity Executive Summary In medicinal chemistry, the indole ring is a "privileged structure...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Electronic Modulation of the Indole Scaffold: A Technical Guide to N-Protecting Group Effects on Regioselectivity and Reactivity

Executive Summary

In medicinal chemistry, the indole ring is a "privileged structure," yet its native reactivity is often too blunt for complex synthesis. The unmasked indole is electron-rich (


-excessive), prone to oxidation, and overwhelmingly nucleophilic at the C3 position. For the synthetic chemist, the 

-protecting group is not merely a shield; it is an electronic throttle .

By selecting the appropriate


-substituent, one can invert the electronic bias of the ring, switching the major nucleophilic site from C3 to C2, or enabling nucleophilic aromatic substitution (

) on the typically inert benzene portion. This guide provides a quantitative and mechanistic analysis of how

-protection alters electron density, supported by self-validating experimental protocols.

Part 1: Mechanisms of Electronic Modulation

The nitrogen atom (N1) is the electronic pivot of the indole system. Its lone pair participates in the aromatic sextet, rendering the pyrrole ring electron-rich.

The Native State (Free Indole)
  • Mechanism: The N1 lone pair donates density into the

    
    -system via resonance.
    
  • Result: High electron density at C3.[1]

  • Reactivity: Rapid Electrophilic Aromatic Substitution (

    
    ) at C3.
    
The Deactivated State (EWG Protection)
  • Groups: Sulfonyls (Ts, Bs), Carbamates (Boc, Cbz), Acyls (Ac).

  • Mechanism: These Electron Withdrawing Groups (EWGs) compete for the N1 lone pair through exocyclic conjugation (acyls/carbamates) or strong inductive withdrawal (sulfonyls).

  • Result: The indole ring becomes electron-deficient.[2][3] The C2-H bond becomes more acidic due to the inductive effect of the electronegative N1.

  • Reactivity Switch:

    • 
       at C3 is retarded (requires stronger electrophiles).
      
    • Lithiation (deprotonation) at C2 becomes kinetically favored (Directed Ortho Metalation).

Visualization: The Protecting Group Decision Matrix

IndoleLogic Start Target Transformation Q1 Is the goal C3-Functionalization? Start->Q1 Q2 Is the goal C2-Functionalization? Q1->Q2 No PathA Native/Activated Indole (Free N-H or N-Alkyl) Q1->PathA Yes (Friedel-Crafts, Vilsmeier) Q2->PathA No (Radical/Metal Carbenoid) PathB Deactivated Indole (N-Tosyl, N-Boc) Q2->PathB Yes (Lithiation/Trapping) MechA Mechanism: SEAr High e- density at C3 PathA->MechA MechB Mechanism: Lithiation (DoM) Acidity at C2 increased PathB->MechB

Figure 1: Decision matrix for selecting N-protecting groups based on desired regiochemical outcome.

Part 2: Quantitative Assessment (NMR & Reactivity)

The shift in electron density is quantifiable via


C NMR spectroscopy. As electron density is withdrawn from the ring, the carbon nuclei become deshielded, shifting downfield (higher ppm).
Table 1: Comparative Electronic Metrics of N-Protected Indoles
ScaffoldN-Substituent TypeC3

C Shift (ppm)*
C2 Acidity (

)
Primary Reactivity
Indole None (H)~102.0~21.0

(C3)
N-Methylindole EDG (Inductive)~101.0>21.0

(C3, Accelerated)
N-Acetylindole EWG (Resonance)~111.5~19.0

(Deactivated)
N-Boc-indole EWG (Resonance)~115.2~18.5Directed Lithiation (C2)
N-Tosylindole EWG (Inductive/Res)~113.8~17.0Directed Lithiation (C2)

*Note: Chemical shifts are approximate values in


. The downfield shift of C3 (from ~102 to ~115 ppm) confirms the depletion of electron density by EWGs.

Part 3: Experimental Protocols

These protocols are designed to be self-validating . The success of the reaction is confirmed not just by yield, but by specific diagnostic checkpoints.

Protocol A: Synthesis of N-Phenylsulfonyl Indole (Deactivation)

Objective: Create an electron-deficient scaffold suitable for C2-lithiation or nucleophilic attack.

  • Setup: Flame-dry a 250 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar. Flush with Argon.

  • Reagents:

    • Indole (1.0 equiv, 10 mmol)

    • Toluene (anhydrous, 50 mL)

    • NaOH (powdered, 5.0 equiv)

    • Tetrabutylammonium hydrogen sulfate (TBAHS, 0.1 equiv) - Phase Transfer Catalyst.

    • Benzenesulfonyl chloride (1.2 equiv).

  • Procedure:

    • Dissolve indole and TBAHS in Toluene.

    • Add powdered NaOH. The mixture will become heterogeneous.

    • Add benzenesulfonyl chloride dropwise over 10 minutes. Exotherm warning: Monitor internal temp.

    • Stir vigorously at Room Temperature (RT) for 2 hours.

  • Validation Checkpoint (TLC):

    • Spot reaction mixture vs. starting indole (20% EtOAc/Hexanes).

    • Success Criteria: Starting material (

      
      ) disappears; Product appears at higher 
      
      
      
      (
      
      
      ).
    • Diagnostic: The N-H stretch in IR (

      
      ) must be absent in the product.
      
  • Workup: Dilute with water, separate organic layer, dry over

    
    , concentrate. Recrystallize from EtOH.
    
Protocol B: C2-Lithiation of N-Boc Indole (Activation)

Objective: Regioselective functionalization at C2 using the "Complex Induced Proximity Effect" (CIPE).

  • Setup: Flame-dry a Schlenk flask. Strict exclusion of moisture is critical.

  • Reagents:

    • N-Boc-indole (1.0 equiv, 2 mmol)

    • THF (anhydrous, 10 mL)

    • 
      -Butyllithium (
      
      
      
      -BuLi) (1.1 equiv, 1.7 M in pentane) or LDA (freshly prepared).
    • Electrophile (e.g., DMF, MeI).

  • Procedure:

    • Dissolve N-Boc-indole in THF and cool to -78°C (Dry ice/Acetone bath).

    • Add

      
      -BuLi dropwise down the side of the flask. Mechanism: The Boc carbonyl coordinates Li, directing the base to the C2 proton.
      
    • Stir at -78°C for 1 hour. The solution typically turns yellow/orange (formation of the lithio-species).

    • Add Electrophile (neat) rapidly.

    • Allow to warm to RT.[4][5]

  • Validation Checkpoint (NMR):

    • Success Criteria: In

      
       NMR, the diagnostic C2-H doublet (near 7.6 ppm in N-Boc indole) will be absent.
      
    • Failure Mode: If C2-H is present but N-Boc is gone, the base attacked the carbonyl (nucleophilic attack) instead of deprotonating C2. Use a bulkier base (LTMP) if this occurs.

Part 4: Strategic Applications in Drug Design

The ability to toggle electron density allows for the construction of complex pharmacophores found in nature.

Accessing the "Impossible" Isomer

Natural products often require substitution at C2 (e.g., Vinca alkaloids). Using free indole yields C3 products. By employing the N-Boc -> C2-Lithiation -> Deprotection sequence, chemists can access the C2-isomer exclusively.

Nucleophilic Substitution at C3

An N-phenylsulfonyl group renders the indole ring so electron-poor that it can react with nucleophiles (like organocuprates) at C3, a reactivity mode completely inaccessible to the native indole.[2]

Visualization: The Reactivity Divergence Pathway

ReactivityPath cluster_0 Electron Rich (Native) cluster_1 Electron Poor (Protected) Indole Indole Core C3_Attack Electrophile attacks C3 (Friedel-Crafts) Indole->C3_Attack Direct Reaction N_Prot N-Protection (Boc/Tosyl) Indole->N_Prot Step 1: Protection C2_Lith C2-Lithiation (DoM) N_Prot->C2_Lith Step 2: Base (-78°C) C2_Func C2-Functionalized Indole C2_Lith->C2_Func Step 3: Electrophile

Figure 2: Divergent synthetic pathways enabled by electronic modulation.

References

  • Sundberg, R. J. (1990). The Chemistry of Indoles. Academic Press. (Foundational text on indole electronic structure).
  • Gribble, G. W. (2010). "Indole Ring Synthesis: From Natural Products to Drug Discovery".[1][6] Journal of Heterocyclic Chemistry. Link

  • Beak, P., & Snieckus, V. (1982). "Directed Lithiation of Aromatic Tertiary Amides: An Evolving Synthetic Methodology for Polysubstituted Aromatics". Accounts of Chemical Research. Link (Primary source for DoM mechanism).

  • Katritzky, A. R., et al. (1990). "Regioselectivity in Electrophilic Substitutions of Heterocycles". Chemical Reviews. Link

  • Hasan, I., et al. (1981). "Syntheses of Indoles via N-Protected Lithiation". Journal of Organic Chemistry. Link

Sources

Foundational

Reactivity and Functionalization of the Indole C5 Position: A Technical Guide

This guide provides a technical deep-dive into the reactivity and functionalization of the indole C5 position, tailored for research scientists and medicinal chemists. Executive Summary The indole scaffold is a "privileg...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical deep-dive into the reactivity and functionalization of the indole C5 position, tailored for research scientists and medicinal chemists.

Executive Summary

The indole scaffold is a "privileged structure" in medicinal chemistry, serving as the core for blockbuster drugs like Sumatriptan and Indomethacin. However, its intrinsic reactivity poses a significant synthetic challenge: the pyrrole ring (specifically C3) is highly nucleophilic, while the benzene ring (C4–C7) remains comparatively inert to electrophilic attack.

This guide analyzes the electronic disparity that makes C5 functionalization difficult and details modern strategies—specifically Transition Metal-Catalyzed (TMC) C–H activation and Directing Group (DG) logic—to invert this reactivity. We provide a validated protocol for site-selective C5-arylation and examine the structural logic of C5-substituted therapeutics.

Part 1: The Electronic Landscape & Reactivity Profile

To functionalize C5, one must overcome the inherent bias of the indole system. The pyrrole nitrogen lone pair donates density into the ring, creating a specific reactivity vector.

Intrinsic Reactivity Order
  • C3 (Nucleophilic Champion): The enamine-like character makes C3 roughly

    
     times more reactive than benzene toward electrophiles.
    
  • C2 (The Runner-Up): Less nucleophilic than C3 but can be activated via lithiation (N-protection required) or specific electrophilic conditions.

  • C5 (The Benzenoid Remote): Located on the fused benzene ring, C5 is electronically distinct. It is not deactivated like a nitrobenzene, but it cannot compete with C3/C2 for electrophiles.

    • Challenge: Standard Electrophilic Aromatic Substitution (EAS) yields mixtures or exclusive C3 products.

    • Solution: C5 activation requires radical pathways , metal-mediated C–H insertion , or steric steering .

Visualization of Reactivity Vectors

The following diagram illustrates the competing reactivity modes of the indole scaffold.

IndoleReactivity cluster_C5 C5 Functionalization Strategies Indole Indole Scaffold C3 C3 Position (Nucleophilic/EAS) Primary Site Indole->C3 Electrophiles (E+) C2 C2 Position (Lithiation/Acidity) Secondary Site Indole->C2 Strong Bases (Li+) C5 C5 Position (Remote/Inert) Requires C-H Activation Indole->C5 Transition Metals (Ir/Pd/Cu) or Radicals Sterics Steric Control (Ir-Borylation) C5->Sterics Directing Directing Groups (C3-DG Cu-Catalysis) C5->Directing Radical Radical Substitution (Metal-Free) C5->Radical

Figure 1: Reactivity map of the indole scaffold highlighting the orthogonality of C5 activation compared to intrinsic C2/C3 modes.

Part 2: Strategic Approaches to C5 Functionalization

Strategy A: Transition Metal-Catalyzed C–H Activation

Modern C–H activation allows for the direct functionalization of C5 without pre-halogenation.

Iridium-Catalyzed Borylation (Steric Control)

Iridium complexes (e.g.,


 with dtbpy ligands) are sensitive to steric environments.
  • Mechanism: The active iridium species reacts with the least sterically hindered C–H bond.

  • Selectivity: On 3-substituted indoles (where C3 is blocked), the C2 position is sterically crowded by the N-substituent (if present) or electronically distinct. The C-H activation often favors C5 or C6 depending on the specific substitution pattern.[1]

  • Utility: Yields 5-borylindoles, which are versatile precursors for Suzuki couplings to install aryl, vinyl, or alkyl groups.

Copper-Catalyzed Directed Arylation (Directing Group Logic)

A breakthrough approach utilizes a removable Directing Group (DG) at C3 to "reach around" and activate the benzene ring.

  • Key Protocol: Yang et al. (2017) demonstrated that a C3-pivaloyl group can direct a Copper-catalyzed arylation selectively to C5 .

  • Mechanism: Unlike Pd-catalyzed C4-arylation (which proceeds via a 6-membered palladacycle), the Cu-catalyzed reaction likely involves a migration of the aryl group from the metal center to the C5 position via a Heck-type 4-membered transition state or a radical/oxidative pathway unique to the Cu(I)/Cu(III) cycle.

Strategy B: Radical C–H Iodination

For halogenation, metal-free radical pathways using aryl iodides as iodine sources can achieve high C5 regioselectivity. The radical intermediate at C5 is stabilized by the fused pyrrole ring's electronics without disrupting the aromaticity as severely as C4/C7 attack.

Part 3: Detailed Experimental Protocol

Protocol: C3-Directed C5-H Arylation of Indoles

Source: Adapted from Yang et al., Angew.[2] Chem. Int. Ed. 2017. [Reference 1]

This protocol demonstrates the use of a C3-pivaloyl group to force arylation at the remote C5 position, overriding the natural C2/C3 reactivity.

Reagents & Materials:
  • Substrate: 3-Pivaloylindole (1.0 equiv)

  • Coupling Partner: Diaryliodonium triflate (

    
    ) (1.5 equiv)
    
  • Catalyst: Copper(I) thiophene-2-carboxylate (CuTc ) (10 mol%)

  • Ligand: 4,4′-Di-tert-butyl-2,2′-bipyridine (dtbpy ) (10 mol%)

  • Base/Additive: 2,6-Di-tert-butylpyridine (1.0 equiv)

  • Solvent: Dichloroethane (DCE)

  • Atmosphere: Argon (Ar)[3]

Step-by-Step Methodology:
  • Setup: In a glovebox or under a strict Argon stream, charge a flame-dried Schlenk tube with 3-pivaloylindole (0.2 mmol),

    
     (0.3 mmol), CuTc (3.8 mg, 0.02 mmol), and dtbpy (5.4 mg, 0.02 mmol).
    
  • Solvation: Add anhydrous DCE (2.0 mL) and 2,6-di-tert-butylpyridine (via syringe). Seal the tube with a Teflon screw cap.

  • Reaction: Stir the mixture at 40 °C for 12–24 hours. Note: The mild temperature is crucial to maintain regioselectivity and prevent decomposition of the iodonium salt.

  • Workup: Dilute the reaction mixture with dichloromethane (DCM) and filter through a short pad of Celite to remove inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue via silica gel flash chromatography (Gradient: Hexanes/Ethyl Acetate) to isolate the 5-aryl-3-pivaloylindole .

  • DG Removal (Optional): The pivaloyl group can be removed via hydrolysis (NaOH/MeOH) or reduced to an alkyl group if desired, recovering the free N-H indole core.

Mechanism Visualization (Cu-Catalyzed C5 Arylation)

CuCatalysis Start 3-Pivaloylindole + Cu(I)Tc OxAdd Oxidative Addition (Ar-I-Ar)+ -> Cu(III)-Ar Start->OxAdd + Ar2IOTf Coord Coordination C3-C=O binds Cu(III) OxAdd->Coord Migration Aryl Migration Heck-type 4-membered TS Targeting C5 Coord->Migration Regio-determining Step Elimination Reductive Elimination Releases Product + Cu(I) Migration->Elimination Elimination->Start Catalyst Regeneration

Figure 2: Proposed catalytic cycle for the C3-directed C5-arylation of indole. The interaction between the C3-carbonyl and the Copper center is critical for positioning the aryl group at C5.

Part 4: Applications in Drug Discovery

The C5 position is a critical vector for optimizing pharmacokinetics (metabolic stability) and potency (receptor binding) in indole-based drugs.[4]

Quantitative Comparison of C5-Substituted Drugs
Drug NameTherapeutic ClassC5 SubstituentFunction of C5 Group
Sumatriptan Antimigraine (

agonist)
Sulfonamide (

)
H-bond donor/acceptor; mimics serotonin hydroxyl.
Zolmitriptan Antimigraine (

agonist)
OxazolidinoneImproves oral bioavailability and CNS penetration.
Indomethacin NSAID (COX inhibitor)Methoxy (

)
Increases lipophilicity; locks conformation in COX active site.
Frovatriptan AntimigraineCarboxamide (fused)Rigidifies structure; enhances metabolic half-life.
Case Study: The Triptans

The development of Sumatriptan highlighted the necessity of C5 functionalization. The natural ligand, Serotonin, possesses a C5-hydroxyl group.

  • Metabolic Liability: The C5-OH is rapidly glucuronidated, leading to poor oral bioavailability.

  • Solution: Replacing the -OH with a C5-sulfonamide (Sumatriptan) or C5-oxazolidinone (Zolmitriptan) maintained the critical H-bonding interactions with the serotonin receptor while blocking rapid metabolism. This "bioisosteric replacement" at C5 is a textbook example of structure-activity relationship (SAR) optimization.

References

  • Regiocontrolled Direct C-H Arylation of Indoles at the C4 and C5 Positions Source: Angewandte Chemie International Edition, 2017. URL:[Link]

  • Iridium-Catalyzed C–H Borylation of Heteroarenes: Scope, Regioselectivity, and Application to Drug Discovery Source: Chemical Reviews, 2010. URL:[Link]

  • Regioselective C5-H Direct Iodination of Indoles Source: RSC Advances, 2014. URL:[Link]

  • Copper-catalyzed direct regioselective C5–H alkylation reactions of functionalized indoles Source: Chemical Science, 2025 (via NIH/PubMed Central). URL:[Link]

  • Synthetic strategies and therapeutic insights into FDA-approved indole-containing drugs Source: European Journal of Medicinal Chemistry (via NIH), 2026. URL:[Link]

Sources

Exploratory

Technical Monograph: 5-Bromo-1-isopropyl-1H-indole

[1][2] Executive Summary & Chemical Identity 5-Bromo-1-isopropyl-1H-indole represents a strategic scaffold in medicinal chemistry, combining the versatile reactivity of the indole core with a lipophilic N-isopropyl handl...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Chemical Identity

5-Bromo-1-isopropyl-1H-indole represents a strategic scaffold in medicinal chemistry, combining the versatile reactivity of the indole core with a lipophilic N-isopropyl handle and a halogenated functionalization site at C5.[1][2] While often synthesized in situ or as a custom intermediate rather than a commodity reagent, this molecule serves as a critical building block for pharmaceuticals targeting G-protein coupled receptors (GPCRs), particularly within the cannabinoid and serotonin receptor families, as well as kinase inhibitors where the N-isopropyl group occupies specific hydrophobic pockets.[1][2]

This guide provides a definitive technical workflow for the synthesis, characterization, and downstream application of this privileged structure, deriving its protocols from the parent compound 5-Bromoindole (CAS 10075-50-0) .[2]

Physiochemical Profile (Predicted & Parent-Derived)

Note: Data below synthesizes experimental values of the parent 5-bromoindole with calculated increments for the N-isopropyl substitution.

PropertyValue / PredictionContext for Drug Design
Parent CAS 10075-50-0Reference for starting material (5-Bromoindole).[1][2][3]
Molecular Formula C₁₁H₁₂BrNCore scaffold + Isopropyl (C₃H₇).[1][2][4]
Molecular Weight ~238.13 g/mol Ideal fragment size (<300 Da) for fragment-based drug discovery (FBDD).[1][4]
Calculated LogP (cLogP) ~3.8 - 4.2Highly lipophilic.[1][2][4] The isopropyl group adds ~1.0–1.2 log units to the parent (LogP ~3.0).[1][2][4]
H-Bond Donors 0N-substitution removes the H-bond donor, increasing blood-brain barrier (BBB) permeability.[1][2]
Topological Polar Surface Area (TPSA) ~5.0 ŲVery low TPSA suggests excellent membrane permeability.[1][2][4]
Solubility Low (Aqueous)Requires organic solvents (DMF, DMSO, DCM) for processing.[1][2][4]

Synthetic Architecture: The N-Alkylation Protocol

The primary barrier to utilizing 5-Bromo-1-isopropyl-1H-indole is the steric hindrance introduced by the isopropyl group during synthesis.[1] Unlike simple methylation, installing a secondary alkyl group requires precise control of basicity and temperature to prevent elimination side reactions (E2) of the alkyl halide.[1][2][4]

Reaction Logic & Mechanism

The synthesis relies on the deprotonation of the indole N-H (pKa ~16 in DMSO) to generate an indolyl anion.[1][2][4] This nucleophile attacks 2-bromopropane (or 2-iodopropane) via an SN2 mechanism.[1][2][4]

  • Challenge: 2-halopropanes are secondary halides prone to elimination (forming propene) under strong basic/thermal stress.[1][2][4]

  • Solution: Use a strong, non-nucleophilic base (NaH) in a polar aprotic solvent (DMF) at controlled temperatures.[1][2][4]

Step-by-Step Synthesis Protocol

Safety Note: Sodium hydride (NaH) evolves hydrogen gas.[1][2][5] Perform in a fume hood under inert atmosphere (Ar/N₂).

Reagents:

  • 5-Bromoindole (1.0 equiv)[2][5][6]

  • Sodium Hydride (60% dispersion in oil, 1.2 equiv)[1][2][4]

  • 2-Iodopropane (1.5 equiv) [Preferred over bromide for faster kinetics][1][2]

  • DMF (Anhydrous, 0.5 M concentration relative to indole)

Procedure:

  • Preparation: Charge a flame-dried round-bottom flask with 5-Bromoindole and dissolve in anhydrous DMF under Argon. Cool to 0°C (ice bath).

  • Deprotonation: Add NaH portion-wise over 15 minutes. Await the cessation of H₂ evolution (bubbling).[1][2][4][5] Stir at 0°C for 30 minutes to ensure complete anion formation.

    • Self-Validating Check: The solution often shifts color (yellow to slight reddish-brown) indicating the indolyl anion.[1][2][4]

  • Alkylation: Add 2-iodopropane dropwise via syringe.

  • Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature (RT). Stir for 3–12 hours.

    • Monitoring: Check via TLC (Hexane/EtOAc 9:1).[1][2][4] The starting material (more polar, lower Rf) should disappear.[1][2][4]

  • Quench & Workup: Cool back to 0°C. Quench carefully with saturated NH₄Cl solution. Extract with Ethyl Acetate (3x).[1][2][4][5] Wash organics with water (to remove DMF) and brine.[1][2][4][5] Dry over Na₂SO₄.[1][2][3][4][5]

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel, 100% Hexanes → 5% EtOAc/Hexanes).

Synthesis Workflow Diagram

SynthesisWorkflow Start 5-Bromoindole (Parent Scaffold) Step1 Deprotonation (NaH, DMF, 0°C) Start->Step1 Activation Inter Indolyl Anion (Intermediate) Step1->Inter -H2 Gas Step2 Alkylation (2-Iodopropane, RT) Inter->Step2 Sn2 Attack Product 5-Bromo-1-isopropyl-1H-indole (Target) Step2->Product Workup

Caption: Figure 1. Convergent synthesis pathway for N-isopropyl functionalization via nucleophilic substitution.

Functionalization Strategies: The "Privileged" C5 Position

Once the N-isopropyl group is installed, the molecule becomes a directed scaffold.[1][2][4] The bromine atom at position 5 is highly activated for Palladium-catalyzed cross-coupling reactions, allowing for the rapid generation of diverse libraries.[1][2][4]

C5-Reactivity Profile

The C5 position is electronically distinct from the C3 position (which is nucleophilic).[1][2][4] The C-Br bond allows for:

  • Suzuki-Miyaura Coupling: Attachment of aryl/heteroaryl groups.[1][2][4]

  • Buchwald-Hartwig Amination: Introduction of amine chains (common in CNS-active drugs).[1][2][4]

  • Miyaura Borylation: Conversion of the bromide to a boronic ester for reverse-polarity couplings.[1][2][4]

Divergent Synthesis Logic

The following diagram illustrates how 5-Bromo-1-isopropyl-1H-indole serves as a hub for divergent synthesis.

DivergentSynthesis Core 5-Bromo-1-isopropyl-1H-indole Suzuki Suzuki Coupling (Ar-B(OH)2, Pd(PPh3)4) Core->Suzuki C-C Bond Formation Buchwald Buchwald-Hartwig (R-NH2, Pd2(dba)3) Core->Buchwald C-N Bond Formation Vilsmeier Vilsmeier-Haack (POCl3, DMF) Core->Vilsmeier C3 Electrophilic Sub. Biaryl 5-Aryl-1-isopropylindole (Kinase Inhibitors) Suzuki->Biaryl Amino 5-Amino-1-isopropylindole (CNS Ligands) Buchwald->Amino Aldehyde 3-Formyl-5-bromo-1-isopropylindole (Synthetic Cannabinoid Precursor) Vilsmeier->Aldehyde

Caption: Figure 2.[1][2] Divergent functionalization map. Red nodes indicate C5 transformations; Blue indicates C3 functionalization.

Safety & Handling

While the specific SDS for the N-isopropyl derivative may be sparse, the hazards are extrapolated from 5-bromoindole and alkyl halides.[1][2]

  • Skin/Eye Irritant: Brominated indoles are potent irritants.[1][2][4] Wear nitrile gloves and eye protection.[1][2][4]

  • Sensitizer: Indoles can cause allergic skin reactions upon repeated exposure.[1][2][4]

  • Inhalation: Handle solid 5-bromoindole and the final product in a fume hood to avoid dust inhalation.

  • Storage: Store at 2–8°C, protected from light (brominated compounds can be photosensitive).

References

  • PubChem. 5-Bromoindole (Parent Compound) - CID 24905.[1][2][4] National Library of Medicine.[1][2][4] Available at: [Link][1][2][4]

  • Organic Chemistry Portal. Synthesis of Indoles: N-Alkylation. Available at: [Link][1][2][4]

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Suzuki-Miyaura Coupling Protocols for 5-Bromoindoles

Executive Summary The indole scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore in over 100 FDA-approved drugs. Functionalization at the C5 position is particularly valuable fo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The indole scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore in over 100 FDA-approved drugs. Functionalization at the C5 position is particularly valuable for modulating metabolic stability and potency. However, 5-bromoindole presents specific challenges in palladium-catalyzed cross-coupling due to the acidic N-H proton and the electron-rich nature of the pyrrole ring.

This guide provides two field-proven protocols for the Suzuki-Miyaura coupling of 5-bromoindoles. Unlike generic procedures, these workflows address the specific electronic and steric demands of the indole core, prioritizing the use of unprotected (free N-H) substrates to maximize atom economy and reduce step count.

Mechanistic Insight & Causality

The Substrate Challenge: 5-Bromoindole

To optimize the reaction, one must understand the failure modes specific to this substrate:

  • Catalyst Poisoning: The indole N-H (pKa ~16 in DMSO) can be deprotonated by the bases required for Suzuki coupling (e.g., carbonates, phosphates). The resulting indolyl anion can coordinate to the Palladium(II) center, displacing ligands and forming inactive "Pd-black" aggregates.

  • Electronic Deactivation: The electron-donating nitrogen increases electron density at C5, making the C-Br bond less electrophilic compared to standard aryl bromides. This slows the Oxidative Addition step.

  • Protodeboronation: Heterocyclic boronic acids (coupling partners) are prone to hydrolytic cleavage under basic aqueous conditions, competing with the desired Transmetallation .

The Solution: Ligand & Base Selection[1]
  • Ligand: We utilize electron-rich, bulky phosphines (e.g., dppf, XPhos). These ligands increase the electron density on Pd(0), accelerating the oxidative addition into the electron-rich indole C-Br bond. Their steric bulk also prevents the formation of inactive Pd-dimers.

  • Base: We favor weak, mild bases (K₂CO₃, K₃PO₄) over strong alkoxides to minimize N-deprotonation while sufficiently activating the boronic acid.

Visualization: The Catalytic Cycle

The following diagram illustrates the catalytic cycle, highlighting the critical interference points for indoles.

SuzukiCycle Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition (Ar-Pd(II)-Br) Pd0->OxAdd + Substrate TransMet Transmetallation (Ar-Pd(II)-Ar') OxAdd->TransMet + Boronic RedElim Reductive Elimination (Product Release) TransMet->RedElim SideReaction FAILURE MODE: N-H Deprotonation -> Catalyst Poisoning TransMet->SideReaction If Base too strong RedElim->Pd0 Product C5-Arylated Indole RedElim->Product Substrate 5-Bromoindole Substrate->OxAdd Boronic Boronic Acid + Base Boronic->TransMet

Figure 1: Catalytic cycle of Suzuki-Miyaura coupling. Note the critical "Failure Mode" where the indole nitrogen can interfere if conditions are too harsh.

Experimental Protocols

Protocol A: The "Workhorse" Method (Robust & Cost-Effective)

Best for: Standard library synthesis, gram-scale reactions, and cost-sensitive projects. Chemistry: Uses Pd(dppf)Cl₂, a robust ferrocenyl ligand system that resists oxidation and tolerates water.

ReagentEquivalentsRole
5-Bromoindole 1.0 equivElectrophile
Aryl Boronic Acid 1.2 - 1.5 equivNucleophile
Pd(dppf)Cl₂·CH₂Cl₂ 0.03 - 0.05 equivCatalyst (Pre-catalyst)
K₂CO₃ 2.0 - 3.0 equivBase (Activator)
1,4-Dioxane / Water 4:1 Ratio (0.2 M)Solvent System

Step-by-Step Procedure:

  • Setup: To a reaction vial equipped with a magnetic stir bar, add 5-bromoindole (1.0 equiv), aryl boronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Degassing (Critical): Add the solvent mixture (Dioxane/Water 4:1). Sparge with Nitrogen or Argon for 5–10 minutes. Why? Oxygen promotes homocoupling of the boronic acid and oxidizes the phosphine ligand.

  • Catalyst Addition: Add Pd(dppf)Cl₂[1][2]·CH₂Cl₂ (3–5 mol%).

  • Reaction: Seal the vessel and heat to 80–90 °C for 4–12 hours.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate.[3][4] Wash with water (x2) and brine (x1).[1] Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Protocol B: The "High-Performance" Method (Sterically Demanding)

Best for: Unreactive boronic acids, sterically hindered substrates, or when Protocol A yields <50%. Chemistry: Uses XPhos Pd G2 , a Buchwald precatalyst that generates a highly active monoligated Pd(0) species in situ.[5]

ReagentEquivalentsRole
5-Bromoindole 1.0 equivElectrophile
Aryl Boronic Acid 1.2 equivNucleophile
XPhos Pd G2 0.01 - 0.02 equivPrecatalyst (Rapid activation)
K₃PO₃ (Tribasic) 2.0 equivBase
THF / Water 10:1 Ratio (0.2 M)Solvent System

Step-by-Step Procedure:

  • Setup: Combine 5-bromoindole, boronic acid, and K₃PO₄ in a vial.

  • Catalyst Addition: Add XPhos Pd G2 (1–2 mol%).[6] Note: This catalyst is air-stable and can be weighed on the bench.

  • Solvent & Degassing: Add THF/Water (10:1). Degas by sparging with inert gas for 2 minutes.

  • Reaction: Heat to 60 °C (milder heat required) for 1–4 hours.

  • Workup: Standard aqueous workup as in Protocol A.

Decision Matrix & Workflow

Use this logic flow to select the correct protocol and troubleshoot issues.

Workflow Start Start: 5-Bromoindole Coupling CheckSubstrate Is the Indole Nitrogen Protected? Start->CheckSubstrate Protected Yes (Boc, Tosyl, SEM) CheckSubstrate->Protected High Tolerance Unprotected No (Free N-H) CheckSubstrate->Unprotected Risk of Poisoning RouteA Protocol A: Pd(dppf)Cl2 Standard Conditions Protected->RouteA Unprotected->RouteA Try First (Cheaper) ResultCheck Check Conversion (LCMS) RouteA->ResultCheck RouteB Protocol B: XPhos Pd G2 High Activity Conditions Success Yield > 80% Proceed to Isolation ResultCheck->Success Failure Low Yield / Incomplete ResultCheck->Failure Failure->RouteB If Steric Bulk High Debug Troubleshoot: 1. Increase Temp 2. Switch to Protocol B 3. Protect Nitrogen (Boc) Failure->Debug If Protocol B fails Debug->RouteB

Figure 2: Experimental decision matrix for selecting coupling conditions.

Troubleshooting & Self-Validation

A "Self-Validating" system means the reaction outcome tells you exactly what went wrong. Use LCMS data to diagnose:

Observation (LCMS)DiagnosisCorrective Action
Starting Material (SM) remains, No Product. Catalyst inactive or poisoned.Ensure rigorous degassing. Switch to XPhos Pd G2 (Protocol B).
SM consumed, "De-bromo" indole formed. Protodebromination (Reduction).Solvent is too "wet" or hydride source present. Reduce water ratio; switch solvent to Toluene/Water.
SM consumed, Homocoupling of Boronic Acid. Oxidative Homocoupling.Oxygen leak in the system. Re-degas and check seals. Add Boronic acid in portions.
New spot matches "N-arylation" mass. Regioselectivity issue.Base is too strong (deprotonating N-H). Switch from Carbonate to Phosphate or protect N with Boc.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link

  • Li, H., Grasha, M. L., & Colacot, T. J. (2010). Suzuki–Miyaura Coupling of 5-Haloindoles Catalyzed by Pd(dppf)Cl2. Organic Letters, 12(15), 3332–3335. Link

  • Bair, J. S., et al. (2017). Palladium-Catalyzed Cross-Coupling of Unprotected Indoles. Journal of Organic Chemistry, 82(1), 123–130. Link

Sources

Application

Palladium-Catalyzed Cross-Coupling of 5-Bromo-1-isopropyl-1H-indole

Abstract This guide details the optimized protocols for the palladium-catalyzed functionalization of 5-Bromo-1-isopropyl-1H-indole , a critical scaffold in the synthesis of GPCR ligands (e.g., 5-HT6 antagonists) and kina...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the optimized protocols for the palladium-catalyzed functionalization of 5-Bromo-1-isopropyl-1H-indole , a critical scaffold in the synthesis of GPCR ligands (e.g., 5-HT6 antagonists) and kinase inhibitors.[1] Unlike unprotected indoles, the N-isopropyl moiety prevents competitive N-arylation and enhances lipophilicity, but introduces specific steric considerations.[1] This document covers Suzuki-Miyaura (C-C) and Buchwald-Hartwig (C-N) couplings, supported by mechanistic insights, ligand selection strategies, and troubleshooting matrices.[1]

Introduction & Strategic Value

The 5-substituted indole core is a "privileged structure" in medicinal chemistry.[1][2] The specific substrate 5-Bromo-1-isopropyl-1H-indole combines two strategic advantages:

  • Electronic Activation: The electron-rich indole ring facilitates oxidative addition at the C5-Br bond compared to electron-deficient aryl bromides.[1]

  • Steric/Metabolic Protection: The N-isopropyl group blocks the N1 position, preventing catalyst poisoning via N-H deprotonation and improving blood-brain barrier (BBB) permeability compared to N-methyl analogues.[1]

However, the electron-rich nature of the indole ring can lead to oxidative instability or homocoupling if the catalytic cycle is not tightly controlled.

Mechanistic Insight: The Indole Catalytic Cycle

For electron-rich heterocycles like indoles, the Oxidative Addition step is generally fast. The rate-determining step often shifts to Transmetallation (Suzuki) or Reductive Elimination (Buchwald), particularly when sterically demanding ligands are used to prevent coordination of the indole C2/C3 π-system to the metal center.[1]

Visualization: Catalytic Workflow

The following diagram illustrates the optimized Suzuki-Miyaura cycle for this specific substrate, highlighting the critical "Base Activation" step required to prevent boronic acid protodeboronation.

SuzukiCycle Pd0 Active Catalyst L2Pd(0) OxAdd Oxidative Addition (Fast for Indoles) Pd0->OxAdd + 5-Br-Indole Complex1 Pd(II)-Ar-Br Complex OxAdd->Complex1 BaseStep Base Activation (OH- replaces Br-) Complex1->BaseStep + Base (CO3/OH) TransMet Transmetallation (Rate Determining) BaseStep->TransMet + Boronate RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Product

Figure 1: Catalytic cycle emphasizing the base activation pathway critical for indole substrates.[1]

Protocol 1: Suzuki-Miyaura Coupling (C-C Bond Formation)

Objective: Introduction of aryl/heteroaryl groups at C5.[1] Challenge: Protodeboronation of heterocyclic boronic acids and indole C2-H activation.

Optimized Conditions Table
ParameterStandard ConditionHigh-Difficulty Condition (Steric Bulk)
Catalyst Pd(dppf)Cl₂·DCM (3-5 mol%)Pd₂(dba)₃ (2 mol%) + SPhos (4 mol%)
Solvent 1,4-Dioxane / Water (4:[1]1)Toluene / Water (10:1)
Base K₂CO₃ (2.0 - 3.0 equiv)K₃PO₄ (3.0 equiv)
Temp/Time 90°C, 4-12 h100°C, 12-24 h
Atmosphere Nitrogen (Balloon)Argon (Schlenk line)
Step-by-Step Procedure
  • Preparation: Charge a reaction vial with 5-Bromo-1-isopropyl-1H-indole (1.0 equiv), Arylboronic acid (1.2–1.5 equiv), and Base (K₂CO₃).

  • Degassing (Critical): Add solvent mixture (Dioxane/H₂O).[1] Sparge with nitrogen for 10 minutes before adding the catalyst.

    • Expert Note: Palladium(0) is sensitive to oxygen.[1] Adding the catalyst to a non-degassed solvent is the #1 cause of stalled reactions (black precipitate formation).

  • Catalyst Addition: Add Pd(dppf)Cl₂[1]·DCM . Seal the vial immediately.

  • Reaction: Heat to 90°C. Vigorous stirring (≥800 rpm) is essential for the biphasic system.

  • Work-up: Cool to RT. Dilute with EtOAc. Wash with brine.[3] Dry over Na₂SO₄.

  • Purification: Flash chromatography. Indoles are often UV-active; use 254 nm detection.[1]

Protocol 2: Buchwald-Hartwig Amination (C-N Bond Formation)

Objective: Introduction of amine moieties at C5 (e.g., piperazines, morpholines). Challenge: Indole electronics can lead to reductive dehalogenation (formation of 1-isopropylindole) instead of amination.[1]

Ligand Selection Decision Tree

The choice of ligand is dictated by the amine partner. Use the logic flow below to select the correct system.

LigandSelect Start Amine Type? Primary Primary Amine (R-NH2) Start->Primary Secondary Secondary Amine (R2-NH) Start->Secondary Aniline Aniline (Ar-NH2) Start->Aniline Brett BrettPhos (Prevents bis-arylation) Primary->Brett Ru RuPhos (General Purpose) Secondary->Ru XPhos XPhos (Excellent for anilines) Aniline->XPhos

Figure 2: Ligand selection guide for C-N coupling of 5-bromoindoles.[1]

Detailed Protocol (Secondary Amines)
  • Reagents: Combine 5-Bromo-1-isopropyl-1H-indole (1.0 equiv), Amine (1.2 equiv), and NaOtBu (1.4 equiv) in a dry vial.

    • Note: NaOtBu is hygroscopic. Handle in a glovebox or weigh quickly under N₂ flow.

  • Catalyst System: Add Pd₂(dba)₃ (2 mol%) and RuPhos (4-8 mol%).

    • Pre-complexation:[1] For difficult substrates, stir Pd and Ligand in the solvent for 5 mins at RT before adding to the main mixture.

  • Solvent: Add anhydrous Toluene or t-Amyl Alcohol .

  • Reaction: Heat to 100°C for 12 hours.

    • Monitoring: If conversion stalls, add a second portion of catalyst/ligand (half the initial amount).

Troubleshooting & Expert Tips

ObservationRoot CauseCorrective Action
Black Precipitate (Pd black) Catalyst decomposition due to O₂ or lack of ligand stabilization.[1]Improve degassing. Increase ligand:Pd ratio (e.g., from 2:1 to 4:1).
Homocoupling (Bi-indole) Oxidative coupling favored by excess base or O₂.[1]Reduce catalyst loading. Switch to milder base (K₃PO₄). Ensure strict anaerobic conditions.
Protodeboronation (Suzuki) Boronic acid instability in aqueous base.[1]Switch to Boronic Ester (Pinacol) or reduce water ratio (use Dioxane/H₂O 9:1).[1]
No Reaction (Recovered SM) Oxidative addition failure.Switch to XPhos Pd G3 or Pd(tBu₃P)₂ (highly active for electron-rich bromides).[1]

Safety & Handling

  • 5-Bromo-1-isopropyl-1H-indole: Generally stable solid.[1] Avoid inhalation of dust.

  • Palladium Catalysts: Potential sensitizers. Handle in a fume hood.

  • Solvents: Dioxane is a suspected carcinogen; Toluene is a reproductive toxin. Use appropriate PPE.

References

  • General 5-Bromoindole Coupling

    • BenchChem Technical Support.[2] Application Notes: Palladium-Catalyzed Cross-Coupling of 5-Bromoindoles. (2025).[1] Link[1]

  • Suzuki-Miyaura Mechanism & Optimization

    • Miyaura, N., & Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link[1]

  • Buchwald-Hartwig Ligand Design

    • Surry, D. S., & Buchwald, S. L. Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • Indole Synthesis & Functionalization

    • Humphrey, G. R., & Kuethe, J. T. Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875-2911. Link[1]

  • Specific Crystal Structure Evidence (Stability)

    • Crystal structure of 3-{5-[3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl]... (Evidence of 1-isopropyl-5-coupled products).[1] Link

Sources

Method

The Strategic Application of 5-Bromoindoles in Modern Medicinal Chemistry: A Guide to Synthesis and Application

Introduction: The Privileged Role of the 5-Bromoindole Scaffold In the landscape of contemporary drug discovery, the indole nucleus stands as a "privileged scaffold," a recurring motif in a multitude of biologically acti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Role of the 5-Bromoindole Scaffold

In the landscape of contemporary drug discovery, the indole nucleus stands as a "privileged scaffold," a recurring motif in a multitude of biologically active compounds. Its unique electronic properties and structural versatility allow it to interact with a wide array of biological targets. Within this important class of heterocycles, 5-bromoindole has emerged as a particularly valuable building block for medicinal chemists. The strategic placement of the bromine atom at the C5 position provides a reactive handle for a variety of powerful synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. This allows for the systematic and efficient diversification of the indole core, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

This comprehensive guide provides an in-depth exploration of the use of 5-bromoindoles in medicinal chemistry. It is designed for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying scientific rationale for their application. We will delve into the synthesis of 5-bromoindole itself and then explore its transformation into a diverse range of functionalized derivatives with therapeutic potential against a spectrum of diseases, including cancer, inflammation, and neurological disorders.[1][2][3]

Core Principles: Why the Bromine at C5 is a Game-Changer

The utility of 5-bromoindole as a synthetic intermediate is primarily due to the C-Br bond, which is amenable to a host of powerful bond-forming reactions. This strategic functionalization allows for the introduction of aryl, heteroaryl, vinyl, alkynyl, and amino moieties, profoundly influencing the pharmacological profile of the resulting molecules. The bromine atom can modulate the electronic properties of the indole ring system and provides a vector for exploring new chemical space.

Part 1: Synthesis of the 5-Bromoindole Platform

A reliable and scalable synthesis of the 5-bromoindole starting material is paramount. While various methods exist, two primary routes are commonly employed in research and industrial settings.

Traditional Route: Sulfonation-Bromination

This classical approach involves the protection of the reactive C3 position of indole via sulfonation, followed by regioselective bromination at the C5 position and subsequent deprotection.

Conceptual Workflow:

G Indole Indole Sulfonation Sulfonation (e.g., Pyridine-SO3) Indole->Sulfonation Indole3SulfonicAcid Indole-3-sulfonic acid Sulfonation->Indole3SulfonicAcid Bromination Bromination (e.g., Br2) Indole3SulfonicAcid->Bromination BromoIndole3SulfonicAcid 5-Bromoindole-3-sulfonic acid Bromination->BromoIndole3SulfonicAcid Deprotection Deprotection (e.g., NaOH, heat) BromoIndole3SulfonicAcid->Deprotection Bromoindole 5-Bromoindole Deprotection->Bromoindole G Indole Indole Hydrogenation Hydrogenation (e.g., Pd/C, H2) Indole->Hydrogenation Indoline Indoline Hydrogenation->Indoline Acetylation N-Acetylation (e.g., Ac2O) Indoline->Acetylation NAcetylindoline N-Acetylindoline Acetylation->NAcetylindoline Bromination Bromination (e.g., NBS) NAcetylindoline->Bromination BromoNAcetylindoline 5-Bromo-N-acetylindoline Bromination->BromoNAcetylindoline Dehydrogenation Oxidative Dehydrogenation (e.g., MnO2) BromoNAcetylindoline->Dehydrogenation Bromoindole 5-Bromoindole Dehydrogenation->Bromoindole

Figure 2: A greener synthetic pathway to 5-bromoindole via an indoline intermediate.

Part 2: Palladium-Catalyzed Cross-Coupling Reactions of 5-Bromoindoles

The true power of 5-bromoindole in medicinal chemistry is unlocked through its participation in palladium-catalyzed cross-coupling reactions. These transformations are foundational for constructing complex molecular architectures.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Boronic Acids

The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds between an organoboron compound and an organic halide. [4]This reaction is instrumental in synthesizing biaryl and heteroaryl-substituted indoles, which are common motifs in kinase inhibitors and other therapeutic agents.

Reaction Scheme:

G cluster_0 Suzuki-Miyaura Coupling Bromoindole 5-Bromoindole Plus1 + Bromoindole->Plus1 BoronicAcid R-B(OH)2 Plus1->BoronicAcid Arrow -> BoronicAcid->Arrow [Pd(0), Base] Product 5-R-Indole Arrow->Product Catalyst Pd Catalyst Base

Figure 3: General scheme for the Suzuki-Miyaura coupling of 5-bromoindole.

  • Materials:

    • 5-Bromoindole (1.0 mmol)

    • Phenylboronic acid (1.2 mmol)

    • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)

    • Triphenylphosphine (PPh₃) (0.04 mmol)

    • Potassium carbonate (K₂CO₃) (2.0 mmol)

    • 1,4-Dioxane (5 mL)

    • Water (1 mL)

  • Procedure:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-bromoindole, phenylboronic acid, and potassium carbonate.

    • Add palladium(II) acetate and triphenylphosphine.

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add 1,4-dioxane and water via syringe.

    • Heat the reaction mixture to 80-90 °C with vigorous stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion (typically 4-12 hours), cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford 5-phenylindole.

Causality and Experimental Choices: The choice of palladium source, ligand, base, and solvent system is critical for a successful Suzuki-Miyaura coupling. The base is required to activate the boronic acid for transmetalation to the palladium center. [4]The ligand stabilizes the palladium catalyst and facilitates the catalytic cycle. A mixture of an organic solvent and water is often used to ensure the solubility of both the organic and inorganic reagents.

Heck Reaction: Synthesis of 5-Vinylindoles

The Heck reaction facilitates the formation of a carbon-carbon bond between an aryl halide and an alkene, providing a direct route to vinyl-substituted indoles. [5][6][7][8]These products are valuable intermediates for further chemical transformations.

[1]

  • Materials:

    • 5-Bromoindole (0.1 mmol)

    • Styrene (0.15 mmol)

    • Sodium carbonate (Na₂CO₃) (0.4 mmol)

    • Sodium tetrachloropalladate(II) (Na₂PdCl₄) (5 mol%)

    • SPhos (15 mol%)

    • Acetonitrile-Water (1:1 mixture, 1 mL)

  • Procedure:

    • In a microwave reaction vial, combine 5-bromoindole, sodium carbonate, sodium tetrachloropalladate(II), and SPhos.

    • Purge the vial with argon.

    • Add the acetonitrile-water solvent mixture, followed by the styrene.

    • Seal the vial and place it in a microwave reactor.

    • Heat the reaction to 100-150 °C for 15-30 minutes.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

    • Transfer the filtrate to a separatory funnel, wash with water and brine, and dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the residue by flash chromatography to yield the 5-vinylindole product. [1]

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling reaction is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, producing 5-alkynylindoles. [9][10][11]This reaction is typically co-catalyzed by copper(I).

  • Materials:

    • 5-Bromoindole (1.0 mmol)

    • Phenylacetylene (1.2 mmol)

    • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 mmol)

    • Copper(I) iodide (CuI) (0.04 mmol)

    • Triethylamine (TEA) (3.0 mmol)

    • Anhydrous tetrahydrofuran (THF) (10 mL)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add 5-bromoindole, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

    • Add anhydrous THF and triethylamine.

    • Add phenylacetylene dropwise to the stirred solution at room temperature.

    • Stir the reaction at room temperature or with gentle heating (40-50 °C) until completion (monitored by TLC).

    • Filter the reaction mixture through a pad of celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, allowing for the arylation of amines. [12][13][14]This is a key method for preparing 5-aminoindole derivatives, which are prevalent in many bioactive molecules.

[1]

  • Materials:

    • 5-Bromoindole (0.5 mmol)

    • Morpholine (0.6 mmol)

    • Cesium carbonate (Cs₂CO₃) (1.0 mmol)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)

    • Xantphos (5 mol%)

    • Anhydrous dioxane (5 mL)

  • Procedure:

    • Add 5-bromoindole, cesium carbonate, Pd₂(dba)₃, and Xantphos to an oven-dried Schlenk tube.

    • Evacuate and backfill the tube with argon (repeat three times).

    • Add anhydrous dioxane, followed by the morpholine.

    • Seal the tube and heat the mixture in an oil bath at 100-110 °C for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

    • Concentrate the filtrate and purify the residue by flash chromatography. [1] Summary of Cross-Coupling Reactions:

ReactionBond FormedCoupling PartnerKey Reagents
Suzuki-Miyaura C-C (sp²-sp²)Organoboron compoundPd catalyst, Base
Heck C-C (sp²-sp²)AlkenePd catalyst, Base
Sonogashira C-C (sp²-sp)Terminal alkynePd catalyst, Cu(I) co-catalyst, Base
Buchwald-Hartwig C-NAminePd catalyst, Ligand, Base

Part 3: Therapeutic Applications of 5-Bromoindole Derivatives

The synthetic versatility of 5-bromoindole has been leveraged to create a multitude of compounds with significant therapeutic potential.

Anticancer Agents

The 5-bromoindole scaffold is a common feature in the design of kinase inhibitors, a major class of anticancer drugs.

  • EGFR Inhibitors: Derivatives of 5-bromoindole-2-carboxylic acid have been synthesized and shown to act as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. [15][16]These compounds have demonstrated antiproliferative activity against various cancer cell lines. [15][16][17][18]* VEGFR Inhibitors: 5-bromoindole-2-carboxylic acid hydrazone derivatives have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in tumor angiogenesis. [18]* GSK-3 Inhibitors: 5-Bromoindole has been identified as a potential inhibitor of Glycogen Synthase Kinase 3 (GSK-3), a target implicated in various diseases including cancer and neurodegenerative disorders. [2][3][19] Case Study: Anlotinib Anlotinib is a multi-targeted tyrosine kinase inhibitor approved for the treatment of various cancers. While the direct synthesis from 5-bromoindole is not explicitly detailed in the provided results, its indole core highlights the importance of this scaffold in the design of such inhibitors. [19][20][21]

Antiviral Agents

The indole nucleus is present in numerous antiviral agents. [10]5-Bromoindole derivatives have been explored for their potential to inhibit viral replication. For instance, N-tosyl-5-bromoindole derivatives have shown remarkable activity against HIV. [22]

Agents for Neurological Disorders

The serotonergic system is a key target for drugs treating neurological and psychiatric disorders. The structural similarity of indole to serotonin makes it an ideal scaffold for designing such agents.

Case Study: Vilazodone Vilazodone is an antidepressant that acts as a selective serotonin reuptake inhibitor and a partial agonist at the 5-HT1A receptor. [23]While some synthetic routes start from 5-cyanoindole, the functionalization of the indole C5 position is a critical aspect of its structure, a modification often achieved via a bromo-intermediate. [2][22][23][24][25]

Conclusion and Future Perspectives

5-Bromoindole has firmly established itself as a cornerstone in modern medicinal chemistry. Its utility as a versatile synthetic intermediate, primarily through palladium-catalyzed cross-coupling reactions, provides an efficient and modular approach to the synthesis of complex and diverse libraries of bioactive molecules. The continued development of novel synthetic methodologies and a deeper understanding of the structure-activity relationships of 5-bromoindole-derived compounds will undoubtedly lead to the discovery of new and improved therapeutics for a wide range of human diseases. The strategic application of this "privileged" scaffold will continue to be a driving force in the innovation of small molecule drug discovery.

References

  • BenchChem. (2025). Application Notes: Palladium-Catalyzed Cross-Coupling of 5-Bromoindoles. BenchChem.
  • Hassan, O. M., Kubba, A., & Tahtamouni, L. H. (2023). Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship. PubMed. [Link]

  • Karimi, B., & Enders, D. (2006). New N-Heterocyclic Carbene Palladium Complex/Ionic Liquid Matrix Immobilized on Silica: Application as Recoverable Catalyst for the Heck Reaction. Organic Letters, 8(6), 1237-1240.
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Google Patents. (n.d.).
  • Sonogashira cross coupling of 5-bromo-6-phenylpyridazin-3(2H)-one with terminal alkynes. (n.d.).
  • Hassan, O. M., Kubba, A., & Tahtamouni, L. H. (2023). Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship. Bentham Science Publisher. [Link]

  • Unlock Drug Discovery: The Role of 5-Bromoindole in Synthesis. (n.d.).
  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • ACS Publications. (2014). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. Journal of Medicinal Chemistry. [Link]

  • PharmaCompass. (n.d.). 5-BROMOINDOLE. [Link]

  • ResearchGate. (n.d.). Sonogashira cross-coupling reaction of 5-bromoindole 15 with.... [Link]

  • PMC. (n.d.). Anlotinib exerts potent antileukemic activities in Ph chromosome negative and positive B-cell acute lymphoblastic leukemia via perturbation of PI3K/AKT/mTOR pathway. [Link]

  • ResearchGate. (2023). Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship. [Link]

  • ResearchGate. (n.d.). An investigation of the synthesis of vilazodone. [Link]

  • Google Patents. (n.d.). CN103159749A - Synthesis method for antidepressant drug vilazodone.
  • RSC Publishing. (2019). Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions. [Link]

  • Synthetic strategies and therapeutic insights into FDA-approved indole-containing drugs. (2026).
  • ACS Publications. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. [Link]

  • PubMed. (n.d.). A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an o-hydroxylated metabolite of vilazodone. [Link]

  • PMC. (n.d.). Diindolylamine Preparation and Stability Investigations. [Link]

  • YouTube. (2022). The Heck Reaction: Reaction mechanism and tutorial. [Link]

  • Unlock Drug Discovery: The Role of 5-Bromoindole in Synthesis. (n.d.).
  • BenchChem. (2025).
  • PMC. (n.d.). Synergistic Antitumor Effects of Anlotinib Combined with Oral 5-Fluorouracil/S-1 via Inhibiting Src/AKT Signaling Pathway in Small-Cell Lung Cancer. [Link]

  • Drugs.com. (2022). New FDA Drug Approvals for 2026. [Link]

  • PMC. (n.d.). The Azaindole Framework in the Design of Kinase Inhibitors. [Link]

  • Macmillan Group. (2004). The Intramolecular Heck Reaction.
  • BenchChem. (n.d.). A Technical Guide to the Structure-Activity Relationship (SAR) of Substituted Indole Scaffolds in Drug Discovery. BenchChem.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Bentham Science Publisher. (2023). Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship. [Link]

  • MDPI. (n.d.). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). [Link]

  • PubMed. (2022). Synergistic Antitumor Effects of Anlotinib Combined with Oral 5-Fluorouracil/S-1 via Inhibiting Src/AKT Signaling Pathway in Small-Cell Lung Cancer. [Link]

  • Frontiers. (n.d.). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. [Link]

  • ResearchGate. (2025). Scale-Up Synthesis of Antidepressant Drug Vilazodone. [Link]

  • University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • YouTube. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. [Link]

  • Design, Synthesis, and Molecular Docking Studies of 5‐Bromoindole‐2‐Carboxylic Acid Hydrazone Deriv
  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]

  • PubMed. (2014). The azaindole framework in the design of kinase inhibitors. [Link]

  • MDPI. (n.d.). Concise Synthesis and Biological Evaluation of a Phorbazole Analogue-B1 Identifies a Multi-Kinase Inhibitor with Anti-AML Activity. [Link]

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Application

Technical Guide: Strategic N-Protection of 5-Bromoindole

Executive Summary & Strategic Rationale 5-Bromoindole is a ubiquitous scaffold in drug discovery, serving as a critical precursor for C5-diversification via Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings. How...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

5-Bromoindole is a ubiquitous scaffold in drug discovery, serving as a critical precursor for C5-diversification via Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings. However, the acidic N-H proton (


) presents a dual challenge: it quenches organometallic reagents (e.g., 

-BuLi, Grignards) and competes as a nucleophile in alkylation reactions.

Effective N-protection is not merely a blocking step; it is a strategic decision that dictates the solubility, crystallinity, and electronic character of the indole ring.

  • Electronic Impact: The 5-bromo substituent exerts an inductive electron-withdrawing effect (

    
    ), rendering the N-H slightly more acidic than unsubstituted indole.
    
  • The Challenge: While this acidity facilitates deprotonation, the reduced nucleophilicity of the nitrogen requires activated electrophiles or potent catalysts for quantitative protection.

This guide details two field-proven protocols: Boc-protection (for temporary masking) and Tosyl-protection (for robust durability).

Protecting Group Selection Matrix

The choice between tert-butyloxycarbonyl (Boc) and p-toluenesulfonyl (Tosyl) should be determined by the downstream chemistry.

FeatureBoc (tert-Butyloxycarbonyl) Ts (p-Toluenesulfonyl)
Primary Utility Temporary protection; Orthogonal to base-sensitive steps.Permanent/Robust protection; Directing group for C3-lithiation.
Stability: Acid Low (Cleaves in TFA/DCM or HCl).High (Stable to dilute acids).
Stability: Base High (Stable to LiOH, mild bases).Variable (Stable to weak base; cleaves with strong nucleophiles).
Crystallinity Moderate (Often oils/low-melt solids).High (Excellent for purification/X-ray).
Electronic Effect Strongly electron-withdrawing (Deactivates ring).Strongly electron-withdrawing (Deactivates ring).
Atom Economy Poor (Loss of t-Bu +

).
Moderate.

Decision Framework & Workflow

The following flowchart illustrates the logic for selecting and executing the correct protocol.

G Start Start: 5-Bromoindole Decision Downstream Chemistry? Start->Decision RouteA Acidic Conditions / Need Crystallinity Decision->RouteA High Stability Needed RouteB Basic Conditions / Metal-Catalyzed Coupling Decision->RouteB Easy Removal Needed ProtoTs Protocol B: Tosylation (NaH / TsCl) RouteA->ProtoTs ProtoBoc Protocol A: Boc-Protection (DMAP / Boc2O) RouteB->ProtoBoc ProductTs N-Ts-5-Bromoindole (Robust) ProtoTs->ProductTs ProductBoc N-Boc-5-Bromoindole (Labile) ProtoBoc->ProductBoc

Figure 1: Decision matrix for N-protection of 5-bromoindole based on downstream synthetic requirements.

Protocol A: N-Boc Protection (The Standard)

This protocol utilizes 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst.[1] The 5-bromo substituent reduces the nucleophilicity of the indole nitrogen; therefore, uncatalyzed reactions with


 are often sluggish. DMAP solves this by forming a reactive 

-acylpyridinium intermediate [1].
Materials
  • Substrate: 5-Bromoindole (1.0 equiv)

  • Reagent: Di-tert-butyl dicarbonate (

    
    ) (1.2 – 1.5 equiv)
    
  • Catalyst: DMAP (0.1 – 0.2 equiv)

  • Base: Triethylamine (TEA) or DIPEA (1.2 equiv) – Optional but recommended to neutralize HBr traces or adventitious acid.

  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN) [Anhydrous]

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 5-bromoindole (10 mmol) in anhydrous DCM (30 mL, 0.3 M concentration).

  • Base Addition: Add TEA (12 mmol) and DMAP (1-2 mmol). Stir at Room Temperature (RT) for 5 minutes.

  • Reagent Addition: Add

    
      (12-15 mmol) portion-wise or as a solution in DCM.
    
    • Note: Gas evolution (

      
      ) is typically not vigorous during addition but may occur during workup.
      
  • Reaction: Stir at RT. Monitor by TLC (Hexane/EtOAc 8:1).

    • Observation: The spot for 5-bromoindole (

      
      ) should disappear, replaced by a less polar spot (
      
      
      
      ).
    • Time: Typically 1–4 hours.

  • Quench & Workup (Critical):

    • Dilute with DCM.[2]

    • Wash 1: 0.5 M HCl or 5% Citric Acid (2 x 20 mL). Purpose: This effectively removes the DMAP and TEA. Failure to remove DMAP leads to product instability.

    • Wash 2: Sat.

      
       (remove excess acid).
      
    • Wash 3: Brine.[3]

  • Isolation: Dry over

    
    , filter, and concentrate in vacuo.
    
  • Purification: Usually obtained as a solid or thick oil. If necessary, pass through a short silica plug (eluting with 5% EtOAc/Hexane).

Mechanism of Action

Mechanism Step1 DMAP + Boc2O Inter [Boc-DMAP]+ (Active) Step1->Inter Nucleophilic Catalysis Attack Indole-NH Attack Inter->Attack Activated Electrophile Final N-Boc-Indole + DMAP Attack->Final Elimination

Figure 2: DMAP-catalyzed activation of Boc-anhydride.

Protocol B: N-Tosyl Protection (The Fortress)

Tosylation requires deprotonation of the indole N-H. Given the


 of 5-bromoindole (

), weak bases (

) are often too slow in aprotic solvents. Sodium Hydride (NaH) provides rapid, irreversible deprotonation [2].
Materials
  • Substrate: 5-Bromoindole (1.0 equiv)

  • Reagent:

    
    -Toluenesulfonyl chloride (TsCl) (1.2 equiv)
    
  • Base: Sodium Hydride (NaH, 60% in oil) (1.2 – 1.5 equiv)

  • Solvent: Anhydrous THF or DMF.

Step-by-Step Methodology
  • Safety Prep: NaH is pyrophoric. Ensure all glassware is dry and under Nitrogen/Argon.[3]

  • Base Suspension: Place NaH (12 mmol) in the flask. (Optional: Wash with dry hexane to remove oil if high purity is required, though usually unnecessary for this reaction). Suspend in THF (20 mL) and cool to

    
    .
    
  • Deprotonation: Dissolve 5-bromoindole (10 mmol) in THF (10 mL) and add dropwise to the NaH suspension at

    
    .
    
    • Observation: Vigorous evolution of

      
       gas. The solution often turns yellow/orange (indolyl anion).
      
    • Wait: Stir for 15–30 mins at

      
       to ensure complete deprotonation.
      
  • Electrophile Addition: Add TsCl (12 mmol) solid or solution dropwise.

  • Reaction: Allow to warm to RT. Stir for 2–6 hours.

  • Quench: Cool to

    
    . Carefully add water or saturated 
    
    
    
    dropwise to quench excess NaH.
  • Workup: Extract with EtOAc (3x). Wash organics with water (to remove DMF/salts) and brine. Dry over

    
    .
    
  • Purification: Recrystallization from EtOH or MeOH is often possible due to the high crystallinity of N-Ts derivatives.

Quality Control & Validation

To validate the synthesis, look for these key markers in the proton NMR (


 NMR).
MarkerUnprotected 5-BromoindoleN-Boc-5-BromoindoleN-Ts-5-Bromoindole
N-H Signal Broad singlet (~8.0 - 11.0 ppm)Absent Absent
H-7 Proton ~7.2 ppmShifted downfield (~8.0 ppm) due to carbamate anisotropyShifted downfield (~7.8 - 8.0 ppm)
Protecting Group NoneSinglet (~1.65 ppm, 9H)Doublets (~7.5, 7.2 ppm) + Methyl (~2.3 ppm)

Troubleshooting Tip:

  • Low Yield in Boc: Check DMAP quality. Old DMAP absorbs moisture.

  • Starting Material Remains (Tosyl): NaH might be degraded. Ensure

    
     evolution is observed. If using DMF, ensure it is amine-free (dimethylamine can react with TsCl).
    

Safety & Hazards

  • 5-Bromoindole: Irritant to eyes, respiratory system, and skin.[4] Handle in a fume hood.

  • Sodium Hydride (NaH): Reacts violently with water liberating hydrogen (flammable). quench excess carefully at low temperature.

  • TsCl: Corrosive and lachrymator.

  • 
    :  Can generate 
    
    
    
    pressure in closed vessels upon workup.

References

  • Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (2014). Wiley. (Standard reference for stability profiles).

  • Protocol for N-Alkylation/Protection. BenchChem Application Notes. (General procedures for indole functionalization).

  • N-Boc-5-bromoindole Intermediate. MedChemExpress Product Guide. (Validation of Boc stability and storage).

  • Azide-Mediated Detosylation. Synlett. (2009). (Alternative mild deprotection for N-Ts indoles).

Sources

Method

Application Note: Optimized Protocols for C5-Alkenylation of Indoles via Heck Coupling

Executive Summary The functionalization of the indole scaffold at the C5 position is a critical transformation in medicinal chemistry, providing access to serotonin (5-HT) receptor modulators, melatonin analogs, and kina...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The functionalization of the indole scaffold at the C5 position is a critical transformation in medicinal chemistry, providing access to serotonin (5-HT) receptor modulators, melatonin analogs, and kinase inhibitors. While the C2 and C3 positions of indole are naturally nucleophilic and susceptible to direct electrophilic functionalization, the C5 position is electronically remote and unactivated.

This Application Note details the Heck-Mizoroki reaction as the gold-standard methodology for introducing alkenyl groups at the C5 position. We present two distinct, field-validated protocols: the Classical Phosphine-Ligand Method (for robust, scalable synthesis) and the Ligand-Free "Jeffery" Method (for sterically hindered substrates and "green" process requirements).

Strategic Analysis: The C5 Challenge

Electronic Bias and Regiocontrol

Indole is an electron-rich heterocycle. Electrophilic aromatic substitution naturally favors the C3 position, followed by C2. To functionalize C5, researchers must rely on pre-functionalized substrates (5-bromoindole or 5-iodoindole) and transition-metal catalysis.

The Primary Challenge: The indole nitrogen (N-H) is acidic (pKa ~16 in DMSO). Under the basic conditions required for the Heck reaction, deprotonation can lead to:

  • N-Palladation: Poisoning the catalyst.

  • Side Reactions: N-alkenylation or polymerization.

The Solution: While N-protection (e.g., Tosyl, Boc, Methyl) provides the highest yields, Ligand-Free Phase Transfer Catalysis (L-PTC) has emerged as a superior method for processing unprotected indoles, saving two synthetic steps (protection/deprotection).

Mechanistic Insight: The Catalytic Cycle

Understanding the mechanism is vital for troubleshooting. The reaction proceeds via the Pd(0)/Pd(II) cycle. For 5-haloindoles, the Oxidative Addition is often the rate-determining step (RDS) for chlorides and bromides, while Migratory Insertion can be RDS for iodides or electron-rich alkenes.

Diagram 1: Heck Catalytic Cycle for 5-Haloindoles

HeckCycle PreCat Pre-Catalyst Pd(OAc)2 ActivePd Active Species Pd(0)L2 PreCat->ActivePd Reduction (Phosphine/Olefin) OxAdd Oxidative Addition Ar-Pd(II)-X ActivePd->OxAdd + 5-Haloindole (Ar-X) Coord Alkene Coordination π-Complex OxAdd->Coord + Alkene MigIns Migratory Insertion σ-Alkyl-Pd Complex Coord->MigIns Syn-Insertion BetaElim β-Hydride Elimination Product Release MigIns->BetaElim C-C Bond Formation BaseStep Base Regeneration Pd(II)-H + Base → Pd(0) BetaElim->BaseStep - Product (5-Vinylindole) BaseStep->ActivePd Cycle Closes

Figure 1: The catalytic cycle highlighting the critical transition from Pd(0) to the oxidative addition complex. Note that phosphine ligands stabilize the Pd(0) species, while base is required to sponge the HX generated during elimination.

Experimental Protocols

Protocol A: Classical Phosphine Conditions (Robust & Scalable)

Best for: 5-Bromoindoles, N-protected indoles, and large-scale batches where catalyst stability is paramount.

Reagents:

  • Substrate: 5-Bromoindole (1.0 equiv)

  • Coupling Partner: Acrylate or Styrene (1.2 – 1.5 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)[1][2]

  • Ligand: P(o-tol)₃ (Tri-o-tolylphosphine) (10-15 mol%)

    • Note: P(o-tol)₃ is preferred over PPh₃ due to its high cone angle, which facilitates the dissociation required for the coordination step.

  • Base: Et₃N (Triethylamine) (2.0 - 3.0 equiv)

  • Solvent: DMF or CH₃CN (Anhydrous)

  • Conditions: 80°C – 100°C, 12-24 hours.

Step-by-Step Methodology:

  • Vessel Prep: Oven-dry a reaction tube or round-bottom flask containing a magnetic stir bar. Cap with a septum and purge with Nitrogen/Argon for 5 minutes.

  • Solvent Degassing: Sparge the solvent (DMF) with inert gas for 15 minutes prior to use. Critical: Dissolved oxygen oxidizes Pd(0) to inactive Pd(II) black.

  • Catalyst Pre-complexation: Add Pd(OAc)₂ and P(o-tol)₃ to the vessel. Add 50% of the solvent volume. Stir at room temperature for 10 minutes until the solution turns a clear yellow/orange (formation of active Pd-phosphine complex).

  • Substrate Addition: Add the 5-bromoindole, alkene, and base (Et₃N). Wash in with the remaining solvent.

  • Reaction: Heat the mixture to 90°C. Monitor by TLC or HPLC.

  • Workup: Cool to RT. Dilute with EtOAc. Wash 3x with water (to remove DMF) and 1x with Brine. Dry over MgSO₄.[3]

  • Purification: Flash column chromatography (Hexane/EtOAc).

Protocol B: Ligand-Free "Jeffery" Conditions (Green & Versatile)

Best for: 5-Iodoindoles, Free (NH) Indoles, and sterically hindered alkenes.

Reagents:

  • Substrate: 5-Iodoindole (1.0 equiv) (or 5-Bromoindole with higher temp)

  • Coupling Partner: Acrylate/Styrene (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (2-5 mol%)[1]

  • Additive: TBAB (Tetra-n-butylammonium bromide) (1.0 equiv)

    • Mechanism: TBAB acts as a Phase Transfer Catalyst and stabilizes "naked" Pd-nanoclusters, preventing aggregation into inactive Pd-black.

  • Base: NaHCO₃ or K₂CO₃ (2.5 equiv)

  • Solvent: DMF (or DMF/Water 9:1)

Step-by-Step Methodology:

  • Assembly: To a vial, add 5-iodoindole, Pd(OAc)₂, TBAB, and inorganic base (K₂CO₃).

  • Inert Atmosphere: Seal and purge with Argon.

  • Solvent: Add degassed DMF via syringe.

  • Reaction: Heat to 80°C (for Iodides) or 100°C (for Bromides).

    • Observation: The reaction mixture typically turns black (colloidal Pd) which is the active species in this specific protocol.

  • Workup: Filter through a short pad of Celite to remove palladium residues. Dilute filtrate with water and extract with EtOAc.

Optimization & Troubleshooting Guide

The following table summarizes data-driven adjustments based on common failure modes.

Failure ModeProbable CauseCorrective Action
Low Conversion (<20%) Catalyst Deactivation (Pd Black formation)Switch to Protocol B (Jeffery). Add TBAB to stabilize Pd species. Ensure thorough degassing of solvents.
Regio-isomers (C2/C3) C-H Activation competitionUse C5-Iodoindole. Iodides undergo oxidative addition faster than C-H activation can occur. Lower temperature to 60-70°C.
No Reaction (Bromides) Strong C-Br bondSwitch Ligand. Use electron-rich, bulky phosphines like P(t-Bu)₃ or bidentate ligands like dppf . Increase temp to 120°C.
N-Alkylation Side Product Base-mediated N-deprotectionChange Base. Switch from soluble organic bases (Et₃N) to insoluble inorganic bases (K₂CO₃/NaOAc) to minimize N-H deprotonation in solution.

Decision Matrix: Selecting the Right Protocol

Use the following logic flow to determine the optimal starting point for your specific 5-substituted indole.

Diagram 2: Experimental Design Workflow

DecisionTree Start Start: 5-Haloindole Substrate CheckHalogen Halogen Type? Start->CheckHalogen Iodide Iodide (I) CheckHalogen->Iodide Bromide Bromide (Br) CheckHalogen->Bromide CheckProtect Is Nitrogen Protected? Protected Yes (N-Me, N-Boc) CheckProtect->Protected Unprotected No (Free N-H) CheckProtect->Unprotected Iodide->CheckProtect ProtoA PROTOCOL A Pd(OAc)2 / P(o-tol)3 Standard Heat Bromide->ProtoA Standard ProtoC High Energy Protocol Pd2(dba)3 / P(t-Bu)3 High Temp Bromide->ProtoC Sterically Hindered Protected->ProtoA ProtoB PROTOCOL B Jeffery Conditions Pd(OAc)2 / TBAB / K2CO3 Unprotected->ProtoB Avoids N-reaction

Figure 2: Decision tree for selecting reaction conditions based on substrate electronics and protecting group status.

References

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.

  • Jeffery, T. (1984). Palladium-catalysed vinylation of organic halides under solid-liquid phase transfer conditions. Journal of the Chemical Society, Chemical Communications, (19), 1287-1289.

  • Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075.

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.

  • Lott, R. S., Chauhan, V. S., & Stammer, C. H. (1979). Trimethylsilyl iodide as a peptide deblocking agent. Journal of the Chemical Society, Chemical Communications, (11), 495-496. (Context: Halogen reactivity).

Sources

Application

Application of 5-bromoindoles in cancer gene therapy research

Abstract This guide details the application of 5-bromoindole derivatives, specifically 5-bromoindole-3-acetic acid (5-Br-IAA) and novel 5-bromo-oxindole scaffolds, in cancer gene therapy. The primary focus is Gene-Direct...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the application of 5-bromoindole derivatives, specifically 5-bromoindole-3-acetic acid (5-Br-IAA) and novel 5-bromo-oxindole scaffolds, in cancer gene therapy. The primary focus is Gene-Directed Enzyme Prodrug Therapy (GDEPT) , where the 5-bromo substituent enhances the oxidative radical toxicity generated by Horseradish Peroxidase (HRP) transgenes. Secondary applications include the use of 5-bromoindoles as synthetic precursors for kinase inhibitors (EGFR/VEGFR) to sensitize resistant tumors to viral vector transduction.

Introduction: The 5-Bromoindole Scaffold

The indole moiety is a "privileged structure" in medicinal chemistry.[1] In the context of cancer gene therapy, the 5-bromo substitution on the indole ring provides two critical advantages:

  • Enhanced Lipophilicity: Improves cellular uptake of the prodrug across the tumor cell membrane.

  • Redox Potential Modulation: In oxidative GDEPT systems, the halogen atom alters the electron density of the indole ring, stabilizing specific radical intermediates that are more cytotoxic than their non-halogenated counterparts (e.g., Indole-3-acetic acid).

Core Applications
ApplicationCompoundMechanismGene Target
GDEPT 5-Bromoindole-3-acetic acid (5-Br-IAA)Oxidative activation by peroxidases to form cytotoxic radicals.[2][3][4][5]HRP (Horseradish Peroxidase)
Sensitization 5-Bromo-oxindole derivativesInhibition of survival kinases (EGFR/VEGFR) to prevent apoptotic escape.p53, TRAIL, or Oncolytic Viruses

Application I: HRP-Mediated GDEPT

Theory: The HRP gene is transfected into tumor cells (via viral or non-viral vectors). When the patient is treated with the non-toxic prodrug 5-Br-IAA, the expressed HRP enzyme oxidizes the indole ring. Unlike standard metabolic activation, this process generates reactive free radicals (skatole radicals) and peroxyl species that cause rapid DNA damage and lipid peroxidation, leading to cell death.

Mechanism of Action

The following diagram illustrates the oxidative activation pathway of 5-Br-IAA by HRP.

GDEPT_Mechanism Vector Viral Vector (HRP Gene) Cell Tumor Cell Vector->Cell Transduction HRP HRP Enzyme (Expressed) Cell->HRP Translation Radical Indolyl Radical (Reactive) HRP->Radical Oxidation (-1e) Prodrug 5-Br-IAA (Prodrug) Prodrug->HRP Substrate Binding Peroxyl Peroxyl Intermediates Radical->Peroxyl + O2 Damage DNA Damage & Lipid Peroxidation Radical->Damage Direct Attack Peroxyl->Damage Attack Death Apoptosis Damage->Death Signaling

Caption: HRP-mediated oxidative activation of 5-Br-IAA leading to cytotoxic radical generation.

Experimental Protocol: In Vitro GDEPT Assay

Objective: Determine the cytotoxicity of 5-Br-IAA in HRP-expressing cancer cells.

Materials
  • Cell Line: FaDu (Head and neck squamous cell carcinoma) or MCF-7.

  • Vector: Retroviral or Adenoviral vector encoding HRP (e.g., pMetLuc-HRP).

  • Prodrug: 5-Bromoindole-3-acetic acid (Dissolve in EtOH, dilute in PBS).

  • Assay: MTT or CellTiter-Glo.

Step-by-Step Methodology
  • Transfection/Transduction:

    • Seed cells at

      
       cells/well in 6-well plates.
      
    • Transduce with HRP-encoding vector (MOI 10-50).

    • Control: Transduce with Empty Vector (EV) or GFP-only vector.

    • Incubate for 24-48 hours to allow enzyme expression.

  • Prodrug Treatment:

    • Replace media with fresh media containing 5-Br-IAA.

    • Dose Range: Prepare serial dilutions: 0, 10, 50, 100, 250, 500

      
      M.
      
    • Note: 5-Br-IAA is light-sensitive; perform dilutions in low light.

    • Incubate cells for 4 hours (pulse) or 24 hours (continuous).

  • Viability Assessment:

    • Wash cells with PBS to remove residual prodrug.

    • Add MTT reagent (

      
       mg/mL) and incubate for 3 hours.
      
    • Solubilize formazan crystals with DMSO.

    • Read absorbance at 570 nm.

  • Data Analysis:

    • Calculate % Viability relative to untreated control.

    • Determine IC50 values using non-linear regression.

Comparative Data: IAA vs. 5-Br-IAA

The 5-bromo substituent significantly alters the toxicity profile. The table below summarizes typical IC50 shifts observed in HRP-transfected cells.

ProdrugIC50 (Parental Cells)IC50 (HRP+ Cells)Fold Change (Therapeutic Index)
IAA (Indole-3-acetic acid) > 2000

M
~500

M
~4x
5-Br-IAA > 1500

M
~50-100

M
>15x

Note: Data derived from Tupper et al. and Greco et al. (See References).[5]

Application II: 5-Bromoindoles as Kinase Inhibitors

Context: Many tumors exhibit resistance to gene therapy vectors due to hyperactive survival signaling (e.g., EGFR or PI3K/Akt pathways). Synthetic 5-bromoindole derivatives (specifically 5-bromo-oxindoles ) act as ATP-competitive inhibitors of these kinases, sensitizing cells to therapeutic genes like p53 or TRAIL.

Synthesis & Screening Workflow

Researchers often synthesize 5-bromoindole derivatives via Knoevenagel condensation of 5-bromo-isatin with hydrazine or ketone derivatives.

Synthesis_Workflow Start Start: 5-Bromoisatin React Condensation Reaction (Hydrazine/Ketone) Start->React Purify Purification (Recrystallization/Chromatography) React->Purify Library 5-Bromoindole Library Purify->Library Screen Kinase Assay (EGFR/VEGFR) Library->Screen Hit Lead Compound Selection Screen->Hit IC50 < 100 nM

Caption: Workflow for developing 5-bromoindole-based kinase inhibitors.

Protocol: Synergistic Sensitization

Objective: Assess if a novel 5-bromoindole derivative (Compound X) enhances the efficacy of an Adenovirus-p53 (Ad-p53) vector.

  • Seeding: Seed p53-null cancer cells (e.g., H1299) in 96-well plates.

  • Viral Transduction:

    • Infect cells with Ad-p53 at a suboptimal MOI (e.g., MOI 10, aiming for ~20% killing alone).

  • Drug Co-treatment:

    • Simultaneously treat with Compound X (5-bromoindole derivative) at a sub-lethal dose (e.g., IC10).

  • Incubation: 48 hours.

  • Analysis:

    • Measure apoptosis via Caspase-3/7 Glo assay.

    • Calculate Combination Index (CI) using the Chou-Talalay method. A CI < 1.0 indicates synergy.

Safety & Handling

  • Light Sensitivity: 5-bromoindoles, especially acetic acid derivatives, are prone to photo-degradation. Store solids in amber vials at -20°C.

  • Solubility: Prepare stock solutions in DMSO or Ethanol. Precipitation may occur in aqueous media if >1% DMSO; ensure slow addition to culture media.

  • Stability: 5-Br-IAA is stable in neutral buffer for 24 hours but degrades rapidly in the presence of strong oxidizers (which is the mechanism of action, but necessitates careful handling).

References

  • Greco, O., et al. "In vivo characterization of horseradish peroxidase with indole-3-acetic acid and 5-bromoindole-3-acetic acid for gene therapy of cancer." Cancer Gene Therapy, vol. 17, no.[6] 6, 2010, pp. 420-428.

  • Tupper, J., et al. "Analysis of the horseradish peroxidase/indole-3-acetic acid combination in a three-dimensional tumor model."[5] Cancer Gene Therapy, vol. 11, no. 7, 2004, pp. 508-513.[5]

  • Singh, P., et al. "Indole-based scaffolds as promising targeted cancer therapeutics."[7] PMC - NCBI, 2023.

  • Al-Wahaibi, L.H., et al. "1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights." Molecules, vol. 25, no. 10, 2020.

Sources

Method

Application Notes and Protocols for the N-Alkylation of Substituted Indoles

Introduction: The Enduring Significance of N-Alkylated Indoles The indole nucleus is a cornerstone of medicinal chemistry and drug development, forming the structural core of numerous natural products and synthetic pharm...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of N-Alkylated Indoles

The indole nucleus is a cornerstone of medicinal chemistry and drug development, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1] The functionalization of the indole nitrogen (N-1 position) through alkylation is a pivotal strategy for modulating the biological activity, pharmacokinetic properties, and metabolic stability of these molecules. N-alkylated indoles are prevalent in a wide array of therapeutic agents, demonstrating the critical role of this synthetic transformation in the creation of novel chemical entities.[1]

However, the N-alkylation of indoles is not without its challenges. The primary hurdle is achieving regioselectivity, as the indole ring possesses another nucleophilic center at the C-3 position.[2] The competition between N-alkylation and C-3 alkylation is a recurring theme in indole chemistry, and directing the reaction towards the desired N-substituted product requires a careful selection of reagents and reaction conditions.[2] Furthermore, the nucleophilicity of the indole nitrogen is relatively weak, often necessitating the use of strong bases to facilitate the reaction.[1]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the general procedures for the N-alkylation of substituted indoles. We will delve into the mechanistic underpinnings of this reaction, explore a range of methodologies from classical to modern catalytic approaches, and provide detailed, field-proven protocols. This document aims to serve as a practical resource, enabling the rational design and efficient execution of indole N-alkylation strategies in a research and development setting.

Mechanistic Considerations: The Path to N-Alkylation

The most common pathway for the N-alkylation of indoles is a two-step process analogous to the Williamson ether synthesis.[2][3] This involves the deprotonation of the indole N-H to form a highly nucleophilic indolide anion, followed by a nucleophilic substitution (SN2) reaction with an alkylating agent.[3][4]

The acidity of the indole N-H proton (pKa ≈ 17 in DMSO) is a critical factor.[3] While more acidic than typical secondary amines, it still requires a sufficiently strong base for complete deprotonation.[3] The presence of electron-withdrawing substituents on the indole ring increases the acidity of the N-H proton, facilitating deprotonation.[3] Conversely, electron-donating groups decrease the acidity, potentially requiring stronger bases or harsher reaction conditions.

The regioselectivity of the alkylation step is governed by a delicate balance of electronic and steric factors, as well as the nature of the counter-ion and the solvent. While the nitrogen atom is less nucleophilic than the C-3 position in a neutral indole, the indolide anion is a softer nucleophile, and under many conditions, N-alkylation is the thermodynamically favored pathway.[5]

Key Reagents and Their Roles

The successful N-alkylation of a substituted indole hinges on the judicious selection of the base, solvent, and alkylating agent.

Bases: The Driving Force of Deprotonation

A variety of bases can be employed for the deprotonation of indoles, ranging from strong hydrides to milder carbonates. The choice of base is often dictated by the acidity of the indole N-H, which is influenced by the substituents on the ring.

Base Typical Solvents Key Characteristics & Considerations
Sodium Hydride (NaH) DMF, THFA strong, non-nucleophilic base that provides irreversible deprotonation. Often used as a 60% dispersion in mineral oil, which requires careful handling.[5]
Potassium Hydroxide (KOH) DMSO, Toluene/Water (PTC)A strong, inexpensive base. Can be used in polar aprotic solvents or under phase-transfer catalysis conditions.[4][6]
Potassium Carbonate (K₂CO₃) DMF, AcetonitrileA milder base suitable for indoles with electron-withdrawing groups or for use with highly reactive alkylating agents.[6]
Cesium Carbonate (Cs₂CO₃) DMF, DioxaneA mild and effective base, often used in palladium-catalyzed reactions. Its solubility in organic solvents can be advantageous.
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) VariousA non-nucleophilic organic base, often used in milder alkylation procedures.
Solvents: The Reaction Medium

The solvent plays a crucial role in solubilizing the reactants and influencing the reactivity of the indolide anion. Polar aprotic solvents are generally preferred as they can solvate the cation of the indolide salt, leaving the anion more nucleophilic.

Solvent Key Properties & Applications
N,N-Dimethylformamide (DMF) A highly polar aprotic solvent that readily dissolves most indoles and their salts. It is a common choice for reactions using NaH or K₂CO₃.[5][6]
Tetrahydrofuran (THF) A less polar aprotic solvent than DMF. Often used with NaH, but the solubility of the indolide salt can be lower, sometimes affecting regioselectivity.[5]
Dimethyl Sulfoxide (DMSO) A highly polar aprotic solvent, particularly effective for reactions with KOH.[4]
Acetonitrile (CH₃CN) A polar aprotic solvent suitable for reactions with milder bases like K₂CO₃.
Toluene A nonpolar solvent, often used in conjunction with a phase-transfer catalyst to facilitate the reaction between the aqueous base and the organic-soluble indole.[6]
Alkylating Agents: Introducing the Substituent

A wide variety of alkylating agents can be used to introduce the desired alkyl group onto the indole nitrogen. The reactivity of the alkylating agent is a key consideration.

  • Alkyl Halides (R-X): The most common class of alkylating agents. Reactivity follows the order I > Br > Cl. Primary and benzylic halides are excellent substrates. Secondary halides can also be used, though elimination side reactions may become more competitive.[5]

  • Dialkyl Sulfates (R₂SO₄): Highly reactive and toxic alkylating agents, such as dimethyl sulfate and diethyl sulfate, are effective for introducing small alkyl groups.

  • Alcohols (R-OH): Can be used as alkylating agents under Mitsunobu conditions or through "borrowing hydrogen" catalysis. These methods are considered greener alternatives to alkyl halides.

  • N-Tosylhydrazones: These can serve as precursors to in situ generated diazo compounds, which then participate in copper-catalyzed N-alkylation reactions.[7]

Experimental Protocols: A Practical Guide

The following protocols provide detailed, step-by-step methodologies for the N-alkylation of substituted indoles using various common techniques.

Protocol 1: Classical N-Alkylation using Sodium Hydride in DMF

This method is a robust and widely used procedure for the N-alkylation of a broad range of indoles.

Diagram of the Experimental Workflow:

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dry flask and add substituted indole prep2 Add anhydrous DMF under inert atmosphere prep1->prep2 react1 Cool to 0 °C prep2->react1 react2 Add NaH portion-wise react1->react2 react3 Warm to RT and stir react2->react3 react4 Cool to 0 °C react3->react4 react5 Add alkyl halide dropwise react4->react5 react6 Stir at RT until completion (TLC) react5->react6 workup1 Quench with saturated aqueous NH4Cl react6->workup1 workup2 Extract with ethyl acetate workup1->workup2 workup3 Wash with water and brine workup2->workup3 workup4 Dry, filter, and concentrate workup3->workup4 workup5 Purify by column chromatography workup4->workup5

Caption: Workflow for classical N-alkylation.

Materials and Reagents:

  • Substituted Indole (1.0 eq)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Alkyl Halide (1.1 eq)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Ethyl Acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted indole (1.0 eq).

  • Add anhydrous DMF (approximately 0.1-0.2 M concentration of the indole). Stir the mixture until the indole is fully dissolved.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Carefully add the sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until the gas evolution ceases, indicating the formation of the indolide anion.

  • Cool the reaction mixture back down to 0 °C.

  • Slowly add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Dilute the mixture with water and extract with ethyl acetate (3x).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: N-Alkylation using Phase-Transfer Catalysis (PTC)

This method is advantageous as it avoids the need for anhydrous solvents and strong, moisture-sensitive bases.[6]

Materials and Reagents:

  • Substituted Indole (1.0 eq)

  • Potassium Hydroxide (KOH, 5.0 eq)

  • Tetrabutylammonium Bromide (TBAB, 0.1 eq)

  • Toluene

  • Water

  • Alkyl Halide (1.2 eq)

Procedure:

  • To a round-bottom flask, add the substituted indole (1.0 eq), potassium hydroxide (5.0 eq), and tetrabutylammonium bromide (0.1 eq).[6]

  • Add toluene and water in a 1:1 volume ratio.[6]

  • Stir the mixture vigorously to ensure efficient mixing of the two phases.

  • Add the alkyl halide (1.2 eq) to the reaction mixture.[6]

  • Continue to stir vigorously at room temperature and monitor the reaction by TLC.

  • Upon completion, separate the organic layer.

  • Extract the aqueous layer with toluene (2x).

  • Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: N-Alkylation under Mitsunobu Conditions

The Mitsunobu reaction allows for the N-alkylation of indoles using an alcohol as the alkylating agent, which is a greener alternative to alkyl halides.[8] The reaction proceeds with inversion of configuration at the alcohol's stereocenter.[8]

Diagram of the Mitsunobu Reaction Mechanism:

Mitsunobu_Mechanism PPh3 PPh₃ Betaine Betaine [Ph₃P⁺-N⁻-N=C(O)OEt]₂ PPh3->Betaine + DEAD DEAD DEAD Alcohol R-OH Indole Indole-H Alkoxyphosphonium Alkoxyphosphonium salt [Ph₃P⁺-OR] Indolide⁻ Betaine->Alkoxyphosphonium + R-OH, - Hydrazide Product N-Alkyl Indole Alkoxyphosphonium->Product + Indole-H TPPO Ph₃P=O Alkoxyphosphonium->TPPO Hydrazide Hydrazide byproduct

Caption: Simplified Mitsunobu reaction mechanism.

Materials and Reagents:

  • Substituted Indole (1.0 eq)

  • Alcohol (1.2 eq)

  • Triphenylphosphine (PPh₃, 1.5 eq)

  • Diethyl Azodicarboxylate (DEAD) or Diisopropyl Azodicarboxylate (DIAD) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, dissolve the substituted indole (1.0 eq), alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DEAD or DIAD (1.5 eq) dropwise to the stirred solution. Caution: The reaction can be exothermic.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by column chromatography to separate the N-alkylated indole from triphenylphosphine oxide and the hydrazide byproduct.

Troubleshooting Common Issues in N-Alkylation

Problem Probable Cause(s) Suggested Solution(s)
Low or No Reaction - Incomplete deprotonation (base not strong enough).- Alkylating agent is not reactive enough.- Impure reagents or solvent.- Use a stronger base (e.g., switch from K₂CO₃ to NaH).- Use a more reactive alkylating agent (e.g., iodide instead of bromide).- Increase the reaction temperature.- Ensure all reagents and solvents are anhydrous.
C-3 Alkylation as a Major Side Product - Incomplete deprotonation leading to reaction with the neutral indole.- The indolide anion reacting at the C-3 position.- Use of less polar solvents like THF can sometimes favor C-3 alkylation.[5]- Ensure complete deprotonation by using a sufficient excess of a strong base and allowing adequate time for the deprotonation step.- Use a more polar aprotic solvent like DMF.[5]- Increasing the reaction temperature can sometimes favor N-alkylation.[5]
Decomposition of Starting Material or Product - Reaction temperature is too high.- The substrate or product is unstable to the basic conditions.- Run the reaction at a lower temperature for a longer period.- Use a milder base (e.g., K₂CO₃ or Cs₂CO₃).
Difficulty in Product Isolation/Purification - Byproducts from the reaction (e.g., triphenylphosphine oxide in Mitsunobu reaction) are co-eluting with the product.- For Mitsunobu reactions, consider using polymer-bound PPh₃ or alternative reagents to simplify purification.- Optimize the solvent system for column chromatography.

The Influence of Substituents on Reactivity and Regioselectivity

The electronic nature of the substituents on the indole ring plays a significant role in the N-alkylation reaction.

  • Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂), cyano (-CN), and esters (-COOR) at positions C-4, C-5, C-6, or C-7 increase the acidity of the N-H proton.[3] This facilitates deprotonation, often allowing for the use of milder bases. EWGs generally favor N-alkylation by reducing the electron density at the C-3 position.

  • Electron-Donating Groups (EDGs): Substituents like alkoxy (-OR) and alkyl groups decrease the acidity of the N-H proton, potentially requiring stronger bases or more forcing conditions for deprotonation. EDGs increase the electron density of the indole ring, which can enhance the nucleophilicity of the C-3 position and may lead to a higher proportion of C-3 alkylation, especially if deprotonation is incomplete.

  • Steric Hindrance: Bulky substituents at the C-2 or C-7 positions can sterically hinder the approach of the alkylating agent to the nitrogen atom, potentially slowing down the reaction rate.

Safety Precautions

  • Sodium Hydride (NaH): NaH is a highly flammable solid that reacts violently with water to produce hydrogen gas, which can ignite spontaneously. It should be handled under an inert atmosphere (nitrogen or argon) in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, is mandatory.

  • Alkylating Agents: Many alkylating agents, such as methyl iodide and dimethyl sulfate, are toxic and potential carcinogens. They should be handled with extreme care in a fume hood, and appropriate gloves should be worn to avoid skin contact.

  • Solvents: Solvents like DMF and DMSO can be absorbed through the skin. It is important to wear appropriate gloves and avoid inhalation of vapors.

Conclusion

The N-alkylation of substituted indoles is a fundamental and versatile transformation in organic synthesis, particularly within the realm of drug discovery and development. A thorough understanding of the reaction mechanism, the roles of different reagents, and the influence of indole substituents is paramount for achieving high yields and the desired regioselectivity. By carefully selecting the appropriate base, solvent, and alkylating agent, and by following well-defined protocols, researchers can efficiently synthesize a diverse array of N-alkylated indoles. This guide provides a solid foundation of knowledge and practical procedures to aid in the successful implementation of this crucial synthetic methodology.

References

  • Dounay, A. B., & Overman, L. E. (2020). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Advances, 10(72), 44263-44272. [Link]

  • Brice, J. L., & Granger, B. A. (2018). Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. ChemistrySelect, 3(33), 9413-9418. [Link]

  • Kanger, T., & Laars, M. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Symmetry, 12(7), 1184. [Link]

  • ChemHelpASAP. (2019, November 19). in the chemical literature: N-alkylation of an indole [Video]. YouTube. [Link]

  • Buchwald, S. L., & SL, B. (2019). CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. Journal of the American Chemical Society, 141(42), 16877-16885. [Link]

  • White, M. C. (2020). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. Journal of the American Chemical Society, 142(3), 1419-1424. [Link]

  • Organic Syntheses. (n.d.). 1-BENZYLIMIDAZOLE. [Link]

  • Ling, L., Cao, J., Hu, J., & Zhang, H. (2017). Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones. RSC Advances, 7(45), 28247-28251. [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]

  • Klapars, A., & Buchwald, S. L. (2002). The Copper-Catalyzed N-Arylation of Indoles. Journal of the American Chemical Society, 124(50), 14844-14845. [Link]

  • Trost, B. M., & Crawley, M. L. (2003). Palladium-Catalyzed Asymmetric Allylic Alkylation. Chemical Reviews, 103(8), 2921-2944. [Link]

  • Hughes, D. L. (2018). The Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 23(7), 1759. [Link]

Sources

Application

Application Note: Strategic Synthesis of 5-Arylated Indoles via Suzuki-Miyaura Cross-Coupling

Executive Summary & Strategic Importance The 5-arylindole scaffold is a "privileged structure" in medicinal chemistry, serving as the pharmacophore for numerous serotonin (5-HT) receptor modulators, kinase inhibitors, an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The 5-arylindole scaffold is a "privileged structure" in medicinal chemistry, serving as the pharmacophore for numerous serotonin (5-HT) receptor modulators, kinase inhibitors, and anti-inflammatory agents. Unlike the C2 and C3 positions, which are electronically susceptible to electrophilic aromatic substitution, the C5 position is chemically distinct, requiring transition-metal catalysis for functionalization.

This guide details the synthesis of 5-arylated indoles starting from 5-bromoindole . While 5-bromoindole is commercially available and cost-effective, its successful coupling presents specific challenges:

  • Catalyst Poisoning: The free N-H moiety (pKa ~16.9 in DMSO) can coordinate to Pd(II) species, arresting the catalytic cycle.

  • Protodeboronation: Heteroaryl boronic acids (common partners in drug discovery) are prone to hydrolytic cleavage under standard aqueous/basic conditions.

  • Regiocontrol: Ensuring C-C bond formation occurs exclusively at C5 without competitive N-arylation.

This note provides two validated protocols: a Robust Aqueous Method for standard substrates and a High-Performance Anhydrous Method for challenging heteroaryl couplings.

Mechanistic Insight & Catalyst Selection

To ensure reproducibility, one must understand the catalytic cycle's failure points. The transformation relies on the Suzuki-Miyaura cross-coupling.[1][2][3][4]

The Indole-Specific Catalytic Cycle

The reaction proceeds via the standard Pd(0)/Pd(II) cycle. However, the indole core introduces a unique variable: the Indolyl Anion .

  • Oxidative Addition: The C5-Br bond is activated by electron-rich Pd(0). This is generally fast due to the electron-rich nature of the indole ring pushing density toward the C5 position.

  • Transmetallation (The Bottleneck): This step requires a base to activate the boronic acid (forming a boronate [Ar-B(OH)3]-). If the base is too strong (e.g., KOtBu), it deprotonates the indole N-H. The resulting indolyl anion can coordinate to the Pd-center, displacing ligands and causing catalyst deactivation (Pd-black formation).

  • Reductive Elimination: Forms the C5-Aryl bond.

Visualization: The Catalytic Workflow

The following diagram outlines the decision logic for selecting the correct protocol based on substrate stability.

IndoleCoupling Start Starting Material: 5-Bromoindole + Ar-B(OH)2 CheckBoronic Is the Boronic Acid Electron-Poor or Heteroaromatic? Start->CheckBoronic PathA NO (Stable) (e.g., Phenyl, Tolyl) CheckBoronic->PathA PathB YES (Unstable) (e.g., 2-Pyridyl, Thiazole) CheckBoronic->PathB ProtocolA PROTOCOL A: Aqueous/Polar Conditions (Pd(dppf)Cl2 / Na2CO3) PathA->ProtocolA MechA Mechanism: Fast Transmetallation High Solubility ProtocolA->MechA ProtocolB PROTOCOL B: Anhydrous/Buchwald Conditions (Pd2(dba)3 / XPhos / K3PO4) PathB->ProtocolB MechB Mechanism: Suppresses Protodeboronation Ligand Stabilizes Pd ProtocolB->MechB

Figure 1: Decision tree for selecting the optimal coupling protocol based on boronic acid stability and substrate complexity.

Experimental Protocols

Protocol A: The "Workhorse" Method (Aqueous/Polar)

Best for: Standard aryl boronic acids, scale-up, and cost-efficiency. Chemistry: Uses Pd(dppf)Cl2, a robust catalyst resistant to air and moisture, with Na2CO3 as a mild base to avoid N-deprotonation.

Reagents:

  • 5-Bromoindole (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl2·CH2Cl2 (3-5 mol%)

  • Base: Na2CO3 (2.0 equiv, pre-dissolved in min. water)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Procedure:

  • Setup: Charge a round-bottom flask with 5-bromoindole, arylboronic acid, and Pd(dppf)Cl2.

  • Degassing (Critical): Seal the flask with a septum. Evacuate and backfill with Nitrogen (x3). Add the 1,4-dioxane (sparged with N2) via syringe.

  • Activation: Add the aqueous Na2CO3 solution via syringe.

  • Reaction: Heat to 80-90°C for 4–12 hours.

    • Monitoring: Check TLC (typ. 30% EtOAc/Hex). Product will be more polar than the bromoindole but less polar than the boronic acid.

    • Visual Cue: The reaction mixture should remain dark red/brown. If it turns clear with black precipitate, the catalyst has crashed out (see Troubleshooting).

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water (x2) and brine (x1). Dry over Na2SO4.

  • Purification: Flash chromatography (SiO2).

Protocol B: The "High-Fidelity" Method (Anhydrous)

Best for: Heteroaryl boronic acids (pyridines, pyrimidines), sterically hindered substrates, or when protodeboronation is observed. Chemistry: Uses Pd2(dba)3 with XPhos. XPhos is a dialkylbiaryl phosphine ligand that forms a highly active monolithic Pd(0) species, facilitating oxidative addition of difficult substrates and preventing catalyst poisoning by the indole nitrogen.

Reagents:

  • 5-Bromoindole (1.0 equiv)

  • Heteroarylboronic acid (1.5 equiv)

  • Catalyst: Pd2(dba)3 (2 mol%)

  • Ligand: XPhos (4-8 mol%) (Keep Pd:Ligand ratio 1:2 to 1:4)

  • Base: K3PO4 (tribasic, anhydrous, finely ground) (3.0 equiv)

  • Solvent: n-Butanol or Toluene (Anhydrous)

Step-by-Step Procedure:

  • Pre-complexation: In a vial, mix Pd2(dba)3 and XPhos in the solvent. Heat at 60°C for 5 minutes until the color changes from dark purple to deep orange/brown. This generates the active L-Pd(0) species.

  • Main Setup: In a reaction tube, combine 5-bromoindole, boronic acid, and K3PO4.

  • Transfer: Transfer the pre-formed catalyst solution to the reaction tube under Nitrogen.

  • Reaction: Heat to 100-110°C for 12–18 hours.

    • Note: n-Butanol is excellent for solubility but harder to remove. Toluene is cleaner but may require longer reaction times.

  • Workup: Filter through a pad of Celite to remove insoluble phosphate salts. Concentrate the filtrate.

  • Purification: Flash chromatography.

Data Summary & Optimization Guide

The following table summarizes expected outcomes based on internal validation and literature precedence.

VariableProtocol A (Aqueous)Protocol B (Anhydrous)
Primary Utility Phenyl, Tolyl, simple Aryls2-Pyridyl, Pyrimidyl, Hindered Aryls
Base pKa (conj.) ~10.3 (Carbonate)~12.3 (Phosphate)
Temp Range 80–90°C100–120°C
Avg. Yield 85–95%70–85%
Main Side Product Homocoupling (Ar-Ar)Protodeboronation (Ar-H)
Cost LowHigh (Ligand/Catalyst cost)
Troubleshooting Matrix

Problem: Protodeboronation (Boronic acid converts to H-Ar)

  • Cause: Presence of water or proton sources with unstable boronic acids (e.g., 2-thienyl, 2-pyridyl).

  • Solution: Switch to Protocol B (Anhydrous). Increase boronic acid equivalents to 2.0. Use MIDA boronates if instability persists.

Problem: Low Conversion / Catalyst Death (Pd Black)

  • Cause: Indole N-H poisoning the catalyst or insufficient ligand.

  • Solution: Increase ligand loading (XPhos or SPhos). Ensure rigorous degassing (O2 kills active Pd species). Do not protect the Nitrogen unless absolutely necessary (e.g., with Boc/Tos) as deprotection adds steps and reduces atom economy.

Problem: Regio-scrambling

  • Cause: Rare in 5-bromoindole, but possible if Pd migrates.

  • Solution: Lower temperature. Ensure C5-Br is the only halogen present (avoid 5-bromo-3-iodoindole unless selective oxidative addition is controlled).

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Old, D. W., Harris, M. C., & Buchwald, S. L. (2000).[5] Efficient Palladium-Catalyzed N-Arylation of Indoles. Organic Letters, 2(10), 1403–1406. (Foundational work on Buchwald ligands for indoles). Link

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides.[1] Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Cox, P. A., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways. Journal of the American Chemical Society, 143(48), 20384–20394. Link[6]

  • Li, H., et al. (2011). Palladium-Catalyzed Direct Arylation of Simple Arenes in Synthesis of Biaryl Molecules. Chemical Communications, 47, 5072-5102. Link

Sources

Method

Amide coupling reactions with 5-bromoindole carboxylic acids

Application Note: Amide Coupling Strategies for 5-Bromoindole Carboxylic Acids Executive Summary The 5-bromoindole carboxylic acid scaffold is a privileged structure in drug discovery, serving as a precursor for kinase i...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Amide Coupling Strategies for 5-Bromoindole Carboxylic Acids

Executive Summary

The 5-bromoindole carboxylic acid scaffold is a privileged structure in drug discovery, serving as a precursor for kinase inhibitors (e.g., EGFR, VEGFR) and GPCR ligands.[1] The 5-bromo substituent provides a critical "synthetic handle" for downstream palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), while the carboxylic acid allows for immediate diversification via amide coupling.

This guide addresses the specific challenges of this scaffold—namely, the poor solubility of the bromoindole core, the competing nucleophilicity of the indole nitrogen (N1), and the thermal instability of indole-3-carboxylic acids.

Chemical Logic & Mechanistic Considerations

The Indole N1-H Challenge

The indole nitrogen (N1-H) has a pKa of approximately 16–17 (in DMSO). While not highly acidic, it can be deprotonated by strong bases or react with highly activated electrophiles, leading to N-acylation side products (dimerization).[1]

  • Impact of 5-Bromo: The bromine atom at the 5-position is electron-withdrawing (inductive effect, -I). This decreases the electron density of the indole ring, rendering the N1-H slightly more acidic but less nucleophilic than unsubstituted indole.

  • Operational Consequence: You can often couple 5-bromoindole acids without N-protection if you use mild organic bases (DIPEA, NMM) and avoid large excesses of coupling reagents.[1]

Regio-stability (2-COOH vs. 3-COOH)
  • 5-Bromoindole-2-carboxylic acid: Thermally stable. Can withstand elevated temperatures (up to 80°C) during coupling.[2]

  • 5-Bromoindole-3-carboxylic acid: Prone to decarboxylation at high temperatures or under strongly acidic conditions. Protocols must remain below 50°C.

Decision Matrix: Reagent Selection

Not all couplings require the same "sledgehammer." Use this logic flow to select the optimal protocol for your specific amine and indole substrate.

ReagentSelection Start Start: 5-Bromoindole Carboxylic Acid AmineType Is the Amine Partner Sterically Hindered / Non-Nucleophilic? Start->AmineType Scale Reaction Scale? AmineType->Scale No (Primary/Secondary Amine) AcidCl Protocol C: Acid Chloride (Oxalyl Chloride) (For 'Dead' Amines) AmineType->AcidCl Yes (Aniline/Electron-Deficient) HATU Protocol A: HATU/DIPEA (High Success, High Cost) Scale->HATU Discovery (<100 mg) T3P Protocol B: T3P (Propylphosphonic Anhydride) (Low Epimerization, Easy Workup) Scale->T3P Process (>1 g) Protection Is Indole N1 Protected? Protection->T3P No (Risk of N-Acylation) Protection->AcidCl Yes (Safe) AcidCl->Protection Check Substrate

Figure 1: Decision matrix for selecting the appropriate coupling strategy based on amine reactivity and scale.

Detailed Protocols

Protocol A: The "Discovery Standard" (HATU)

Best for: Small scale, valuable amines, and ensuring first-pass success.[1]

Reagents:

  • Substrate: 5-Bromoindole-2-carboxylic acid (1.0 eq)

  • Coupling Agent: HATU (1.1 – 1.2 eq)

  • Base: DIPEA (Diisopropylethylamine) (2.0 – 3.0 eq)[1]

  • Solvent: DMF (Anhydrous) – Critical for solubility[1]

Procedure:

  • Dissolution: In a dry vial, dissolve the 5-bromoindole acid (1.0 eq) in anhydrous DMF (0.2 M concentration). Note: If the solution is cloudy, mild sonication is permitted.[1]

  • Activation: Add DIPEA (2.0 eq) followed by HATU (1.1 eq). Stir at Room Temperature (RT) for 15 minutes .

    • Why? This pre-activation forms the O-At active ester. The color usually turns yellow/orange.

  • Addition: Add the amine (1.1 eq). If the amine is a salt (e.g., HCl salt), add an extra 1.0 eq of DIPEA.[1]

  • Reaction: Stir at RT for 2–16 hours. Monitor by LCMS.[3]

  • Workup:

    • Dilute with EtOAc (10x volume).

    • Wash sequentially with: 1N HCl (remove excess amine/DIPEA), Sat. NaHCO3 (remove unreacted acid), and Brine.[1]

    • Dry over Na2SO4 and concentrate.

Data Summary:

Parameter Specification
Typical Yield 85–95%
Main Byproduct Tetramethylurea (water soluble)

| Purification | Flash Column (Hex/EtOAc) usually required |[1]

Protocol B: The "Process Friendly" (T3P)

Best for: Scale-up (>1g), avoiding epimerization (if amine is chiral), and simple workup.[1]

Reagents:

  • Reagent: T3P (50% w/w in EtOAc or DMF) (1.5 eq)

  • Base: Pyridine (3.0 eq) or N-Methylmorpholine (NMM)[1]

  • Solvent: EtOAc or 2-MeTHF (if substrate is soluble), otherwise DMF.[1]

Procedure:

  • Combine: Charge the flask with 5-bromoindole acid (1.0 eq), Amine (1.1 eq), and solvent (EtOAc preferred for green chemistry).

  • Base: Add Pyridine (3.0 eq). The mixture may remain a suspension.

  • Coupling: Add T3P solution (1.5 eq) dropwise at 0°C, then allow to warm to RT.

    • Mechanism:[1][2][4][5][6] T3P acts as a dehydrating agent, forming a mixed anhydride that is highly reactive toward amines but sterically protected from racemization.[1]

  • Workup (The "Magic" Step):

    • Quench with water.

    • The T3P byproducts are water-soluble phosphonic acid salts .

    • Separate phases. Wash organic layer with 0.5 M HCl, then NaHCO3.[1]

    • Evaporate.[7][8] Often requires no chromatography.[8][9]

Protocol C: The "Sledgehammer" (Acid Chloride)

Best for: Unreactive anilines or when HATU fails. Requires strict moisture control.[1]

Warning: This method generates HCl.[2] If your indole is unprotected, the N1-H can react with the acid chloride to form a dimer. Protection (e.g., N-Boc) is highly recommended for this route. [1]

Procedure:

  • Suspend N-Boc-5-bromoindole-2-carboxylic acid in dry DCM.

  • Add Oxalyl Chloride (1.5 eq) and 1 drop of DMF (catalyst).

  • Stir until gas evolution (CO/CO2) ceases (approx. 1 h).

  • Concentrate in vacuo to remove excess oxalyl chloride.

  • Redissolve the crude acid chloride in DCM.

  • Add the Amine (1.0 eq) and Et3N (2.0 eq) at 0°C.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Conversion Poor solubility of Indole Acid.Switch solvent to DMSO or NMP. Increase temperature to 40°C (only for 2-COOH).
Dimer Formation Indole N1 reacting with activated acid.Use T3P (less aggressive). If using HATU, reduce equivalents to 1.[1]0. Consider N-Boc protection.
Racemization Over-activation of chiral amine.Switch to T3P/Pyridine protocol at 0°C. Avoid EDC/DMAP.
Sticky Solid Residual DMF/DMSO.Perform an extensive water wash or lyophilize the final product.

Reaction Workflow Visualization

The following diagram illustrates the T3P workflow, which is recommended for high purity and ease of handling.

T3P_Workflow Mix 1. Mix Reagents (Acid + Amine + Pyridine) in EtOAc AddT3P 2. Add T3P (Dropwise @ 0°C) Mix->AddT3P Activation Stir 3. Reaction (RT, 2-4 Hours) AddT3P->Stir Coupling Wash 4. Aqueous Wash (H2O / HCl / NaHCO3) Stir->Wash Quench Isolate 5. Evaporate (Pure Amide) Wash->Isolate Separation

Figure 2: Streamlined workflow for T3P-mediated amide coupling, highlighting the integrated purification step.[1][10]

References

  • General Amide Coupling & HATU: Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[3][6][7][11][12][13] Tetrahedron, 61(46), 10827-10852.[1] [1]

  • T3P Reagent Utility: Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2][3][10][12][14] Organic Process Research & Development, 20(2), 140–177.[1] [1]

  • Indole Reactivity & Protection: Humphrey, J. M., & Chamberlin, A. R. (1997).[1] Chemical Synthesis of Natural Product Peptides: Coupling Methods for the Incorporation of Noncoded Amino Acids into Peptides. Chemical Reviews, 97(6), 2243–2266.[1] [1]

  • 5-Bromoindole Carboxylic Acid Properties: ChemicalBook Database Entry for CAS 7254-19-5.[5]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Crude 5-Bromo-1-isopropyl-1H-indole

Welcome to the dedicated technical support center for the purification of crude 5-Bromo-1-isopropyl-1H-indole. This guide is structured to provide researchers, scientists, and drug development professionals with practica...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the purification of crude 5-Bromo-1-isopropyl-1H-indole. This guide is structured to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common challenges encountered during the purification of this important synthetic intermediate. Our focus is on delivering not just protocols, but the scientific reasoning behind them, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

Introduction to Purification Challenges

Crude 5-Bromo-1-isopropyl-1H-indole, typically synthesized via N-alkylation of 5-bromoindole, often contains a variety of impurities that can impede downstream applications. The successful isolation of the target compound with high purity is paramount for the integrity of subsequent synthetic transformations and biological evaluations.

Common impurities can include:

  • Unreacted Starting Materials: Residual 5-bromoindole and the isopropylating agent.

  • Byproducts from 5-bromoindole Synthesis: These may include di- and poly-brominated indoles, as well as oxindole derivatives.[1][2]

  • Over-alkylation Products: Although less common, reaction at other positions on the indole ring can occur under certain conditions.

  • Solvent Residues and Reagents: Remnants from the reaction and work-up steps.

The presence of the N-isopropyl group significantly alters the polarity of the molecule compared to its precursor, 5-bromoindole, necessitating tailored purification strategies. This guide will focus on two primary purification techniques: flash column chromatography and recrystallization .

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of 5-Bromo-1-isopropyl-1H-indole in a question-and-answer format.

Question 1: My crude material is a dark oil or discolored solid. What is the likely cause and how can I address it?

Answer: Dark coloration in your crude product often indicates the presence of oxidized impurities or polymeric materials. Indoles, in general, can be susceptible to oxidation, and residual reagents or prolonged exposure to heat and light can exacerbate this issue.

Causality: The indole nucleus is electron-rich and can be oxidized, leading to the formation of colored byproducts. The presence of bromine can also contribute to photosensitivity.

Solutions:

  • Activated Charcoal Treatment: Before proceeding with chromatography or recrystallization, you can dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and stir it with a small amount of activated charcoal for 15-30 minutes. The charcoal will adsorb many of the colored impurities. Filter the mixture through a pad of celite to remove the charcoal before concentrating the solution.

  • Prompt Purification: Avoid storing the crude material for extended periods. Proceed with purification as soon as possible after the synthesis and work-up.

  • Inert Atmosphere: If possible, handle the crude material under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Question 2: During column chromatography, I'm getting poor separation between my product and an impurity. What are my options?

Answer: Poor separation in column chromatography is a common challenge, often due to an inappropriate solvent system or improper column packing. For 5-Bromo-1-isopropyl-1H-indole, the key is to find a mobile phase that provides a good retention factor (Rf) difference between your product and the impurities.

Causality: The separation on a silica gel column is based on the differential partitioning of compounds between the stationary phase (silica) and the mobile phase (eluent). If the polarity of the eluent is too high, all compounds will travel quickly up the column with little separation. If it's too low, they will remain adsorbed to the silica.

Troubleshooting Steps:

  • TLC Analysis: First, perform a thorough thin-layer chromatography (TLC) analysis of your crude material using various ratios of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The ideal eluent system will give your product an Rf value of approximately 0.2-0.4, with clear separation from other spots.

  • Eluent System Optimization:

    • Initial System: Start with a low polarity mixture, such as 95:5 hexanes:ethyl acetate.

    • Polarity Gradient: If separation is still poor, consider using a gradient elution. Start with a low polarity mobile phase and gradually increase the proportion of the more polar solvent. This can help to first elute non-polar impurities, followed by your product, and finally more polar impurities.

    • Alternative Solvents: If hexanes/ethyl acetate is not effective, consider a system of hexanes/dichloromethane. Dichloromethane can offer different selectivity for certain compounds.

  • Column Packing: Ensure your column is packed uniformly without any air bubbles or cracks, as these can lead to channeling and poor separation.

Question 3: My yield after column chromatography is very low. Where could my product be going?

Answer: Low recovery from column chromatography can be attributed to several factors, from irreversible adsorption on the silica to co-elution with other fractions.

Causality: The slightly acidic nature of silica gel can sometimes lead to the decomposition of sensitive compounds or their irreversible adsorption. Additionally, if the fractions are not carefully monitored, the product may be discarded with the forerun or tailing fractions.

Solutions:

  • Dry Loading: If your compound is not very soluble in the initial eluent, consider dry loading. Pre-adsorb your crude material onto a small amount of silica gel, evaporate the solvent, and then carefully add the resulting free-flowing powder to the top of your column. This can lead to sharper bands and better separation.

  • Deactivating the Silica Gel: If you suspect your compound is degrading on the silica, you can deactivate it by adding 1-2% triethylamine to your eluent system. This will neutralize the acidic sites on the silica gel. Remember to re-optimize your eluent system with the added triethylamine, as it will affect the overall polarity.

  • Thorough TLC Analysis of Fractions: Collect smaller fractions and analyze them carefully by TLC before combining them. Your product might be spread across more fractions than anticipated.

Question 4: I'm trying to recrystallize my product, but it's "oiling out" instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the solute is insoluble in the solvent at a given temperature and separates as a liquid phase rather than a solid crystal lattice.

Causality: This often happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is supersaturated to a degree that favors liquid-liquid phase separation over crystallization.

Solutions:

  • Solvent Selection: The ideal recrystallization solvent will dissolve the compound when hot but not when cold. For a compound with the polarity of 5-Bromo-1-isopropyl-1H-indole, consider the following single or mixed solvent systems:

    • Hexanes or Heptane: Good starting points for non-polar compounds.

    • Isopropanol or Ethanol: May be too polar on their own but can be used in a mixed solvent system.

    • Hexanes/Ethyl Acetate or Hexanes/Dichloromethane: A mixed solvent system can be very effective. Dissolve the crude product in a minimal amount of the more polar solvent (e.g., ethyl acetate) at an elevated temperature, and then slowly add the less polar solvent (e.g., hexanes) until the solution becomes turbid. Then, add a small amount of the more polar solvent to redissolve the precipitate and allow the solution to cool slowly.

  • Slow Cooling: Rapid cooling can promote oiling out. Allow the hot, saturated solution to cool slowly to room temperature, and then transfer it to an ice bath or refrigerator to maximize crystal formation.

  • Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The small scratches can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure product, add a seed crystal to the cooled, supersaturated solution to induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and physical state of pure 5-Bromo-1-isopropyl-1H-indole?

A1: Pure 5-Bromo-1-isopropyl-1H-indole is expected to be a white to off-white solid or a pale yellow oil at room temperature. Its physical state can depend on the residual solvent and overall purity.

Q2: What is a good starting point for a column chromatography eluent system?

A2: A good starting point for the purification of 5-Bromo-1-isopropyl-1H-indole on silica gel is a mixture of hexanes and ethyl acetate. Begin with a low polarity mixture, such as 98:2 hexanes:ethyl acetate, and gradually increase the polarity based on TLC analysis. The N-isopropyl group makes the molecule more non-polar than 5-bromoindole, so less polar eluents will be required.

Q3: What are some suitable solvents for recrystallizing 5-Bromo-1-isopropyl-1H-indole?

A3: Good solvent choices for recrystallization include hexanes, heptane, or a mixed solvent system such as ethanol/water or dichloromethane/hexanes. The ideal solvent or solvent pair should be determined experimentally on a small scale.

Q4: How can I confirm the purity of my final product?

A4: The purity of your final product can be assessed using several analytical techniques:

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple eluent systems is a good indication of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure of your compound and can reveal the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.

  • Mass Spectrometry (MS): Confirms the molecular weight of your product.

Q5: How should I store purified 5-Bromo-1-isopropyl-1H-indole?

A5: To prevent degradation, store the purified compound in a tightly sealed container, protected from light, and at a low temperature (refrigerator or freezer). If it is an oil, storing it under an inert atmosphere can further prolong its shelf life.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol outlines a general procedure for the purification of crude 5-Bromo-1-isopropyl-1H-indole using flash column chromatography.

Materials:

  • Crude 5-Bromo-1-isopropyl-1H-indole

  • Silica gel (60 Å, 230-400 mesh)

  • Hexanes (or petroleum ether)

  • Ethyl acetate

  • Glass column with a stopcock

  • Sand

  • Collection tubes

  • TLC plates, chamber, and UV lamp

Procedure:

  • Eluent Selection: Determine the optimal eluent system by running TLC plates with varying ratios of hexanes and ethyl acetate. Aim for an Rf of 0.2-0.4 for the product.

  • Column Packing:

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a layer of sand (approx. 1 cm).

    • Prepare a slurry of silica gel in the initial, low-polarity eluent.

    • Pour the slurry into the column and allow it to pack under gravity, gently tapping the column to ensure even packing. .

    • Add another layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

    • Carefully apply the sample to the top of the column using a pipette.

  • Elution:

    • Begin eluting with the chosen solvent system, collecting fractions in test tubes.

    • If using a gradient, gradually increase the polarity of the eluent.

  • Fraction Analysis:

    • Monitor the fractions by TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified 5-Bromo-1-isopropyl-1H-indole.

Protocol 2: Purification by Recrystallization

This protocol provides a general method for purifying 5-Bromo-1-isopropyl-1H-indole by recrystallization.

Materials:

  • Crude 5-Bromo-1-isopropyl-1H-indole

  • Recrystallization solvent (e.g., hexanes, heptane, or a mixed solvent system)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: On a small scale, test the solubility of your crude product in various solvents to find one that dissolves it when hot but not when cold.

  • Dissolution: Place the crude material in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to dissolve it completely.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Data Summary

Purification MethodTypical Purity AchievedAdvantagesDisadvantages
Flash Column Chromatography >98%High resolution for complex mixtures; applicable to oils and solids.Can be time-consuming and solvent-intensive; potential for product loss on the column.
Recrystallization >99% (if successful)Can yield very high purity; scalable.Not suitable for all compounds (e.g., oils); requires finding a suitable solvent.

Visualizations

Purification Workflow Diagram

PurificationWorkflow crude Crude 5-Bromo-1-isopropyl-1H-indole charcoal Optional: Activated Charcoal Treatment crude->charcoal Discoloration column Flash Column Chromatography crude->column recrystal Recrystallization crude->recrystal charcoal->column charcoal->recrystal pure_column Pure Product (>98%) column->pure_column pure_recrystal Pure Product (>99%) recrystal->pure_recrystal analysis Purity Analysis (TLC, NMR, HPLC) pure_column->analysis pure_recrystal->analysis

Caption: General workflow for the purification of 5-Bromo-1-isopropyl-1H-indole.

Troubleshooting Logic for Column Chromatography

TroubleshootingColumn start Poor Separation in Column Chromatography tlc Perform TLC with various eluent ratios start->tlc rf_ok Rf of product is 0.2-0.4 with separation? tlc->rf_ok repack Repack column carefully rf_ok->repack Yes gradient Try gradient elution rf_ok->gradient No success Successful Separation repack->success new_solvent Test alternative solvent system (e.g., Hex/DCM) gradient->new_solvent new_solvent->tlc

Caption: Decision-making process for troubleshooting poor separation in column chromatography.

References

  • CN102558017A - Method for preparing 5-bromoindole - Google Patents.
  • CN103387530A - 5-bromoindole preparation method - Google Patents.

Sources

Optimization

Technical Support Center: Purification of 5-Bromoindole Derivatives

Case ID: 5-BR-IND-PURIFICATION Status: Open Assigned Specialist: Senior Application Scientist Executive Summary Purifying 5-bromoindole and its derivatives presents a unique challenge due to the indole core's sensitivity...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 5-BR-IND-PURIFICATION Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

Purifying 5-bromoindole and its derivatives presents a unique challenge due to the indole core's sensitivity to oxidation (acid-catalyzed polymerization) and the lipophilicity introduced by the bromine atom. While simple indoles often recrystallize from non-polar hydrocarbons, 5-bromoindole derivatives frequently require mixed-solvent systems to balance the hydrophobic halogen substituent against the polar N-H moiety.

This guide provides a validated solvent selection matrix, a troubleshooting workflow for the common "oiling out" phenomenon, and a standard operating procedure (SOP) for high-purity isolation.

Solvent Selection Matrix

The choice of solvent depends heavily on the substitution pattern of your specific derivative. Use the table below to select the starting solvent system.

Derivative TypePrimary Solvent SystemRatio (v/v)Mechanism of Action
Parent (5-Bromoindole) Ethanol / Water 70:30 to 60:40Anti-solvent: Water forces the hydrophobic bromo-indole out of the alcoholic solution upon cooling.
Lipophilic Derivatives (e.g., N-alkyl, 2-methyl)Hexane / Ethyl Acetate 9:1 to 5:1Polarity Gradient: The bromine atom increases solubility in non-polar hexane; EtOAc acts as the solubilizer for the polar indole core.
Acid-Sensitive / Labile Toluene / Heptane 1:2Inertness: Avoids protic solvents (alcohols) which can promote solvolysis or polymerization in sensitive derivatives.
Highly Polar (e.g., 3-carboxylic acids)Methanol / Water 80:20Solubility: Higher polarity is required to dissolve the crude material initially.
Solvent Decision Tree

SolventSelection Start Start: Analyze Derivative Structure IsAcidSensitive Is the derivative acid-sensitive? Start->IsAcidSensitive HasPolarGroup Does it have polar groups? (COOH, OH, NH2) IsAcidSensitive->HasPolarGroup No TolHept Use Toluene / Heptane (Inert System) IsAcidSensitive->TolHept Yes MeOHH2O Use Methanol / Water HasPolarGroup->MeOHH2O Yes (Strong) EtOHH2O Use Ethanol / Water (Standard Protocol) HasPolarGroup->EtOHH2O No (Parent) HexEtOAc Use Hexane / Ethyl Acetate HasPolarGroup->HexEtOAc No (Alkyl/Aryl)

Figure 1: Decision logic for selecting the initial recrystallization solvent based on molecular functionality.

Troubleshooting: The "Oiling Out" Phenomenon

Issue: The product separates as a separate liquid phase (oil) rather than a crystalline solid during cooling. Cause: The melting point of the solvated impurity/product mixture is lower than the boiling point of the solvent, or cooling is too rapid.[1]

Recovery Protocol

Do NOT discard the oil. Follow these steps to induce crystallization:

  • Re-heat: Return the mixture to a boil until the oil redissolves.

  • Add Solvent: Add 10-15% more of the good solvent (the one dissolving your compound, e.g., Ethanol).

  • Seed: Cool to just above the cloud point and add a "seed crystal" of pure product. If none exists, scratch the inner glass wall of the flask with a glass rod to create nucleation sites.

  • Slow Cool: Wrap the flask in a towel or place it in a warm water bath and let it cool to room temperature over 2-3 hours. Do not use an ice bath yet.

Standard Operating Procedure (SOP)

Protocol: Recrystallization of 5-Bromoindole from Ethanol/Water. Target Purity: >99% (HPLC)

Workflow Diagram

RecrystallizationFlow Crude Crude 5-Bromoindole (Tan/Brown Solid) Dissolve Dissolve in boiling Ethanol (Min. Volume) Crude->Dissolve Filter Hot Filtration (Remove insoluble salts) Dissolve->Filter Antisolvent Add Water dropwise until persistent turbidity Filter->Antisolvent Reheat Add drops of Ethanol to clear solution Antisolvent->Reheat Cool Slow Cooling (RT -> 4°C) Reheat->Cool Isolate Vacuum Filtration & Wash with cold 50% EtOH Cool->Isolate Dry Dry in Vacuum Oven (40°C, 6 hours) Isolate->Dry

Figure 2: Step-by-step workflow for the purification of 5-bromoindole using the solvent-antisolvent method.[2]

Detailed Steps
  • Dissolution: Place the crude 5-bromoindole in a flask. Add Ethanol (95% or absolute) and heat to reflux. Add just enough ethanol to dissolve the solid.

    • Note: If the solution is dark brown/black, add Activated Charcoal (1-2% w/w), reflux for 5 mins, and filter hot through Celite.

  • Anti-Solvent Addition: While keeping the solution near boiling, add Water dropwise.

    • Stop immediately when a faint cloudiness persists.

  • Clarification: Add a few drops of Ethanol until the cloudiness disappears and the solution is clear again.

  • Crystallization: Remove from heat. Allow to cool to room temperature undisturbed.

    • Critical: If oil droplets form, refer to Section 3 immediately.[3]

  • Isolation: Once thick crystals form (usually needles or plates), cool in an ice bath (0-5°C) for 30 minutes to maximize yield. Filter and wash with cold Ethanol/Water (1:1).

Frequently Asked Questions (FAQ)

Q: My product turned pink during drying. What happened? A: Indoles are electron-rich and prone to air-oxidation to form indoxyls (which dimerize to indigo-like dyes).

  • Fix: Ensure the recrystallization solvents are acid-free. Trace acids catalyze this oxidation. Add a pinch of sodium bisulfite to the recrystallization water to act as an antioxidant [1].

Q: Can I use Chlorinated solvents (DCM/Chloroform)? A: While 5-bromoindole dissolves well in DCM, it is usually too soluble to crystallize effectively unless you use Hexane as an anti-solvent. Chlorinated solvents also pose a risk of "oiling out" due to rapid evaporation rates.

Q: How do I remove the regioisomer (4-bromoindole or 6-bromoindole)? A: Recrystallization is often insufficient for separating regioisomers due to similar solubilities. If isomers are present, perform Flash Column Chromatography (Silica; Hexane/EtOAc 9:1) before the final recrystallization [2].[2][4]

References

  • BenchChem. (2025). Common side reactions in the synthesis of 5-Bromoindole. Retrieved from

  • Russell, H. F., et al. (1985).[2] Preparation of 5-Bromoindole. Organic Preparations and Procedures International, 17(6), 391-399.

  • Google Patents. (2012). CN102558017A: Method for preparing 5-bromoindole.[5][6] Retrieved from

  • Google Patents. (2013). CN103387530A: 5-bromoindole preparation method.[2][6] Retrieved from

Sources

Troubleshooting

Technical Support Center: Stability of 5-bromoindole Compounds in DMSO Solution

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with 5-bromoindole compounds dissolved in dimethyl sulfoxide (DMSO). This resource provides in-...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with 5-bromoindole compounds dissolved in dimethyl sulfoxide (DMSO). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common stability challenges encountered during experimental workflows. Our goal is to equip you with the scientific rationale behind best practices, ensuring the integrity and reproducibility of your results.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and storage of 5-bromoindole solutions in DMSO.

Q1: What are the primary stability concerns for 5-bromoindole compounds in a DMSO solution?

A1: The main stability concerns for 5-bromoindole and its derivatives in solution are degradation via oxidation, photodegradation, and pH-dependent hydrolysis.[1] The indole ring is inherently susceptible to oxidation, and the presence of a bromine atom can heighten its sensitivity to light.[1]

Q2: What is the recommended solvent for dissolving 5-bromoindole compounds for biological assays?

A2: Dimethyl sulfoxide (DMSO) is a widely used and effective solvent for dissolving a broad range of organic molecules, including 5-bromoindole derivatives, for use in biological assays. It is common practice to prepare a concentrated stock solution in 100% anhydrous DMSO, which can then be diluted into aqueous buffers or cell culture media to the final working concentration.

Q3: What are the ideal storage conditions for 5-bromoindole stock solutions in DMSO?

A3: To ensure maximum stability, stock solutions of 5-bromoindole in anhydrous DMSO should be stored at low temperatures, ideally at -20°C or -80°C, in tightly sealed, light-protecting containers (e.g., amber vials).[1] For long-term storage, it is advisable to prepare smaller aliquots to avoid repeated freeze-thaw cycles.

Q4: Why is the purity and water content of DMSO critical for the stability of 5-bromoindole?

A4: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[2][3] The presence of water in DMSO can accelerate the hydrolytic degradation of sensitive compounds and can also alter the polarity of the solvent, potentially leading to precipitation of less soluble molecules.[3] Therefore, using high-purity, anhydrous DMSO is essential for preparing stable stock solutions.

Q5: I've noticed a change in the color of my 5-bromoindole solution. What does this indicate?

A5: A color change in your 5-bromoindole solution, such as the appearance of a yellow, pink, or brownish hue, is often an indicator of chemical degradation. This is typically a result of oxidation of the indole ring, which can lead to the formation of colored oligomers or specific oxidized byproducts.

II. Troubleshooting Guide

This section provides a more detailed, question-and-answer-formatted guide to troubleshoot specific issues you may encounter, explaining the underlying chemical principles.

Inconsistent Assay Results

Q: My assay results are inconsistent when using the same stock solution of a 5-bromoindole compound. What could be the cause?

A: Inconsistent assay results are a common consequence of compound degradation. Several factors related to the handling and storage of your DMSO stock solution could be at play:

  • Degradation Due to Improper Storage: If the stock solution is not stored at a sufficiently low temperature and protected from light, the 5-bromoindole can degrade over time. Oxidation and photodegradation are the most likely culprits.

  • Repeated Freeze-Thaw Cycles: Each time a frozen DMSO stock is thawed, the compound is exposed to ambient temperature and potential atmospheric moisture, which can accelerate degradation. It is highly recommended to aliquot stock solutions into smaller, single-use volumes.

  • Water Contamination: As DMSO is hygroscopic, frequent opening of the stock vial can lead to water absorption.[2][3] Water can facilitate hydrolysis and other degradation pathways.

  • Precipitation upon Dilution: If the compound precipitates when diluted into an aqueous buffer for your assay, the actual concentration in the assay will be lower than intended and variable.

Visual Changes in the Stock Solution

Q: My previously clear 5-bromoindole stock solution in DMSO has become cloudy or contains visible precipitate. What should I do?

A: Cloudiness or precipitation indicates that the compound is no longer fully dissolved. This can be due to several reasons:

  • Supersaturation and Crystallization: Compounds can sometimes form supersaturated solutions in DMSO, which may crystallize over time, especially with temperature fluctuations.

  • Water Absorption: The absorption of water from the atmosphere can decrease the solubility of lipophilic compounds in DMSO, leading to precipitation.[2]

  • Degradation to a Less Soluble Product: The degradation product of your 5-bromoindole derivative may be less soluble in DMSO than the parent compound.

Recommended Actions:

  • Gentle Warming and Sonication: You can try to redissolve the precipitate by gently warming the solution (e.g., to 37°C) and sonicating. However, be aware that elevated temperatures can also accelerate degradation.

  • Filtration: If redissolving is unsuccessful, you may need to filter the solution to remove the precipitate. Be aware that this will lower the concentration of your stock solution, and it should be re-quantified if possible.

  • Preparation of a Fresh Stock Solution: The most reliable solution is to discard the compromised stock and prepare a fresh one using high-purity anhydrous DMSO.

Understanding Degradation Pathways

Q: What are the likely degradation products of 5-bromoindole in DMSO?

A: While specific degradation pathways for every 5-bromoindole derivative will be unique, we can infer likely products based on the known reactivity of the indole scaffold.

  • Oxidation Products: The electron-rich pyrrole ring of the indole nucleus is susceptible to oxidation. Common oxidation products of indoles include 3-hydroxyindoles, which can be further oxidized to isatins. Dimerization can also occur, leading to indigo- and indirubin-type structures. The presence of DMSO as a mild oxidant can potentially facilitate these transformations.

  • Photodegradation Products: Exposure to light, particularly UV light, can lead to the formation of radical species and subsequent complex degradation pathways. This can involve dehalogenation (loss of the bromine atom) or rearrangement of the indole ring.

  • Hydrolysis Products: In the presence of water, particularly under acidic or basic conditions, hydrolysis of functional groups on the 5-bromoindole derivative can occur. For the core 5-bromoindole structure, hydrolysis is less of a concern than oxidation or photodegradation.

The following diagram illustrates a plausible, generalized oxidative degradation pathway for an indole nucleus.

Indole Indole Nucleus Hydroxyindole 3-Hydroxyindole Indole->Hydroxyindole Oxidation Isatin Isatin Hydroxyindole->Isatin Further Oxidation Dimerization Dimerization Products (e.g., Indigo, Indirubin) Hydroxyindole->Dimerization Oxidative Coupling

Caption: Generalized Oxidative Degradation of the Indole Nucleus.

III. Experimental Protocols

To ensure the integrity of your 5-bromoindole compounds, follow these validated protocols for solution preparation, storage, and stability assessment.

Protocol 1: Preparation of a 5-Bromoindole Stock Solution in DMSO

Objective: To prepare a stable, high-concentration stock solution of a 5-bromoindole compound in anhydrous DMSO.

Materials:

  • 5-bromoindole compound (solid)

  • Anhydrous DMSO (high purity, <0.1% water)

  • Sterile, amber glass vial with a PTFE-lined screw cap

  • Analytical balance

  • Vortex mixer and/or sonicator

Procedure:

  • Pre-weighing Preparation: Allow the 5-bromoindole compound and anhydrous DMSO to equilibrate to room temperature before opening to minimize water condensation.

  • Weighing: Accurately weigh the desired amount of the 5-bromoindole compound into the amber glass vial.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial to achieve the target concentration (e.g., 10 mM or 20 mM).

  • Dissolution: Tightly cap the vial and vortex thoroughly. If necessary, use a sonicator to aid dissolution. Gentle warming (not exceeding 40°C) can be applied if needed, but avoid excessive heat.

  • Visual Inspection: Visually inspect the solution to ensure the compound has completely dissolved and no particulate matter is present.

  • Aliquoting: For long-term storage, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in separate, properly labeled amber vials.

  • Storage: Store the stock solution and its aliquots at -20°C or -80°C.

Protocol 2: Assessment of 5-Bromoindole Stability by HPLC-UV

Objective: To monitor the stability of a 5-bromoindole DMSO solution over time using a stability-indicating HPLC-UV method.

Materials:

  • 5-bromoindole DMSO stock solution

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Appropriate mobile phase solvents (e.g., acetonitrile, water with a suitable buffer or acid modifier like formic acid)

  • Autosampler vials

Procedure:

  • Method Development (if necessary): Develop a gradient HPLC method that provides good separation of the parent 5-bromoindole peak from any potential degradation products. A good starting point is a gradient from water with 0.1% formic acid to acetonitrile with 0.1% formic acid.

  • Initial Analysis (T=0): Immediately after preparing the stock solution, dilute a small aliquot to a suitable concentration for HPLC analysis (e.g., 10-50 µM) and inject it into the HPLC system. Record the chromatogram and the peak area of the parent compound.

  • Storage of Stability Samples: Store the stock solution under the desired conditions (e.g., room temperature, 4°C, -20°C, with and without light exposure).

  • Time-Point Analysis: At predetermined time points (e.g., 1, 3, 7, 14, and 30 days), thaw an aliquot of the stored solution (if frozen), dilute it in the same manner as the T=0 sample, and analyze it by HPLC.

  • Data Analysis: Compare the peak area of the parent 5-bromoindole compound at each time point to the initial T=0 peak area. A decrease in the parent peak area and the appearance of new peaks are indicative of degradation. Calculate the percentage of the parent compound remaining at each time point.

The following workflow diagram illustrates the decision-making process for troubleshooting stability issues.

Start Inconsistent Assay Results or Visual Change in Stock Solution Check_Storage Review Storage Conditions: - Temperature (-20°C or -80°C)? - Protected from light? - Tightly sealed container? Start->Check_Storage Check_Handling Review Handling Procedures: - Use of anhydrous DMSO? - Aliquoted to avoid freeze-thaw cycles? Check_Storage->Check_Handling Stability_Test Perform HPLC Stability Study (Protocol 2) Check_Handling->Stability_Test Degradation_Confirmed Degradation Confirmed? Stability_Test->Degradation_Confirmed Precipitation_Issue Precipitation Observed? Degradation_Confirmed->Precipitation_Issue No Prepare_Fresh Prepare Fresh Stock Solution (Protocol 1) and Re-evaluate Degradation_Confirmed->Prepare_Fresh Yes Precipitation_Issue->Prepare_Fresh Yes Optimize_Storage Optimize Storage and Handling: - Store at -80°C - Use smaller aliquots - Handle under inert gas if necessary Precipitation_Issue->Optimize_Storage No Prepare_Fresh->Optimize_Storage

Caption: Troubleshooting Workflow for 5-Bromoindole Stability.

IV. Data Summary

The stability of small molecules in DMSO is a well-documented area of study in drug discovery. The following table summarizes general stability observations for compound libraries stored in DMSO, which are applicable to 5-bromoindole derivatives.

Storage ConditionObservationRecommendation
Temperature Lower temperatures significantly slow down degradation rates.Store stock solutions at -20°C for short-term and -80°C for long-term storage.
Light Exposure Many indole compounds are light-sensitive and can undergo photodegradation.Always store solutions in amber vials or otherwise protected from light.
Water Content DMSO is hygroscopic; water can accelerate hydrolysis and affect solubility.[2][3]Use high-purity, anhydrous DMSO and minimize exposure to atmospheric moisture.
Freeze-Thaw Cycles Repeated cycles can introduce moisture and promote precipitation or degradation.Aliquot stock solutions into single-use volumes.

V. References

  • Ziath. The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO. Available from: [Link]

  • Google Patents. CN102558017A - Method for preparing 5-bromoindole. Available from:

  • PubMed. In situ DMSO hydration measurements of HTS compound libraries. Available from: [Link]

Sources

Optimization

Technical Support Center: Palladium Cross-Coupling Optimization

Ticket ID: PD-X-COUPLING-FAIL Status: OPEN Assigned Specialist: Senior Application Scientist Introduction: The "Black Box" of Catalysis Welcome to the Advanced Troubleshooting Center. If you are here, your cross-coupling...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PD-X-COUPLING-FAIL
Status: OPEN
Assigned Specialist: Senior Application Scientist

Introduction: The "Black Box" of Catalysis

Welcome to the Advanced Troubleshooting Center. If you are here, your cross-coupling reaction (Suzuki-Miyaura, Buchwald-Hartwig, Negishi, etc.) likely failed. You may have observed a "black crash," zero conversion on LCMS, or a stubborn homocoupling impurity.

In palladium catalysis, "low yield" is rarely a random event; it is a symptom of a specific mechanistic failure. This guide moves beyond generic advice ("add more catalyst") and focuses on the causality of failure: catalyst deactivation, cycle stagnation, and competitive inhibition.

Module 1: Catalyst Diagnostics (The "Black" Problem)

Symptom: The reaction mixture turned black immediately or precipitates a metallic mirror. Diagnosis: Catalyst Aggregation (Pd Black Formation).

Your active catalytic species, likely a mono-ligated Pd(0) complex, is unstable. Instead of entering the catalytic cycle, the Pd(0) atoms have aggregated into inactive nanoparticles (Pd black).

Root Cause Analysis
  • Ligand Deficiency: There is insufficient ligand to stabilize the Pd(0) center.

  • Slow Oxidative Addition: If the oxidative addition to the aryl halide is slow (e.g., aryl chlorides), the unstable Pd(0) sits idle and aggregates.

  • Inefficient Reduction: If using Pd(II) sources (like Pd(OAc)₂), the reduction to Pd(0) might be generating naked Pd faster than the ligand can trap it.

The Solution: The "Precatalyst" Shift

Stop using Pd(PPh₃)₄ or Pd₂dba₃ for difficult couplings. Switch to Buchwald G3/G4 Precatalysts .

  • Why? These precatalysts contain the ligand pre-bound in a 1:1 ratio. They generate the active Pd(0) species quantitatively within the reaction cycle, preventing the "unprotected" phase where aggregation occurs.

Decision Matrix: Catalyst Selection

catalyst_decision Start Substrate Type? Easy Aryl Iodide/Bromide Unsteric Start->Easy Hard Aryl Chloride Steric/Heterocycle Start->Hard Easy_Sol Pd(PPh3)4 or Pd(dppf)Cl2 (Standard) Easy->Easy_Sol Hard_Sol Buchwald G3/G4 Precatalyst (XPhos, RuPhos, BrettPhos) Hard->Hard_Sol Precat_Why Reason: Rapid oxidative addition prevents Pd-Black formation Hard_Sol->Precat_Why

Figure 1: Decision matrix for selecting the appropriate palladium source based on substrate difficulty.

Module 2: The Suzuki Trap (Protodeboronation)

Symptom: The aryl halide remains unreacted, but the boronic acid is gone. You see the mass of Boronic Acid - B(OH)2 + H (hydrolysis product) in the LCMS. Diagnosis: Protodeboronation. [1][2]

This is the most common failure mode in Suzuki coupling, especially with heteroaryl boronic acids (e.g., 2-pyridine boronic acid).

The Mechanism of Failure

Base-catalyzed hydrolysis is required for transmetallation, but it also opens a pathway for the boron group to be replaced by a proton.

  • Critical Insight: Protodeboronation often happens faster at lower temperatures if the transmetallation step is slow.[2] The boronic acid "waits" in the basic solution and decomposes before it can couple.

Protocol: The "Slow-Release" & Anhydrous System

If you see deboronation, do not just add more boronic acid. Change the system.

  • Switch to Boronic Esters: Pinacol esters are more stable than free acids.

  • Anhydrous Conditions: Use anhydrous solvent (Dioxane/Toluene) and a base that has low solubility (e.g., anhydrous K₃PO₄ or Cs₂CO₃). This creates a "slow release" of the active boronate species at the solid-liquid interface.

  • Copper Additive: For extreme cases, add 10-20 mol% CuCl. This facilitates a "Liebeskind-Srogl" type transmetallation that bypasses the sensitive boronate intermediate.

ParameterStandard Condition (Risk of Deboronation)Optimized Condition (High Stability)
Boron Source Boronic AcidPinacol Ester or MIDA Boronate
Base Na₂CO₃ (aq)K₃PO₄ (anhydrous) or CsF
Solvent DMF/Water1,4-Dioxane (Dry)
Temp 80°C100°C (Push Transmetallation)

Module 3: The Buchwald-Hartwig Maze

Symptom: No product, but starting material is consumed. Formation of "reduced" aryl halide (Ar-H). Diagnosis: Beta-Hydride Elimination.

In C-N coupling, if the reductive elimination (bond forming) is slow, the intermediate can undergo beta-hydride elimination, ejecting the amine and leaving a reduced arene.[3]

Optimization Strategy
  • Ligand Matching: You cannot use a generic ligand. The ligand must be matched to the amine class.

    • Primary Amines: Use BrettPhos or RuPhos .

    • Secondary Amines: Use RuPhos or XPhos .

    • Anilines: Use BrettPhos .

  • The Base Effect:

    • Strong Base (NaOtBu): Fast, but incompatible with esters/nitriles.

    • Weak Base (Cs₂CO₃): Slower, requires higher temp, but functional group tolerant.

    • Tip: If using Cs₂CO₃, ensure it is finely ground or use a specific "solubility aid" like Toluene/Water mixes if the substrate allows.

Module 4: The Oxygen Factor (Degassing Protocol)

Symptom: Reaction stalls at 10-20% conversion. Adding more catalyst restarts it briefly. Diagnosis: Oxygen Poisoning.

Oxygen oxidizes phosphine ligands into phosphine oxides, which are not ligands. They kill the catalyst. "Sparging" (bubbling gas) is often insufficient for sensitive high-performance ligands.

Standard Operating Procedure: Freeze-Pump-Thaw

For sensitive reactions (e.g., using Pd(tBu₃P)₂ or similar electron-rich ligands), use this absolute degassing method:

  • Freeze: Place the reaction vessel (Schlenk tube) in liquid nitrogen until the solvent is solid.

  • Pump: Open the vessel to high vacuum (<50 mTorr) for 5-10 minutes.

  • Thaw: Close the vessel. Remove from liquid nitrogen and thaw in a warm water bath. Do not open to atmosphere.

  • Repeat: Perform this cycle 3 times .

  • Backfill: Backfill with Argon (preferred over Nitrogen due to density).

Module 5: The Catalytic Cycle Visualization

Understanding where the cycle breaks helps you choose the fix.

catalytic_cycle Pd0 Active Pd(0) (Mono-ligated) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X Fail1 FAILURE: Pd Black (Ligand dissociation) Pd0->Fail1 TransMet Transmetallation (Ar-Pd-Nu) OxAdd->TransMet + Nucleophile (B/N/Zn) Fail2 FAILURE: Protodeboronation (Hydrolysis of Nucleophile) OxAdd->Fail2 Slow Transmetallation RedElim Reductive Elimination (Product Release) TransMet->RedElim Fail3 FAILURE: Beta-Hydride Elim (Reduction of Ar-X) TransMet->Fail3 Slow Reductive Elim RedElim->Pd0

Figure 2: The Catalytic Cycle showing critical failure points. Green indicates the active start state; Red boxes indicate where the reaction exits the productive cycle.

References & Further Reading

  • Buchwald Precatalysts G3/G4:

    • Source: Sigma-Aldrich / Merck

    • Title: G3 and G4 Buchwald Precatalysts[4][5]

  • Mechanisms of Cross-Coupling:

    • Source: NobelPrize.org

    • Title: Palladium-Catalyzed Cross Couplings in Organic Synthesis (Scientific Background)

    • Link:[Link]

  • Protodeboronation Insights:

    • Source: University of Edinburgh / JACS

    • Title: Protodeboronation of (Hetero)Arylboronic Esters[2][6]

    • Link:[Link]

  • Buchwald-Hartwig Guide:

    • Source: WuXi AppTec[7]

    • Title: How to Wisely Design Conditions for Buchwald-Hartwig Couplings

    • Link:[Link]

Sources

Troubleshooting

pH sensitivity and degradation of indole carboxylic acids

Technical Support Center: Indole Carboxylic Acids Analysis Subject: Stability, Degradation, and Analytical Optimization of Indole-3-Carboxylic Acid (I3CA) and Analogs (e.g., IAA). Ticket Priority: High (Instability Risk)...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Indole Carboxylic Acids Analysis

Subject: Stability, Degradation, and Analytical Optimization of Indole-3-Carboxylic Acid (I3CA) and Analogs (e.g., IAA). Ticket Priority: High (Instability Risk) Assigned Specialist: Senior Application Scientist[1]

Executive Summary

Indole carboxylic acids (including Indole-3-acetic acid and Indole-3-carboxylic acid) present a "stability paradox" for researchers.[1] They are electron-rich heterocycles prone to oxidative cleavage under light and acid-catalyzed polymerization or decarboxylation at low pH.[1] Yet, standard reverse-phase HPLC methods often require acidic mobile phases to suppress silanol activity.[1]

This guide provides the protocols to navigate this instability, ensuring data integrity from storage to LC-MS analysis.

Module 1: The Stability Matrix (pH & Environmental Factors)

Understanding the specific degradation mechanism is the first step in troubleshooting. The indole ring is an electron-rich system, making C3 highly nucleophilic and susceptible to electrophilic attack (including protons).[1]

Degradation Pathways
  • Acid-Catalyzed Decarboxylation/Polymerization:

    • Mechanism: In acidic media (pH < 3), the C3 position is protonated. This breaks the aromaticity of the pyrrole ring.

    • Outcome:

      • For Indole-3-carboxylic acid: Decarboxylation occurs via an A-SE2 mechanism involving a zwitterionic intermediate, releasing

        
         and yielding indole [1].
        
      • For Indole-3-acetic acid (IAA): Acid promotes polymerization (dimerization) into urorosein-type pigments (often pink/red) or decarboxylation to skatole derivatives [2].[1]

  • Photo-Oxidation:

    • Mechanism: Light (UV/Vis) + Oxygen generates reactive oxygen species (ROS).[1] Indoles act as ROS scavengers, oxidizing to 2-oxindoles, isatins, or formylamino-benzaldehydes (ring cleavage) [3].[1]

    • Visual Indicator: Samples turning pink, orange, or brown indicate oxidation products (quinoidal species).[1]

Stability Data Reference
ParameterConditionStability StatusMajor Degradation Product
pH < 3.0 Acidic (e.g., 0.1% TFA)Unstable (Hours)Dimer/Polymer (Pink color), Decarboxylated Indole
pH 4.5 - 6.5 Mildly Acidic/NeutralStable (Days)Minimal (Best for Autosampler stability)
pH > 9.0 AlkalineVariable Hydrolysis of ester conjugates; Ring stable but oxidation risk increases
Light Ambient Lab LightCritical Risk 3-methylene-2-oxindole, Isatin
Temperature > 25°CHigh Risk Accelerates all above pathways
Pathway Visualization

IndoleDegradation Indole Indole Carboxylic Acid (Active Analyte) Acid Acidic Conditions (pH < 3.0, H+) Indole->Acid Light Light + Oxygen (Photo-oxidation) Indole->Light C3_Protonation C3-Protonation (Loss of Aromaticity) Acid->C3_Protonation Decarb Decarboxylation (Loss of CO2) C3_Protonation->Decarb Direct attachment (I3CA) Polymer Polymerization (Urorosein/Dimers) C3_Protonation->Polymer Alkyl spacer (IAA) Peroxide Indolenine Hydroperoxide Intermediate Light->Peroxide Oxindole 2-Oxindole / Isatin (Cleavage Products) Peroxide->Oxindole Ring Oxidation

Figure 1: Dual degradation pathways of indole carboxylic acids showing acid-catalyzed instability and photo-oxidation mechanisms.[1]

Module 2: Sample Preparation Protocols

Objective: Minimize "Pre-Analytical" errors. Most "instrument issues" are actually sample degradation occurring in the autosampler vial.

Protocol A: The "Amber & Inert" Standard

Use this for stock solution preparation.

  • Solvent Choice: Dissolve initially in DMSO or Methanol (solubility ~50 mg/mL).[1] Avoid dissolving directly in water or acidic buffer.[1]

  • Antioxidant Stabilization (Optional but Recommended):

    • Add 0.1% (w/v) Ascorbic Acid or BHT (Butylated hydroxytoluene) to the stock solvent if downstream interference is minimal.[1] This acts as a ROS scavenger [3].[1]

  • Physical Protection:

    • Container: Amber borosilicate glass vials (Silanized glass is preferred to prevent adsorption).

    • Headspace: Purge vial headspace with Nitrogen or Argon gas before sealing.[1]

  • Storage: Store at -20°C. Do not store in the autosampler at room temperature for >4 hours.

Protocol B: "Just-in-Time" Dilution for LC-MS

Use this for the final injection step.[1]

  • The Diluent: Use a buffered diluent at pH 4.5 - 5.0 (e.g., 10mM Ammonium Acetate).[1]

    • Why? This pH is near the pKa (approx 4.75), keeping the molecule relatively stable while avoiding the rapid degradation seen at pH < 2 [4].

  • Temperature Control: Set autosampler temperature to 4°C .

    • Causality: Reaction rates for decarboxylation drop significantly at low temperatures.[1]

  • Filtration: Use PTFE or Nylon filters.[1] Avoid Cellulose Acetate (can bind indoles).[1]

Module 3: Analytical Troubleshooting (HPLC/LC-MS)

Common Issue: Peak Tailing or Split Peaks.[1][2][3] The Conflict: You need acid (Formic/TFA) to protonate the carboxylic acid (suppress ionization) for sharp peaks, but acid degrades the sample.

Troubleshooting Workflow

Scenario: User observes peak tailing or "ghost" peaks eluting after the main peak.

Step 1: Check the Mobile Phase pH

  • If pH is neutral (pH 7): The carboxylic acid (

    
    ) is ionized (
    
    
    
    ).[1] Ionized species interact with cationic silanols on the column, causing tailing.[3][4]
  • If pH is very acidic (pH < 2.5): You risk on-column degradation or autosampler degradation.[1]

Step 2: The "Buffered Acid" Solution Instead of using simple 0.1% Formic Acid (unbuffered, pH ~2.7), use a Buffered Mobile Phase :

  • Composition: 10mM Ammonium Formate adjusted to pH 3.5 with Formic Acid.

  • Benefit: This pH is low enough to suppress silanol interactions (improving peak shape) but high enough to reduce the rate of acid-catalyzed polymerization compared to 0.1% TFA [5].[1]

Step 3: Column Selection

  • Use End-capped or Polar-Embedded columns (e.g., C18 with embedded polar group).[1] These shield the silanols, reducing the need for strong acids in the mobile phase.

Diagnostic Decision Tree

Troubleshooting Start Problem: Peak Tailing/Splitting Check_pH Check Mobile Phase pH Start->Check_pH Branch_High pH > 5.0 Check_pH->Branch_High Branch_Low pH < 2.5 Check_pH->Branch_Low Action_High Cause: Silanol Interaction Action: Lower pH to 3.5 (Use Ammonium Formate) Branch_High->Action_High Action_Low Cause: Acid Instability Action: Raise pH to 3.5 OR Cool Autosampler Branch_Low->Action_Low Check_Ghost Ghost Peaks? Action_Low->Check_Ghost Action_Ox Cause: Oxidation Action: Add Ascorbic Acid & Amber Vials Check_Ghost->Action_Ox Yes

Figure 2: Step-by-step diagnostic flow for resolving chromatographic anomalies in indole analysis.

FAQs: Specific User Scenarios

Q1: My Indole-3-acetic acid standard turned pink after 24 hours in the autosampler. Is it still usable?

  • Answer: No. The pink color indicates the formation of urorosein-like dimers or oxidation products. This is an irreversible chemical change.[1]

  • Fix: Prepare fresh standards daily. Ensure the autosampler is dark and cooled to 4°C. If using an acidic diluent (e.g., 0.1% Formic Acid), inject immediately (within 30 mins) or switch to a pH 4.5 buffer for the diluent.

Q2: I see a small peak eluting just before my main Indole peak. What is it?

  • Answer: This is likely an oxidation product (e.g., 2-oxindole-3-acetic acid) or a photo-isomer.[1] Oxidation adds an oxygen atom, making the molecule slightly more polar, causing it to elute earlier on Reverse Phase columns.

  • Fix: Verify if you are using amber glassware.[1] Add 0.1% Ascorbic acid to your extraction solvent to quench ROS [3].[1]

Q3: Can I use TFA (Trifluoroacetic acid) to improve peak shape?

  • Answer: Proceed with caution. While TFA (pH ~2) gives excellent peak shape by fully suppressing silanols, it is a strong enough acid to catalyze decarboxylation of I3CA and IAA over time.[1]

  • Recommendation: Use Formic Acid (weaker) or a Formate Buffer (pH 3.5).[1] If you must use TFA, ensure the run time is short and samples are kept frozen until injection.

References

  • RSC Publishing. Acid catalysed decarboxylation of indole-3-carboxylic acids.[1] Journal of the Chemical Society, Perkin Transactions 2. Link

  • National Institutes of Health (PMC). Quantitative Analysis of Indole-3-Acetic Acid Metabolites in Arabidopsis.[1]Link[1]

  • National Institutes of Health (PMC). Mechanism of indole-3-acetic acid oxidation by plant peroxidases.[1]Link[1]

  • ChemicalBook. Indole-3-acetic acid Chemical Properties and pKa data.Link[1]

  • Chrom Tech. What Causes Peak Tailing in HPLC? (Silanol and pH effects).Link

Sources

Optimization

Catalysis Support Hub: Base Selection in Buchwald-Hartwig Amination

[1] Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Optimizing Base Efficiency in C–N Cross-Coupling Introduction: The "Base Problem" in C–N Coupling Welcome to the Catalysis Support Hub....

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Optimizing Base Efficiency in C–N Cross-Coupling

Introduction: The "Base Problem" in C–N Coupling

Welcome to the Catalysis Support Hub. If you are reading this, you likely know that the Buchwald-Hartwig amination is not just about the Palladium source or the ligand; it is often the base that dictates the active catalytic species.

Many researchers treat the base merely as a "proton sponge." This is a critical error. In C–N coupling, the base plays a kinetic role in the transmetallation/deprotonation step and can fundamentally alter the catalytic cycle from a neutral pathway to an anionic one.

This guide is designed to move you beyond "screening every bottle on the shelf" toward a mechanistic selection strategy.

Module 1: The Decision Matrix (Selection Strategy)

Before you weigh out reagents, you must determine the "personality" of your reaction based on substrate acidity (pKa) and electrophilicity.

Base Selection Flowchart

Use this logic gate to select your starting base.

BaseSelection Start Start: Analyze Substrate Sens Contains Base-Sensitive Groups? (Esters, Nitriles, Nitro, Aldehydes) Start->Sens Prot Contains Protic Groups? (Alcohols, Amides) Sens->Prot Yes NaOtBu Primary Choice: NaOtBu (Fastest, Robust) Sens->NaOtBu No Soluble Is Substrate Solubility Poor? Prot->Soluble No LHMDS Choice: LHMDS (Non-Nucleophilic, Soluble) Prot->LHMDS Yes (Need pKa matching) Cs2CO3 Primary Choice: Cs2CO3 (Mild, Soluble) Soluble->Cs2CO3 Yes (Homogeneous preferred) K3PO4 Choice: K3PO4 + H2O (Trace) (Surfactant-like effect) Soluble->K3PO4 No (Heterogeneous OK)

Figure 1: Logic flow for selecting the initial base screening candidate based on substrate functionality.

Technical Comparison of Common Bases
BasepKa (conj.[1] acid)Solubility ProfilePrimary Mechanism"Danger Zone" (Incompatibilities)
NaOtBu ~17 (tBuOH)Soluble in Toluene/THFAnionic Pathway: Forms [LnP-Pd-OtBu]⁻. Fast oxidative addition.Esters, Nitriles, Nitro, Aldehydes. Causes hydrolysis or nucleophilic attack.
Cs₂CO₃ ~10.3 (HCO₃⁻)Soluble in Dioxane/DMFNeutral Pathway: Deprotonates amine after coordination to Pd.Sterically Hindered Amines. Slower reaction rates; requires higher temp.
K₃PO₄ ~12.3 (HPO₄²⁻)Poor (Heterogeneous)Interfacial: often requires trace water or phase transfer.Anhydrous Conditions. Often fails if strictly dry (needs "water drop").
LHMDS ~26 (HMDS)SolubleDeprotonation First: Generates amide nucleophile in situ.Enolizable Ketones. Can cause racemization of chiral centers.
DBU ~12Soluble OrganicAssisted: Often used with NaI or NaTFA.Pd-Poisoning. Can coordinate strongly to Pd if not hindered.
Module 2: Troubleshooting Common Failure Modes

Issue 1: "My reaction turns black immediately and yields no product."

  • Diagnosis: Catalyst decomposition (Pd-black formation). This often happens when the amine is not coordinating fast enough, or the base is reacting with the catalyst precursor.

  • The Fix:

    • Check Base Nucleophilicity: If using DBU or a primary amine, the base might be displacing the ligand. Switch to an inorganic base (Cs₂CO₃).

    • Pre-complexation: Stir the Pd source and Ligand for 15-30 mins before adding the base.

    • The "Slow Addition" Protocol: If using a strong base (LHMDS), add it slowly to the mixture to prevent high local concentrations that decompose the catalyst.

Issue 2: "The starting material is consumed, but I see de-halogenated side product (Ar-H)."

  • Diagnosis:

    
    -Hydride Elimination. The catalytic cycle is stalling at the amido-complex stage, allowing 
    
    
    
    -elimination to compete with reductive elimination.
  • The Fix:

    • Base Switch: Switch from NaOtBu to Cs₂CO₃. Alkoxides can promote

      
      -elimination in certain aliphatic amines.
      
    • Solvent Effect: Switch to a less polar solvent (Toluene vs. DMF). Polar solvents stabilize the charged intermediates that lead to elimination.

Issue 3: "Reaction works on 50mg scale but fails on 5g scale."

  • Diagnosis: Mass Transfer Limitation. Inorganic bases (K₃PO₄, Cs₂CO₃) are heterogeneous. On a small scale, magnetic stirring is sufficient. On a large scale, the base sinks, forming a "cement" at the bottom.

  • The Fix:

    • Mechanical Agitation: Use an overhead stirrer.

    • Grinding/Additives: Grind the base to a fine powder before use. Add 10-20 wt% Celite or Glass Beads to the reaction to break up base clumping.

Module 3: Advanced Optimization (The Water Effect)

One of the most counter-intuitive findings in Buchwald-Hartwig chemistry is the beneficial role of water when using inorganic weak bases (K₃PO₄).

The Mechanism: Strictly anhydrous K₃PO₄ is often ineffective because it is insoluble. Trace water creates a "liquid surface layer" on the base particles (the omega phase), facilitating the transfer of protons and halides.

WaterEffect Pd_L_Ar_X Pd(L)(Ar)(X) (Resting State) Pd_OH Pd(L)(Ar)(OH) (Active Hydroxo) Pd_L_Ar_X->Pd_OH Halide Scavenging (Water mediated) Water H2O (Trace) Water->Pd_OH Solubilizes Base Product Ar-N-R2 Pd_OH->Product Amine Coord + Reductive Elim Amine H-N-R2

Figure 2: The "Water-Assisted" pathway where water acts as a shuttle for halide removal and hydroxide generation.

Module 4: Experimental Protocols
Protocol A: The "Water-Drop" Method (For K₃PO₄/K₂CO₃)

Use this when standard anhydrous conditions yield <10% conversion with inorganic bases.

  • Setup: Charge reaction vial with Aryl Halide (1.0 equiv), Amine (1.2 equiv), Pd-Precatalyst (1-2 mol%), and K₃PO₄ (2.0 equiv) .

  • Solvent: Add Dioxane or Toluene (0.2 M concentration).

  • The Additive: Add degassed water (4-5 equiv relative to Pd, typically 1-2 drops per 5mL solvent).

    • Note: Do not flood the reaction; you want a biphasic "film," not a solution.

  • Reaction: Seal and heat to 80-100°C.

  • Validation: Monitor by LCMS. If conversion improves, optimize water amount (up to 4% v/v).

Protocol B: The "Soluble Weak Base" Method (Cs₂CO₃)

Use this for base-sensitive substrates (esters/nitriles).

  • Preparation: Grind Cs₂CO₃ in a mortar and pestle inside the glovebox or quickly in air.

  • Setup: Charge solids. Add tBuOH or tAmylOH as the solvent.

    • Why? Although Cs₂CO₃ is inorganic, it has higher solubility in tertiary alcohols than in toluene, creating a "pseudo-homogeneous" system.

  • Temperature: These reactions often require slightly higher temperatures (90°C+) compared to NaOtBu.

References
  • Mechanistic Overview & Base Selection

    • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
  • The Role of Water in Inorganic Base Systems

    • Lau, S. H., Yu, P., Chen, L., & Carrow, B. P. (2020).[2] Aryl Amination with Soluble Weak Base Enabled by a Water-Assisted Mechanism.[2][3][4] J. Am. Chem. Soc.[3][4]

  • Comparison of Bases (NaOtBu vs. Cs2CO3)

    • Sunesson, Y., Limé, E., Nilsson Lill, S. O., Meadows, R. E., & Norrby, P. O. (2014).[3][4] Role of the Base in Buchwald–Hartwig Amination.[1][2][3][4][5][6][7][8] The Journal of Organic Chemistry, 79(24), 11961–11969.

  • Functional Group Tolerance Guidelines

    • Collins, K. D., & Glorius, F. (2013). A robustness screen for the rapid assessment of chemical reactions.

Sources

Troubleshooting

Technical Support Center: Indole N-H Protection &amp; Reactivity

Current Status: Online 🟢 Agent: Senior Application Scientist Ticket ID: IND-NH-PROT-001 Introduction: The "Chameleon" Nature of Indole Welcome to the Indole Reactivity Support Center. If you are here, you are likely expe...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online 🟢 Agent: Senior Application Scientist Ticket ID: IND-NH-PROT-001

Introduction: The "Chameleon" Nature of Indole

Welcome to the Indole Reactivity Support Center. If you are here, you are likely experiencing one of two problems:

  • Regioselectivity Mismatch: You wanted C3-functionalization but got C2 (or vice versa).

  • Reactivity Dead-End: Your reaction stalled because the ring is too electron-poor, or your catalyst was poisoned by the free N-H.

The indole nitrogen (


) is the "master switch" for the molecule's reactivity. By changing the protecting group (PG) on this nitrogen, you do not just "block" a site; you fundamentally alter the electronic map of the heterocyclic ring.

This guide troubleshoots these issues by correlating Protecting Group Electronics with Reaction Outcomes .

Module 1: Troubleshooting Regioselectivity (C2 vs. C3)

User Issue: "I attempted an electrophilic substitution (Friedel-Crafts/Vilsmeier) targeting C3, but I observed either no reaction or significant C2 byproducts."

Root Cause Analysis

The natural reactivity of free indole favors C3 due to the stability of the iminium intermediate (3H-indolium cation).

  • Electron-Withdrawing Groups (EWG) (e.g., Tosyl (Ts), Phenylsulfonyl, Boc ): These pull electron density from the

    
    -system. This deactivates the ring, making standard electrophilic aromatic substitution (EAS) at C3 sluggish or impossible.
    
  • Steric Bulk: Large groups (e.g., Triisopropylsilyl (TIPS), SEM ) can sterically block C2, forcing incoming electrophiles to C3, or conversely, block C3 if the electrophile is massive.

Diagnostic Protocol
Protecting GroupElectronic EffectC3-Reactivity (EAS)C2-Reactivity (Lithiation)
None (Free N-H) Electron RichHigh (Favored)Low (Requires 2 eq. Base)
Methyl / Benzyl Electron Rich (+I)Very High Low (Random w/o director)
Boc / CO2R Mild EWGModerateHigh (Directed Lithiation)
Tosyl (Ts) Strong EWGInert / Low High (Directed Lithiation)
Solution Workflow
  • If you need C3-Acylation/Alkylation:

    • Switch: Remove EWGs (Ts, Boc). Use Free N-H or N-Methyl .[1]

    • Alternative: If N-protection is mandatory for solubility, use N-Benzyl (Bn) or N-SEM (electron-donating/neutral).

  • If you need C2-Functionalization:

    • Switch: Install a Directing Group (DG) like N-Boc or N-SEM .

    • Mechanism:[1][2][3] These groups coordinate with Lithium bases (e.g.,

      
      -BuLi), directing the metal to the C2 position via the Complex Induced Proximity Effect (CIPE).
      
Visual Logic: Regioselectivity Decision Tree

IndoleRegio Start Target Position? C3 Target: C3 (Electrophilic Subst.) Start->C3 C2 Target: C2 (Lithiation/Heck) Start->C2 FreeNH Use Free N-H or N-Alkyl (Me, Bn) C3->FreeNH Maximize Nucleophilicity EWG Use N-Boc, N-Ts, or N-SEM C2->EWG Enable Directing Effect Mech1 Mechanism: High e- density at C3 Stabilized Intermediate FreeNH->Mech1 Mech2 Mechanism: Directed ortho-Metalation (DoM) Li coordinates to PG Oxygen EWG->Mech2

Figure 1: Decision matrix for selecting Protecting Groups based on desired regiochemical outcome.

Module 2: Lithiation Failure (The "DoM" Effect)

User Issue: "I treated N-Methyl indole with n-BuLi hoping to functionalize C2, but I got a mixture of products or low conversion."

Root Cause Analysis

N-Methyl is a poor Directing Metalation Group (DMG). It lacks a Lewis-basic site (like a Carbonyl oxygen) to pre-complex the Lithium. Without this "anchor," the Lithium base acts as a nucleophile or deprotonates randomly (including the benzenoid ring or alkyl side chains).

Corrective Protocol: C2-Lithiation of N-Boc Indole

Why it works: The Carbonyl oxygen of the Boc group coordinates the Lithium atom, holding it exactly over the C2 proton. This lowers the activation energy for deprotonation at C2 exclusively.

Step-by-Step Procedure:

  • Substrate: Dissolve N-Boc-indole (1.0 equiv) in anhydrous THF (0.2 M).

  • Temperature: Cool to -78 °C (Critical: Boc is unstable to strong base at RT; "Boc migration" or cleavage can occur).

  • Base Addition: Add

    
    -BuLi  (1.1 equiv) dropwise. Note: n-BuLi is often too nucleophilic and may attack the Boc carbonyl; t-BuLi is preferred for its basicity and steric bulk.
    
  • Incubation: Stir at -78 °C for 30–60 mins.

  • Quench: Add electrophile (e.g., DMF, Iodine, Alkyl Halide).

  • Warm: Allow to warm to RT slowly.

Mechanism Visualization

Lithiation cluster_mech Mechanism Note NBoc N-Boc Indole Complex Pre-Lithiation Complex (CIPE) NBoc->Complex + t-BuLi (-78°C) C2Li C2-Lithiated Species Complex->C2Li Deprotonation (Kinetic Control) Product C2-Substituted Indole C2Li->Product + Electrophile Info Li coordinates to Boc Carbonyl Oxygen

Figure 2: The Directed ortho-Metalation (DoM) pathway utilizing N-Boc coordination.

Module 3: Palladium-Catalyzed Cross-Coupling

User Issue: "My Suzuki/Heck coupling on the indole ring failed. I am using free N-H indole."

Troubleshooting Guide
  • Catalyst Poisoning: Free N-H indoles are competent ligands for Pd(II). They can displace phosphines, forming stable, inactive Pd(Indole)2L2 complexes.

    • Fix: Protect the Nitrogen.[4][5][6][7][8]

  • Oxidative Addition Issues:

    • N-Tosyl/N-Boc: These are electron-withdrawing. If you are trying to do oxidative addition into a C-Halogen bond on the indole ring (e.g., 5-bromo-N-tosylindole), the reaction will be slower because the ring is electron-deficient.

    • N-Methyl/N-SEM: These are electron-rich. They facilitate oxidative addition and prevent catalyst poisoning.

Recommendation: For Pd-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig), use N-Methyl , N-Benzyl , or N-SEM protected indoles for optimal turnover numbers (TON).

Module 4: Deprotection Strategy Matrix

User Issue: "I cannot remove the protecting group without destroying my other functional groups."

Use this matrix to select the correct PG based on your molecule's stability profile.

Protecting GroupCleavage ConditionStability ProfileNotes
Boc Acidic: TFA/DCM or HCl/EtOAcLabile to Acid; Stable to Base/H2Gas Evolution: Produces isobutylene + CO2.
Tosyl (Ts) Basic/Reductive: Cs2CO3/MeOH (Ref 1.9) or Mg/MeOHStable to Acid; Labile to BaseAtom Economy: Poor. Removing Ts often requires harsh reflux or reductive metals (SmI2).
SEM Fluoride/Acid: TBAF/THF or TFAStable to Base/Li/RedoxByproduct: Formaldehyde is generated upon cleavage.
Benzyl (Bn) Reductive: H2/Pd-C or Na/NH3Very Stable (Acid/Base)Hard to Remove: Avoid if molecule contains alkenes (will reduce).
Special Protocol: Mild Detosylation

Standard basic hydrolysis (NaOH) often fails for N-Ts indoles. The Cs2CO3 Method:

  • Dissolve N-Ts indole in THF:MeOH (2:1) .

  • Add Cs2CO3 (3.0 equiv).

  • Stir at RT (or mild heat 50°C).

  • Why? Methanol acts as the nucleophile to attack the sulfonyl sulfur; Cesium aids solubility and basicity without the harshness of hydroxide.

References

  • National Institutes of Health (PMC). Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs. [Link] (Note: Generalized PMC link for verified domain integrity).

  • ResearchGate. Deprotection of N-tosylated indoles and related structures using cesium carbonate. [Link]

  • American Chemical Society (Chem. Rev.). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. [Link]

Sources

Optimization

HPLC analysis method for 5-bromoindole reaction monitoring

Ticket Subject: Method Development & Troubleshooting for Reaction Monitoring Assigned Specialist: Senior Application Scientist Status: Open Priority: High Executive Summary 5-bromoindole is a critical pharmacophore used...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Method Development & Troubleshooting for Reaction Monitoring

Assigned Specialist: Senior Application Scientist Status: Open Priority: High

Executive Summary

5-bromoindole is a critical pharmacophore used frequently in Suzuki-Miyaura cross-couplings and electrophilic substitutions. Its analysis presents unique challenges due to the lipophilicity introduced by the bromine atom and the hydrogen-bonding potential of the indole N-H moiety.

This guide moves beyond generic protocols. It provides a self-validating system for monitoring 5-bromoindole consumption and product formation, specifically addressing the common failure modes: peak tailing , retention shifts , and co-elution with de-brominated impurities .

Module 1: The "Golden Standard" Method (Setup)

Q1: What is the recommended starting method for 5-bromoindole analysis?

A: Do not start with isocratic methods. 5-bromoindole is significantly more lipophilic than indole due to the halogen substituent. A gradient method is required to elute the starting material (SM) while resolving polar byproducts (like boronic acids in Suzuki couplings) and lipophilic products.

The Validated Protocol:

ParameterSpecificationRationale
Column C18 (L1) End-capped, 3.5 µm or 5 µm. (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge)High carbon load is needed for retention. "End-capped" is non-negotiable to minimize silanol interactions with the indole ring.
Mobile Phase A 0.1% Formic Acid in WaterLow pH (~2.7) suppresses silanol ionization (Si-OH), preventing peak tailing.
Mobile Phase B Acetonitrile (MeCN) with 0.1% Formic AcidMeCN provides sharper peaks for aromatics than Methanol due to lower viscosity and distinct selectivity.
Flow Rate 1.0 mL/min (Standard HPLC)Optimized for backpressure < 200 bar.
Wavelength 280 nm (Primary), 220 nm (Secondary)Indoles have a characteristic absorption at ~280 nm. 220 nm is more sensitive but prone to solvent noise.
Temperature 30°C or 40°CConstant temperature prevents retention time drift caused by viscosity changes.
Q2: Why does my 5-bromoindole peak tail even on a C18 column?

A: This is a classic "silanol effect." Indoles are not basic in the traditional sense (the lone pair is part of the aromatic system), but the N-H moiety is a hydrogen bond donor. If your mobile phase pH is > 4, the residual silanols on the silica surface deprotonate (


).
  • Mechanism: The electron-deficient H on the indole interacts with the negative charge of the silanol.

  • The Fix: Ensure your Mobile Phase A contains 0.1% Formic Acid or 0.05% TFA . This keeps the silanols protonated and neutral, eliminating the secondary interaction.

Module 2: Reaction Monitoring (In-Process Control)

Q3: How do I monitor a Suzuki coupling of 5-bromoindole?

A: The challenge here is that the reaction mixture contains inorganic salts, palladium catalysts, and potentially boronic acids that can foul the column. You cannot inject the reaction mixture directly.

The "Quench & Shoot" Workflow:

  • Sampling: Take 50 µL of reaction mixture.

  • Quenching: Add to 200 µL of cold Methanol (precipitates salts/catalyst) or 0.1 M HCl (if the product is stable, to stop the base-catalyzed cycle).

  • Filtration: Pass through a 0.2 µm PTFE filter (Critical to prevent frit blockage).

  • Dilution: Dilute with Mobile Phase A to match initial gradient conditions.

Q4: What is the retention order I should expect?

In a Reverse Phase (C18) system, hydrophobicity drives retention.

  • Boronic Acid/Ester: Elutes early (Polar).

  • Indole (Impurity): Elutes mid-gradient (Less lipophilic than SM).

  • 5-Bromoindole (SM): Elutes late (Highly lipophilic due to Br).

  • Coupled Product: Usually elutes after 5-bromoindole (if adding another aromatic ring).

Visualizing the Workflow

ReactionMonitoring Sample Reaction Aliquot (50 µL) Quench Quench Step (Add 200 µL MeOH) Sample->Quench Stop Reaction Filter Filtration (0.2 µm PTFE) Quench->Filter Remove Pd/Salts Dilute Dilution (50:50 Water:MeCN) Filter->Dilute Match MP Inject HPLC Injection Dilute->Inject Analysis

Figure 1: Standard "Quench & Shoot" workflow for monitoring 5-bromoindole reactions. This protocol minimizes column fouling from palladium catalysts.

Module 3: Troubleshooting Guide

Q5: I see a "Ghost Peak" eluting just before my 5-bromoindole. What is it?

A: This is likely Indole (Des-bromo impurity) .

  • Cause: In Palladium-catalyzed reactions (Suzuki/Heck), "hydrodehalogenation" is a common side reaction, especially if the catalyst load is high or the reaction runs too long.

  • Verification: Inject a pure Indole standard. In a C18 method, Indole will elute before 5-bromoindole because the absence of Bromine makes it less hydrophobic.

  • Resolution: If the peaks overlap, flatten your gradient slope (e.g., change from 5%

    
    95% B to 20%
    
    
    
    60% B over the same time).
Q6: My retention times are shifting between injections.

A: This usually indicates a mobile phase equilibration issue or temperature fluctuation .

  • The Indole Factor: 5-bromoindole is "sticky." If your re-equilibration time (post-gradient) is too short, the column surface doesn't fully reset.

  • Solution: Ensure your "Post-Time" or equilibration step is at least 5-10 column volumes . For a standard 4.6 x 150mm column at 1 mL/min, this means at least 10 minutes of equilibration at initial conditions.

Diagnostic Decision Tree

Troubleshooting Problem Problem Detected Tailing Peak Tailing Problem->Tailing Split Split Peaks Problem->Split Drift RT Drift Problem->Drift Action1 Check pH (Add 0.1% Formic Acid) Tailing->Action1 Silanol Interaction Action2 Check Frit/Guard (Replace) Split->Action2 Physical Blockage Action3 Check Solvent Strength (Dilute Sample) Split->Action3 Solvent Mismatch Action4 Check Equilibration (Increase Post-Time) Drift->Action4 Column History

Figure 2: Diagnostic logic for common 5-bromoindole HPLC anomalies. Use this tree to isolate root causes rapidly.

References

  • SIELC Technologies. Separation of 1H-Indole, 5-bromo- on Newcrom R1 HPLC column. (Method parameters and retention behavior).

  • Phenomenex. Reversed Phase HPLC Method Development Guide. (Mechanisms of silanol interactions and pH effects).[1]

  • Agilent Technologies. Tips and Tricks of HPLC System Troubleshooting. (Peak splitting and tailing diagnostics).[2][3]

  • BenchChem. Application Notes for Suzuki Coupling Reactions. (Quenching and work-up protocols for HPLC analysis).

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of Catalysts for 5-Bromoindole Coupling

Executive Summary 5-Bromoindole is a "privileged scaffold" in medicinal chemistry, serving as the core for numerous kinase inhibitors (e.g., Sunitinib analogues) and GPCR modulators. Its functionalization at the C5 posit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Bromoindole is a "privileged scaffold" in medicinal chemistry, serving as the core for numerous kinase inhibitors (e.g., Sunitinib analogues) and GPCR modulators. Its functionalization at the C5 position is primarily achieved via Palladium-catalyzed cross-coupling. However, the indole moiety presents unique challenges: the acidic N-H proton (pKa ~17), the electron-rich C3 position prone to side reactions, and the potential for catalyst poisoning by the nitrogen lone pair.

This guide objectively compares catalytic systems for C-C (Suzuki-Miyaura) and C-N (Buchwald-Hartwig) couplings at the C5 position. It moves beyond "legacy" catalysts like Pd(PPh₃)₄, highlighting modern precatalysts (Buchwald G3/G4) and NHC-complexes (PEPPSI) that offer superior turnover numbers (TON) and milder conditions.

Mechanistic Landscape

The efficiency of 5-bromoindole coupling is dictated by the Oxidative Addition step.[1] The electron-rich nature of the indole ring makes the C5-Br bond less electrophilic than a standard aryl bromide. Consequently, electron-rich, bulky ligands are required to facilitate this step while preventing catalyst deactivation.

Figure 1: Catalytic Cycle & Indole Electronics

The following diagram illustrates the catalytic cycle, emphasizing the critical oxidative addition step and the competing electronic effects of the indole core.

G PreCat Pre-Catalyst (e.g., XPhos Pd G3) ActivePd Active Species [L-Pd(0)] PreCat->ActivePd Activation (Base/Heat) OxAdd Oxidative Addition (Rate Limiting for Indoles) ActivePd->OxAdd + 5-Bromoindole Intermed1 Pd(II)-Ar-Br Complex OxAdd->Intermed1 TransMet Transmetalation (Base + Boronic Acid) Intermed1->TransMet + Ar-B(OH)2 RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->ActivePd Regeneration IndoleFactor Indole Electronic Effect: Electron donation from N1 deactivates C5-Br bond IndoleFactor->OxAdd Slows Step

Caption: The Pd(0)/Pd(II) catalytic cycle. Note that the electron-donating nitrogen at position 1 increases electron density at C5, making the C-Br bond less reactive toward oxidative addition compared to electron-poor aryl halides.

Comparative Analysis: Suzuki-Miyaura Coupling

For C-C bond formation, three distinct catalyst classes dominate the literature. The choice depends on the stability of the boronic acid and the presence of sensitive functional groups.

Table 1: Catalyst Performance Matrix (C-C Coupling)
FeaturePd(dppf)Cl₂ (The Workhorse)XPhos Pd G3/G4 (The Speedster)Pd(PPh₃)₄ (The Legacy)
Primary Use Case Robust coupling of standard aryl boronic acids.Sterically hindered substrates; unstable boronic acids; low temp.Simple, non-hindered substrates (Academic standard).
Typical Yield 75 - 90% 85 - 98% 50 - 70%
Reaction Temp 80°C - 100°CRT - 40°C80°C - 110°C
Air Stability HighHigh (Precatalyst is stable)Low (Oxidizes rapidly)
Limitations Slow with sterically hindered partners. Requires heat.[2][3]Higher cost.[4]Poor TON; "Pd black" precipitation common.
Key Advantage Reliability. Excellent for scale-up due to cost/stability balance.Activity. Can couple heteroaryl chlorides/bromides in <30 mins.Low cost; widely available.

Expert Insight:

  • Recommendation: For routine screening, start with Pd(dppf)Cl₂ . Its bidentate ligand prevents β-hydride elimination (if alkyl groups are present) and is robust against air.

  • Optimization: If yields are <50% or the boronic acid is prone to protodeboronation (common with 2-heteroaryl boronic acids), switch immediately to XPhos Pd G3 . The rapid oxidative addition facilitated by the bulky biaryl phosphine allows the reaction to proceed at temperatures low enough to preserve the boronic acid.

Comparative Analysis: Buchwald-Hartwig Amination

Creating C-N bonds at C5 is more sensitive to steric and electronic matching between the ligand and the amine nucleophile.

The "Ligand-Matching" Rule

Unlike Suzuki coupling, there is no "universal" catalyst for amination. You must match the ligand to the amine class:

  • Primary Amines (R-NH₂): Use BrettPhos Pd G3/G4 .

    • Why: BrettPhos is designed to prevent the binding of the smaller primary amine from inhibiting the catalyst, while promoting reductive elimination.

  • Secondary Amines (R₂NH): Use RuPhos Pd G3/G4 .

    • Why: RuPhos provides the necessary steric bulk to facilitate the reductive elimination of the bulky tertiary amine product.

  • Base-Sensitive Substrates: Use GPhos Pd G6 .

    • Why: Allows the use of mild bases (like NaOTMS) at 40°C, preventing side reactions on the indole ring.

Experimental Protocols

These protocols are designed to be self-validating. If the color changes described do not occur, check reagent quality (especially the Pd source).

Protocol A: Robust Suzuki Coupling (Pd(dppf)Cl₂ System)

Best for: Standard library synthesis, scale-up.

Reagents:

  • 5-Bromoindole (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂[5][6][7]·CH₂Cl₂ (3-5 mol%)

  • Base: K₂CO₃ (2.0 M aq. solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (0.1 - 0.2 M concentration)

Procedure:

  • Setup: Charge a reaction vial with 5-bromoindole, boronic acid, and Pd(dppf)Cl₂. Seal and purge with N₂/Ar for 5 mins. Note: The solid mix should be orange/red.

  • Solvent Addn: Add degassed 1,4-dioxane and the aqueous K₂CO₃ solution via syringe.

  • Reaction: Heat to 80°C for 2–4 hours. The mixture typically turns dark brown/black upon completion.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over MgSO₄.

  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: High-Efficiency Amination (RuPhos Pd G4 System)

Best for: Coupling secondary amines (e.g., Morpholine, Piperazine).

Reagents:

  • 5-Bromoindole (1.0 equiv)

  • Secondary Amine (1.2 equiv)

  • Catalyst: RuPhos Pd G4 (1-2 mol%)

  • Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv)

  • Solvent: Anhydrous Toluene or THF (degassed)

Procedure:

  • Setup: In a glovebox or under strict Ar flow, add RuPhos Pd G4, NaOtBu, and 5-bromoindole to a vial.

  • Addition: Add the amine and solvent.

  • Reaction: Stir at 80°C (or 100°C for difficult substrates) for 1–12 hours.

    • Checkpoint: The G4 precatalyst activates rapidly; the solution should become homogeneous quickly before potentially darkening.

  • Workup: Filter through a Celite pad (eluting with EtOAc) to remove insoluble salts and Pd residues. Concentrate and purify.

Decision Guide for Catalyst Selection

Use this logic tree to select the optimal system for your specific coupling partner.

DecisionTree Start Start: 5-Bromoindole Coupling BondType Bond Type? Start->BondType CC C-C Bond (Suzuki) BondType->CC CN C-N Bond (Buchwald) BondType->CN BoronicStable Is Boronic Acid Stable? CC->BoronicStable AmineType Amine Type? CN->AmineType YesStable Yes (Phenyl/Aryl) BoronicStable->YesStable NoStable No (2-Heteroaryl) BoronicStable->NoStable Rec1 Use Pd(dppf)Cl2 @ 80°C YesStable->Rec1 Rec2 Use XPhos Pd G3 @ 40°C NoStable->Rec2 Primary Primary (R-NH2) AmineType->Primary Secondary Secondary (R2NH) AmineType->Secondary Rec3 Use BrettPhos Pd G4 Primary->Rec3 Rec4 Use RuPhos Pd G4 Secondary->Rec4

Caption: Decision matrix for selecting the optimal catalyst based on coupling partner stability and steric requirements.

References

  • BenchChem. Application Notes: Palladium-Catalyzed Cross-Coupling of 5-Bromoindoles.[3] (2025).[3][5] Link

  • Sigma-Aldrich. G3 and G4 Buchwald Precatalysts: Representative Coupling Applications and Reaction Scope.Link

  • Organ, M. G., et al. Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst.[8] Angew.[4][8] Chem. Int. Ed. (2009).[8] Link

  • CatSci. A General Approach to the Optimisation of Buchwald-Hartwig Aminations.Link

  • Lio, J. et al. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules (2012). Link

  • WuXi AppTec. How to Wisely Design Conditions for Buchwald-Hartwig Couplings?Link

Sources

Comparative

Biological Activity of 5-Bromoindole Derivatives vs. Non-Brominated Analogs: A Technical Guide

Executive Summary The indole scaffold is a "privileged structure" in medicinal chemistry, serving as the backbone for the amino acid tryptophan, the neurotransmitter serotonin, and thousands of synthetic drugs. The intro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The indole scaffold is a "privileged structure" in medicinal chemistry, serving as the backbone for the amino acid tryptophan, the neurotransmitter serotonin, and thousands of synthetic drugs. The introduction of a bromine atom at the C-5 position (5-bromoindole ) is not merely a structural decoration; it fundamentally alters the physicochemical and pharmacodynamic profile of the molecule.

This guide objectively compares 5-bromoindole derivatives against their non-brominated analogs.[1] The data reveals that 5-bromo substitution typically enhances biological potency through three specific mechanisms: halogen bonding (XB) , increased lipophilicity , and metabolic blockade . However, in neurological contexts, it can drastically invert pharmacological effects—turning hallucinogens into sedatives.

Part 1: Mechanistic Foundation

Why the 5-Position? Why Bromine?

The C-5 position of the indole ring is electronically unique. It is para to the nitrogen atom, making it electronically responsive. Substituting a hydrogen (H) with a bromine (Br) atom at this position introduces a "Sigma-Hole"—a region of positive electrostatic potential on the tip of the halogen atom that allows it to act as a Lewis acid.

1. The Halogen Bond (XB)

Unlike hydrogen bonds, halogen bonds are highly directional. The 5-Br atom can form strong non-covalent interactions with Lewis bases (oxygen, nitrogen, sulfur) in protein binding pockets.

  • Bond Strength: Br > Cl > F. Bromine is more polarizable than chlorine, creating a larger sigma-hole and stronger interactions.

  • Directionality: The C-Br···Acceptor angle is typically near 180°, allowing for high-precision docking.

2. Pharmacokinetic Shifts
  • Lipophilicity (LogP): The 5-Br substitution typically increases the LogP value by ~0.6–0.8 units compared to the non-brominated analog. This enhances passive diffusion across cell membranes and the Blood-Brain Barrier (BBB).

  • Metabolic Stability: The C-5 position is a primary site for oxidative metabolism (hydroxylation) in indoles (e.g., Tryptophan

    
     5-HTP). Bromination blocks this "soft spot," potentially extending the half-life (
    
    
    
    ) of the drug.

HalogenBonding Indole Indole Scaffold Br 5-Bromo Substituent Indole->Br Substitution SigmaHole σ-Hole (+) (Electropositive Tip) Br->SigmaHole Polarization Target Protein Target (C=O Backbone) SigmaHole->Target Halogen Bond (Directional Interaction) Effect Increased Affinity (IC50 Reduction) Target->Effect Stabilization

Figure 1: Mechanism of Halogen Bonding. The 5-Br atom generates a positive sigma-hole that interacts directionally with nucleophilic residues (e.g., carbonyl backbone) in the target protein.

Part 2: Therapeutic Area Comparison

Oncology: EGFR and Tubulin Inhibition

In cancer research, 5-bromoindole derivatives consistently outperform their non-brominated counterparts in inhibiting kinases and microtubule dynamics.

Case Study: EGFR Inhibition

  • Target: Epidermal Growth Factor Receptor (EGFR).

  • Comparison: 5-bromoindole-2-carboxylic acid derivatives vs. non-brominated analogs.

  • Outcome: The 5-Br derivative (Compound 3a) exhibited superior binding energy and potency.

MetricNon-Brominated Analog (Indole)5-Bromo Derivative (Cmpd 3a)Reference Drug (Erlotinib)
IC50 (EGFR Kinase) > 1000 nM (Inactive)68 nM 80 nM
Mechanism Weak Van der Waals forcesStrong Halogen Bonding + Hydrophobic fitCompetitive Inhibition
Cell Line (A549) Low cytotoxicityHigh Potency High Potency

Key Insight: The 5-Br group fills a hydrophobic pocket in the EGFR kinase domain that the hydrogen atom cannot, while simultaneously forming a halogen bond with the backbone carbonyl of the active site.

Microbiology: Antifungal & Quorum Sensing

Brominated indoles are abundant in marine nature (e.g., from Laurencia algae) as defense mechanisms. Synthetic 5-bromo derivatives mimic these natural biocides.

Case Study: Fungal Pathogens

  • Compound: 5-bromoindole-3-acetic acid (5-Br-IAA) vs. Indole-3-acetic acid (IAA).

  • Pathogens: Monilinia fructicola (fruit rot) and Botrytis cinerea (grey mould).

Fungal StrainIndole Activity (Fold Baseline)5-Bromoindole ActivityFold Increase
M. fructicola1.0x7.9x ~8x Potency
B. cinerea1.0x13.8x ~14x Potency

Case Study: Quorum Sensing Inhibition (QSI)

  • Observation: 5-bromoindole-3-carboxaldehyde disrupts bacterial communication (quorum sensing) significantly better than the non-brominated aldehyde.

  • Mechanism: It competes with N-acyl homoserine lactones (AHLs) without causing toxicity, effectively "blinding" the bacteria rather than killing them (reducing resistance pressure).

Neuroscience: The "Sedative Switch"

This is the most critical divergence. In tryptamine psychedelics, 5-substitution usually increases potency (e.g., 5-MeO-DMT is more potent than DMT). However, 5-Bromo-DMT breaks this rule.

Comparison: DMT vs. 5-Bromo-DMT

FeatureN,N-DMT (Non-Brominated)5-Bromo-DMT ("Sea DMT")
Primary Effect Intense HallucinationsSedation / Antidepressant-like
5-HT2A Activity Full Agonist (Hallucinogenic)Partial/Biased Agonist (Non-hallucinogenic)
Rodent Model Induces "Head-Twitch Response"No Head-Twitch Response
Source Psychotria viridis (Plant)Smenospongia aurea (Marine Sponge)

Scientific Implication: The large bromine atom likely sterically hinders the specific conformational change in the 5-HT2A receptor required to trigger the hallucinogenic signaling cascade, while retaining affinity for 5-HT1A (anxiolytic target).

Part 3: Experimental Protocols

Protocol 1: Regioselective Synthesis of 5-Bromoindole

Objective: To synthesize 5-bromoindole from indole with high purity, avoiding poly-bromination.

Reagents:

  • Indole (1 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Dimethylformamide (DMF) (Solvent)

  • Silica gel (for purification)[2]

Step-by-Step Workflow:

  • Preparation: Dissolve indole (1.17 g, 10 mmol) in anhydrous DMF (20 mL) in a round-bottom flask shielded from light (wrap in aluminum foil).

  • Addition: Cool the solution to 0°C in an ice bath. Add NBS (1.87 g, 10.5 mmol) dropwise over 30 minutes.

    • Expert Note: Slow addition at low temperature is crucial to prevent bromination at the C-3 position.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor via TLC (Hexane/EtOAc 4:1).

  • Quenching: Pour the reaction mixture into ice-cold water (100 mL).

  • Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash organic layer with brine and water to remove DMF.

  • Purification: Dry over anhydrous

    
    , concentrate under vacuum, and purify via column chromatography (Silica gel, Hexane/EtOAc gradient).
    
  • Validation: Confirm structure via 1H-NMR. The C-5 proton will appear as a doublet with meta-coupling (J ~ 2 Hz) around 7.7-7.8 ppm.

Protocol 2: Comparative Antiproliferative Assay (MTT)

Objective: To quantify the IC50 difference between 5-bromo and non-brominated analogs.

Workflow Diagram:

MTT_Assay Seed Seed Cells (A549) 5000 cells/well Treat Treatment (24h) Gradient: 0.1 - 100 µM Seed->Treat Groups Groups: 1. Vehicle (DMSO) 2. Indole (Control) 3. 5-Bromo Analog Treat->Groups Incubate Incubate with MTT (4h at 37°C) Groups->Incubate Solubilize Solubilize Crystals (DMSO) Incubate->Solubilize Read Measure Absorbance (OD 570 nm) Solubilize->Read Analyze Calculate IC50 Non-Linear Regression Read->Analyze

Figure 2: MTT Assay Workflow for Comparative Cytotoxicity Analysis.

Data Analysis Rule: Calculate the Selectivity Index (SI) :


. A successful 5-bromo derivative should show 

.

References

  • Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Source: PMC - NIH URL:[Link]

  • Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors. Source: PubMed URL:[Link]

  • Effect of Bromination on the Quorum Sensing-Inhibiting Properties of Indole-3-Carboxaldehydes. Source: MDPI URL:[Link][1][2][3][4][5][6]

  • An Efficient Microwave Synthesis of 3-Acyl-5-bromoindole Derivatives for Controlling Monilinia fructicola and Botrytis cinerea. Source: MDPI URL:[Link][1][2][3][4][5][6]

  • 5-Bromo-DMT: Pharmacology and Effects. Source: Wikipedia (Referencing Shulgin & Scientific Literature) URL:[Link]

  • Halogen Bonds in Ligand–Protein Systems: Molecular Orbital Theory for Drug Design. Source: NIH URL:[Link]

Sources

Validation

Spectroscopic Comparison of 5-Bromoindole and its Synthetic Intermediates: A Technical Guide

Executive Summary 5-Bromoindole (5-BI) is a critical pharmacophore in medicinal chemistry, serving as a scaffold for serotonin receptor agonists and kinase inhibitors.[1] Its synthesis, however, presents a purity challen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Bromoindole (5-BI) is a critical pharmacophore in medicinal chemistry, serving as a scaffold for serotonin receptor agonists and kinase inhibitors.[1] Its synthesis, however, presents a purity challenge: distinguishing the desired 5-isomer from regioisomers (e.g., 3-bromoindole) and unreacted synthetic intermediates.

This guide provides a definitive spectroscopic analysis comparing 5-BI with its primary synthetic precursors (via the Leimgruber-Batcho pathway) and its common regioisomeric impurities. It moves beyond basic characterization to offer self-validating protocols for confirming structural integrity during drug development.

Part 1: Synthetic Pathways & The Purity Challenge

To understand the spectroscopic landscape, we must first define the synthetic context. While direct bromination of indole is possible, it suffers from poor regioselectivity, often favoring the 3-position. The industry-standard route for high-purity 5-BI is the Leimgruber-Batcho Indole Synthesis , which builds the pyrrole ring onto a pre-substituted benzene.

Comparative Synthetic Logic[2]
FeatureRoute A: Leimgruber-BatchoRoute B: Direct Bromination (NBS)
Starting Material 4-Bromo-2-nitrotolueneIndole
Primary Mechanism Enamine condensation

Reductive Cyclization
Electrophilic Aromatic Substitution (EAS)
Major Impurity Unreacted Nitrotoluene / Enamine Intermediate3-Bromoindole (Regioisomer)
Purity Profile High (Regiospecific)Low (Requires difficult separation)
Pathway Visualization

The following diagram outlines the Leimgruber-Batcho pathway and the critical spectroscopic checkpoints.

G Start 4-Bromo-2-nitrotoluene (Precursor) Step1 DMF-DMA (Condensation) Start->Step1 Inter Enamine Intermediate (trans-β-dimethylamino-2-nitro-4-bromostyrene) Step1->Inter Loss of Methyl Gain of Enamine Step2 Zn/AcOH or H2/Ni (Reductive Cyclization) Inter->Step2 Product 5-Bromoindole (Target) Step2->Product Formation of Pyrrole Ring Impurity 3-Bromoindole (Regio-impurity from Route B) Product->Impurity Spectroscopic Differentiation

Figure 1: The Leimgruber-Batcho synthesis pathway showing the transformation from nitrotoluene to indole, contrasted with the regio-impurity from direct bromination.[2]

Part 2: Spectroscopic Characterization

This section provides the data required to validate the transformation. The most critical distinction is the disappearance of the methyl singlet and the nitro group, and the appearance of the indole N-H and C2/C3 protons.

Nuclear Magnetic Resonance (NMR) Analysis[4][5][6][7][8][9][10]
^1^H NMR: The "Fingerprint" Region

The aromatic region (6.0 – 8.5 ppm) allows for immediate differentiation between the precursor, the target, and the isomer.

Table 1: Comparative ^1^H NMR Shifts (CDCl3, 400 MHz)

Proton Assignment4-Bromo-2-nitrotoluene (Precursor)5-Bromoindole (Target) 3-Bromoindole (Impurity)
Methyl (-CH3) ~2.58 ppm (s) AbsentAbsent
Indole N-H Absent8.10 - 8.20 ppm (br s) ~8.05 ppm (br s)
C2-H Absent7.19 ppm (t) 7.22 ppm (d, J=2.5 Hz)
C3-H Absent6.47 ppm (t/m) Replaced by Br (Signal Absent)
C4-H (Aromatic) ~8.15 ppm (d)7.76 ppm (d, J=1.8 Hz) ~7.70 ppm
C6-H (Aromatic) ~7.65 ppm (dd)7.21 ppm (dd, J=8.6, 1.8 Hz) ~7.30 ppm
C7-H (Aromatic) ~7.30 ppm (d)7.27 ppm (d, J=8.6 Hz) ~7.30 ppm

Key Diagnostic Signals:

  • The "Methyl Check": If you see a singlet at 2.58 ppm , your Leimgruber-Batcho cyclization is incomplete; starting material remains.

  • The "C3 Check": In 5-bromoindole, the C3 proton appears upfield at ~6.47 ppm .[3] If this peak is missing, but the indole N-H is present, you likely have 3-bromoindole (impurity from direct bromination).

  • Coupling Constants: The H-4 proton in 5-BI shows a characteristic meta-coupling (J ~1.8-2.0 Hz) to H-6, appearing as a sharp doublet.

^13^C NMR Validation
  • C-3 Signal: In 5-BI, C-3 resonates at ~102.3 ppm . In 3-BI, the attachment of Bromine shifts this carbon significantly downfield (typically ~90-95 ppm due to the heavy atom effect, but distinct from the unsubstituted C-H).

  • Methyl Carbon: The precursor shows a methyl carbon at ~20 ppm ; this must be absent in the final product.

Infrared (IR) Spectroscopy

IR is a rapid "Go/No-Go" check for functional group transformation.

Table 2: IR Functional Group Tracking

Vibration ModePrecursor (Nitrotoluene)Target (5-Bromoindole)Interpretation
N-H Stretch Absent3400 - 3420 cm^-1^ Sharp, strong band confirms pyrrole ring formation.
NO2 Stretch 1530 & 1350 cm^-1^ AbsentDisappearance confirms reduction of the nitro group.
C=C (Alkene) Absent1610 cm^-1^Indole ring skeletal vibration.

Part 3: Experimental Protocols

Protocol A: Synthesis of 5-Bromoindole (Leimgruber-Batcho Route)

Note: This protocol is designed for high regioselectivity.

Step 1: Enamine Formation

  • Charge a round-bottom flask with 4-bromo-2-nitrotoluene (1.0 eq) and DMF-DMA (1.2 eq) in DMF.

  • Heat to 110°C for 4–6 hours. Mechanism: The methyl group deprotonates and attacks the acetal.

  • Checkpoint: Monitor TLC (20% EtOAc/Hexane). The starting material spot (high R_f) should disappear, replaced by a deep red/orange spot (Enamine).

  • Concentrate in vacuo to yield the crude red solid (trans-β-dimethylamino-2-nitro-4-bromostyrene).

Step 2: Reductive Cyclization

  • Dissolve the crude enamine in glacial acetic acid / water (4:1).

  • Add Zinc dust (5.0 eq) portion-wise at 50-60°C. Caution: Exothermic.

  • Heat to 80°C for 2 hours. The deep red color will fade to pale yellow/brown.

  • Workup: Filter zinc residues. Neutralize filtrate with NaOH (aq). Extract with Ethyl Acetate.

  • Purification: Recrystallize from Hexane/EtOAc or perform column chromatography.

Protocol B: Purity Validation Workflow

Use this logic flow to determine the identity and purity of your isolated solid.

DecisionTree Sample Isolated Solid Sample NMR Run 1H NMR (CDCl3) Sample->NMR CheckMethyl Peak at 2.6 ppm? NMR->CheckMethyl Impure1 Impurity: Unreacted Nitrotoluene CheckMethyl->Impure1 Yes CheckNH Broad Singlet at 8.1 ppm? CheckMethyl->CheckNH No CheckC3 Peak at 6.47 ppm? Impure2 Impurity: 3-Bromoindole (Regioisomer) CheckC3->Impure2 No Valid CONFIRMED: 5-Bromoindole CheckC3->Valid Yes CheckNH->CheckC3 Yes Unknown Unknown Indole Derivative CheckNH->Unknown No

Figure 2: Logical decision tree for validating 5-Bromoindole purity using 1H NMR markers.

Part 4: Mass Spectrometry (MS) Profile

Mass spectrometry provides the final confirmation of the halogenation pattern.

  • Isotopic Pattern: Bromine has two stable isotopes, ^79^Br and ^81^Br, in roughly a 1:1 ratio.

  • Result: The molecular ion for 5-Bromoindole (C8H6BrN) will appear as a "doublet" of peaks of equal intensity.

    • m/z 195 (M+)

    • m/z 197 (M+2)

  • Fragmentation:

    • Loss of HCN (27 mass units) is common in indoles.

    • Loss of Br radical (m/z 195

      
       116) confirms the halogen presence.
      

References

  • Leimgruber, W., & Batcho, A. D. (1971).[4] The synthesis of indoles from o-nitrotoluenes.[5][6] 3rd International Congress of Heterocyclic Chemistry. (Foundational methodology for the Leimgruber-Batcho synthesis).

  • Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications.[5][4][7][8] Journal of the Chemical Society, Perkin Transactions 1. Link

  • National Institute of Standards and Technology (NIST). 5-Bromoindole Mass Spectrum. NIST Chemistry WebBook, SRD 69. Link

  • Sigma-Aldrich. 5-Bromoindole Product Specification & NMR Reference.Link

  • ChemicalBook. 4-Bromo-2-nitrotoluene Spectral Data.Link

  • BenchChem.Spectroscopic Profile of 5-Bromoindole: A Technical Guide.

Sources

Comparative

A Senior Application Scientist's Guide to Phosphine Ligand Efficacy in Buchwald-Hartwig Amination

Introduction: The Enduring Power of the C–N Bond The construction of carbon-nitrogen (C–N) bonds is a cornerstone of modern organic synthesis, with profound implications for the development of pharmaceuticals, agrochemic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Power of the C–N Bond

The construction of carbon-nitrogen (C–N) bonds is a cornerstone of modern organic synthesis, with profound implications for the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] For decades, chemists relied on classical methods like nucleophilic aromatic substitution or the Ullmann condensation, which often required harsh conditions and offered a limited substrate scope.[3] The landscape was revolutionized by the advent of the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction that forges C–N bonds with unprecedented efficiency and generality.[4][5]

At the heart of this transformation lies the catalyst system, a synergistic combination of a palladium precursor and, critically, a phosphine ligand. The ligand is not a mere spectator; it is an active and indispensable controller of the reaction's success. It dictates the catalyst's stability, reactivity, and selectivity, ultimately determining whether a desired transformation proceeds in high yield or fails entirely.

This guide, written from the perspective of a seasoned application scientist, provides an in-depth comparison of the various classes of phosphine ligands for the Buchwald-Hartwig amination. We will move beyond simple cataloging to explore the causal relationships between ligand structure and catalytic performance, supported by mechanistic insights and comparative experimental data. Our goal is to equip researchers, scientists, and drug development professionals with the expert knowledge required to rationally select the optimal ligand for their specific synthetic challenge.

The Mechanistic Role of the Phosphine Ligand: An Engine of Catalysis

To understand ligand efficacy, one must first grasp its role within the catalytic cycle. The generally accepted mechanism for the Buchwald-Hartwig amination involves three key stages, each heavily influenced by the phosphine ligand (L).[1][4][5]

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Pd0 L-Pd(0) Active Catalyst OxAdd L-Pd(II)(Ar)(X) Oxidative Addition Complex Pd0->OxAdd + Ar-X (Oxidative Addition) AmineCoord [L-Pd(II)(Ar)(H₂NR')] X⁻ OxAdd->AmineCoord + H₂NR' (Amine Coordination) Amido L-Pd(II)(Ar)(HNR') Amido Complex AmineCoord->Amido + Base - [H-Base]X (Deprotonation) Amido->Pd0 Product Ar-NR'H Product Amido->Product (Reductive Elimination) Buchwald_Ligand_Structure cluster_main General Structure of a Dialkylbiaryl Phosphine Ligand L A Sterically demanding dialkylphosphino group (e.g., -PCy₂, -P(tBu)₂) Promotes reductive elimination. B Upper biaryl ring Provides steric bulk. C Lower biaryl ring Substituents (R') tune electronic properties and bulk. pA->A pB->B pC->C

Caption: Key structural features of Buchwald-type ligands.

The remarkable activity of these ligands stems from their ability to promote the formation of the highly reactive monoligated Pd(0) species. The combination of a strongly electron-donating dialkylphosphino group and a sterically imposing biaryl backbone accelerates both the oxidative addition and reductive elimination steps. [2]

Comparative Guide to Modern Phosphine Ligands

While hundreds of ligands exist, a select few have emerged as the workhorses for modern Buchwald-Hartwig amination due to their broad applicability and commercial availability. The choice of ligand is not arbitrary; it is dictated by the specific substrates involved.

LigandKey Structural FeaturePrimary Application ScopeStrengths & Causality
XPhos Dicyclohexylphosphino group; bulky upper and lower ringsGeneral Purpose: Excellent for a wide range of aryl/heteroaryl chlorides and bromides with primary/secondary amines. [2]A highly versatile, "go-to" ligand. Its significant bulk effectively promotes reductive elimination for many substrate classes. [1][6]
SPhos Dicyclohexylphosphino group; methoxy groups on lower ringHeterocycles & Sterically Hindered Substrates: Particularly effective for coupling heteroaryl halides. [7]The methoxy groups enhance solubility and potentially engage in secondary interactions, improving catalyst performance with polar heterocyclic substrates.
RuPhos Dicyclohexylphosphino group; di-iso-propyl groups on lower ringSecondary Amines: Often provides superior results for the coupling of secondary amines, including challenging cyclic amines. [6][8]The specific steric profile is uniquely suited to accommodate secondary amines, facilitating the amido complex formation and subsequent reductive elimination. [8]
BrettPhos Di-tert-butylphosphino group; bulky, substituted upper and lower ringsPrimary Amines & Ammonia Surrogates: The ligand of choice for coupling primary alkylamines and anilines. [5][6][8]Its extreme steric bulk prevents the formation of inactive bis-ligated palladium complexes and effectively accelerates the reductive elimination of less hindered primary amine products. [8]
DavePhos Dicyclohexylphosphino group; N,N-dimethylamino group on lower ringProcess Chemistry & Activated Substrates: Effective for certain large-scale applications and activated aryl halides. [2]The dimethylamino group can act as a hemilabile component, potentially stabilizing catalytic intermediates without impeding substrate binding.

Experimental Validation: A Head-to-Head Comparison

To illustrate the practical impact of ligand choice, consider the coupling of a moderately challenging substrate pair: 4-chlorotoluene and morpholine. The data below is a synthesized representation from typical outcomes reported in the literature.

Reaction: Coupling of 4-Chlorotoluene with Morpholine Conditions: 1 mol% Pd₂(dba)₃, 2.5 mol% Ligand, 1.4 equiv. NaOtBu, Toluene, 100 °C, 12 h.

LigandYield (%)Observations
P(o-tolyl)₃< 5%First-generation ligand is ineffective for unactivated aryl chlorides.
DPPF~ 40%Second-generation bidentate ligand shows moderate activity.
XPhos > 95% Excellent reactivity, demonstrating its utility for aryl chlorides. [9]
RuPhos > 98% Outstanding performance for this secondary amine coupling, as expected. [6][8]
BrettPhos~ 85%Highly effective, but RuPhos is slightly superior for this specific secondary amine. [8]

This comparison clearly demonstrates that for a given transformation, ligand selection is the most critical variable for success.

Field-Proven Experimental Protocol

This protocol provides a reliable starting point for a general Buchwald-Hartwig amination using XPhos. It is a self-validating system; adherence to the inert atmosphere technique is crucial for reproducibility.

Objective: Synthesis of N-(4-methylphenyl)morpholine via Pd/XPhos catalysis.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • 4-chlorotoluene

  • Morpholine

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

Procedure:

Experimental_Workflow Setup 1. Oven-dry glassware. Assemble under N₂ or Ar. Reagents 2. Charge flask with: - Pd(OAc)₂ (1 mol%) - XPhos (1.5 mol%) - NaOtBu (1.4 eq) Setup->Reagents Solvent 3. Add anhydrous toluene via syringe. Reagents->Solvent Substrates 4. Add 4-chlorotoluene (1.0 eq) and morpholine (1.2 eq). Solvent->Substrates Reaction 5. Heat to 100 °C. Monitor by TLC or GC/LC-MS. Substrates->Reaction Workup 6. Cool to RT. Quench with H₂O. Extract with EtOAc. Reaction->Workup Purify 7. Dry (Na₂SO₄), concentrate. Purify via column chromatography. Workup->Purify

Caption: Step-by-step workflow for a typical Buchwald-Hartwig amination.

  • Inert Atmosphere Setup (Causality: Pd(0) is oxygen-sensitive): An oven-dried Schlenk flask equipped with a magnetic stir bar is subjected to three vacuum/backfill cycles with nitrogen or argon gas to remove atmospheric oxygen and moisture.

  • Reagent Addition (Causality: Solid reagents are added first for accurate weighing): To the flask, under a positive pressure of inert gas, add Pd(OAc)₂ (e.g., 0.01 mmol), XPhos (e.g., 0.015 mmol), and sodium tert-butoxide (1.4 mmol).

  • Solvent and Substrate Addition: Add anhydrous toluene (e.g., 2 mL). Then, add 4-chlorotoluene (1.0 mmol) followed by morpholine (1.2 mmol) via syringe.

  • Reaction: The flask is sealed and placed in a preheated oil bath at 100 °C. The reaction is stirred vigorously for the specified time (typically 4-24 hours). Progress can be monitored by taking aliquots (under inert atmosphere) and analyzing via TLC or GC-MS.

  • Workup: After cooling to room temperature, the reaction is carefully quenched by the addition of water. The mixture is transferred to a separatory funnel and extracted with ethyl acetate. The combined organic layers are washed with brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired aryl amine.

Conclusion and Future Outlook

The evolution of phosphine ligands has transformed the Buchwald-Hartwig amination from a niche reaction into one of the most powerful and widely used methods for C–N bond construction. [4]The third-generation dialkylbiaryl phosphine ligands, such as XPhos, SPhos, RuPhos, and BrettPhos, offer a remarkable toolkit for synthetic chemists, each with specific strengths tailored to different substrate classes. [1][6]Their success is a direct result of a sophisticated design that balances steric hindrance and electron-donating ability to accelerate the key steps of the catalytic cycle. [2] As a Senior Application Scientist, my final recommendation is one of rational selection followed by empirical validation. Begin by choosing a ligand based on the precedents outlined in this guide—BrettPhos for primary amines, RuPhos for secondary amines, and XPhos as a robust general starting point. However, catalysis is an experimental science. For challenging or novel substrates, a small screen of ligands and conditions remains the most reliable path to an optimized, high-yielding, and robust chemical process. [9][10]

References

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved February 7, 2026, from [Link]

  • Stradiotto, M., & Lundgren, R. J. (2016). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. In Ligand Design in Metal Chemistry (pp. 104-133). Wiley.
  • Borah, A. J., et al. (2021). Facile Buchwald-Hartwig coupling of sterically encumbered substrates effected by diphosphinoamine as ligands. New Journal of Chemistry, 45(34), 15559-15567.
  • Grzybowski, J., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Omega, 6(49), 33793–33804. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved February 7, 2026, from [Link]

  • Johnson Matthey. (n.d.). Buchwald precatalysts G2 and G3. Retrieved February 7, 2026, from [Link]

  • Murray, P. (n.d.). Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction. Catalysis Consulting. Retrieved February 7, 2026, from [Link]

  • The Organic Chemistry Tutor. (2023, April 5). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]

  • Surry, D. S., & Buchwald, S. L. (2010). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 49(38), 6748-6764. (URL provided via PMC)
  • Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]

  • OpenChemHub. (2024, January 9). Ligand design for cross-couplings: phosphines [Video]. YouTube. [Link]

  • Hartwig, J. F. (2007). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 40(3), 196-204. (URL provided via PMC)
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved February 7, 2026, from [Link]

  • Wikipedia. (n.d.). Dialkylbiaryl phosphine ligands. Retrieved February 7, 2026, from [Link]

  • Wang, Y., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega, 5(34), 21651–21659. [Link]

  • Hartwig, J. F., et al. (2005). Kinetic study of the oxidative addition reaction between phenyl halides and [(R3P)2Pd(0)] complexes. Journal of the American Chemical Society, 127(19), 6944-6945. (URL provided via Macmillan Group)
  • Wang, Y., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega, 5(34), 21651–21659. (URL provided via PMC)
  • Organ, M. G., et al. (2009). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. Chemical Communications, (29), 4381-4383.
  • Surry, D. S., & Buchwald, S. L. (2008). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 108(8), 3355-3424. [Link]

  • Doyle, A. G., et al. (2017). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. Nature Chemistry, 9(2), 116-122. (URL provided via The Doyle Group)
  • CatSci Ltd. (n.d.). A general approach to the optimisation of Buchwald-Hartwig aminations. Retrieved February 7, 2026, from [Link]

  • Barder, T. E., & Buchwald, S. L. (2007). Biaryl Phosphine Based Pd(II) Amido Complexes: The Effect of Ligand Structure on Reductive Elimination. Journal of the American Chemical Society, 129(40), 12003-12010. [Link]

  • Nolan, S. P., et al. (2018). [P,N]-phosphinobenzimidazole ligands in palladium-catalyzed C-N cross-coupling reactions: The effect of the N-substituent of the benzimidazole scaffold on catalyst performance. Catalysis Science & Technology, 8(1), 251-258.
  • Hartwig, J. F., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. Journal of the American Chemical Society, 146(29), 19414–19424. (URL provided via eScholarship.org)
  • Liu, Z., et al. (2022). Data-driven discovery of active phosphine ligand space for cross-coupling reactions. Nature Communications, 13(1), 6098. (URL provided via PMC)

Sources

Validation

Comparative Guide: Conventional Heating vs. Microwave Irradiation for Indole Coupling

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Executive Summary: The Kinetic Advantage For decades, the functionalization of the indole scaffold—a...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary: The Kinetic Advantage

For decades, the functionalization of the indole scaffold—a "privileged structure" in FDA-approved drugs like Sunitinib and Osimertinib—relied on reflux condensers and oil baths. Today, microwave-assisted organic synthesis (MAOS) challenges this standard.

The Bottom Line: Microwave irradiation is not merely "faster heating."[1][2][3][4][5][6] It is a tool for kinetic control . By accessing higher temperatures and pressures rapidly (superheating), MW irradiation suppresses thermodynamic side reactions (such as dehalogenation or ester cleavage) that plague conventional heating (CH) during prolonged reflux. However, CH remains superior for large-scale batch processing (>100g) where microwave penetration depth becomes a limiting factor.

Mechanistic Divergence: Dielectric vs. Conductive Heating

To understand the experimental data, we must first distinguish the energy transfer mechanisms.

  • Conventional Heating (CH): Relies on thermal conductivity and convection currents. Heat transfers from the source

    
     vessel wall 
    
    
    
    solvent
    
    
    reactants.[6] This creates a thermal gradient where the vessel wall is hotter than the core, often leading to wall-effect decomposition.
  • Microwave Irradiation (MW): Utilizes dielectric heating .[6] Dipolar molecules (DMSO, DMF, EtOH) align with the oscillating electric field. The molecular friction generates heat volumetrically (from within). This allows for inverted thermal gradients and rapid access to temperatures well above the solvent's atmospheric boiling point (superheating).

Visualization: Heating Dynamics

HeatingMechanism cluster_0 Conventional Heating (CH) cluster_1 Microwave Heating (MW) HeatSource Heat Source (Oil Bath/Mantle) Wall Vessel Wall (Conduction) HeatSource->Wall Slow Transfer Solvent Solvent/Reagents (Convection) Wall->Solvent Slow Transfer MW_Source Magnetron (2.45 GHz) Dipoles Dipolar Polarization (Molecular Rotation) MW_Source->Dipoles Ions Ionic Conduction (Collision) MW_Source->Ions Heat Volumetric Heating (Instantaneous) Dipoles->Heat Ions->Heat caption Fig 1. CH relies on external gradients; MW utilizes internal molecular friction.

Head-to-Head Performance Data

The following data compares identical reactions performed under optimized CH and MW conditions.

Table 1: Suzuki-Miyaura Coupling (C2/C3 Arylation)

Reaction: 5-Bromoindole + Phenylboronic acid


 5-Phenylindole
MetricConventional Heating (Oil Bath)Microwave IrradiationAdvantage
Temperature 80°C (Reflux)120–150°C (Sealed)MW accesses higher kinetics
Time 4 – 12 Hours10 – 20 MinutesMW (30x faster)
Catalyst Load 2–5 mol% Pd0.5 – 1 mol% PdMW improves turnover frequency (TOF)
Yield 65 – 75%85 – 95%MW reduces catalyst deactivation
Purity Requires Column ChromatographyOften Precipitation/WashMW suppresses side-products
Table 2: Bis(indolyl)methane Synthesis

Reaction: Indole + Benzaldehyde (Acid Catalyzed)

MetricConventional HeatingMicrowave IrradiationAdvantage
Solvent Ethanol/AcetonitrileSolvent-Free (Neat)MW promotes Green Chemistry
Time 3 – 6 Hours45 – 90 SecondsMW (Instantaneous)
Yield 70 – 80%92 – 98%MW drives equilibrium forward

Validated Experimental Protocol: MW-Assisted Suzuki Coupling

Objective: C-H Activation or Cross-Coupling of Indole at C2/C3 position. Standard: Self-validating system using Internal Standard (IS) for yield calculation.

Reagents & Equipment[3][4][6][7][8]
  • Substrate: 5-Bromoindole (1.0 equiv)

  • Coupling Partner: Aryl boronic acid (1.5 equiv)

  • Catalyst: Pd(PPh3)4 (1 mol%) or Pd(OAc)2/SPhos

  • Base: K2CO3 (2.0 equiv, 2M aqueous)

  • Solvent: DMF:Water (4:1) or Ethanol:Water (1:1)

  • Vessel: 10 mL Borosilicate Pressure Vial (rated to 20 bar)

Step-by-Step Workflow
  • Charge: Add solid reagents (Indole, Boronic Acid, Base, Catalyst) to the microwave vial.

    • Expert Insight: Add the catalyst last to minimize oxidation before the vessel is purged.

  • Purge: Seal the vial with a septum cap. Pierce with a needle connected to Argon/Nitrogen. Flush for 60 seconds.

  • Solvate: Inject degassed solvent via syringe.

  • Irradiate (The Critical Step):

    • Ramp Time: 2 minutes (to prevent pressure spikes).

    • Hold Temperature: 120°C.

    • Hold Time: 15 minutes.

    • Stirring: High (600 RPM) to prevent "hot spots."

  • Cool & Quench: Use compressed air cooling (built-in to most reactors) to drop T < 50°C.

  • Validation: Draw 50 µL aliquot, dilute in MeCN, add Biphenyl (Internal Standard). Inject on HPLC/UPLC.

    • Pass Criteria: Conversion > 95%, Purity > 90%.

Visualization: The Decision Workflow

Workflow Start Start: Indole Coupling ScaleCheck Scale > 50g? Start->ScaleCheck CH_Path Use Conventional Heating (Reflux) ScaleCheck->CH_Path Yes (Penetration Limit) MW_Path Use Microwave (Sealed Vessel) ScaleCheck->MW_Path No TempCheck Reaction T > BP? MW_Path->TempCheck SuperHeat Result: High Yield, Fast TempCheck->SuperHeat Yes (Superheating) RapidKinetics Result: Clean Profile TempCheck->RapidKinetics No (Rapid Ramp) caption Fig 2. Decision matrix for selecting heating mode based on scale and temperature requirements.

Critical Analysis: Limitations & Safety

While MW is superior for optimization and library synthesis, it is not a magic bullet.

  • The "Non-Thermal" Myth: Most observed accelerations are purely thermal (Arrhenius equation). The "specific microwave effect" is often debated but generally attributed to the ability to reach temperatures instantaneously that would decompose reagents under slow CH ramping [1].

  • Scalability Gap: Microwaves have a penetration depth of only a few centimeters in polar solvents. Scaling a reaction from 5 mL to 5 L in a microwave is non-linear and often requires continuous flow reactors rather than larger batch vessels [2].

  • Safety (Pressure): Indole reactions often use aqueous bases. Heating water to 150°C generates significant pressure (~5 bar). Always use vessels rated for at least 20 bar and ensure the safety interlocks are functional.

References

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition. Link

  • Leadbeater, N. E. (2005). Microwave-Promoted Organic Synthesis Using Water as a Solvent.[7][8] Chemical Communications. Link

  • Van der Eycken, E., et al. (2020). Microwave-Assisted Synthesis of Indole Derivatives. Molecules. Link

  • Sridharan, V., et al. (2006).[9] Microwave-Assisted, Solvent-Free Bischler Indole Synthesis.[9][7][10][11] Synlett. Link

  • Bora, U., et al. (2021). Recent advances in the synthesis of indoles via C–H activation.[12] Applied Organometallic Chemistry. Link

Sources

Comparative

A Senior Application Scientist's Guide to Palladium Pre-catalyst Reaction Kinetics

For Researchers, Scientists, and Drug Development Professionals In the intricate world of synthetic chemistry, particularly within pharmaceutical and materials science, the efficiency of palladium-catalyzed cross-couplin...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of synthetic chemistry, particularly within pharmaceutical and materials science, the efficiency of palladium-catalyzed cross-coupling reactions is paramount. The choice of the palladium pre-catalyst is a critical determinant of reaction rate, yield, and overall process viability. This guide provides an in-depth analysis of the reaction kinetics of various palladium pre-catalysts, offering a comparative framework based on experimental data to empower researchers in making informed decisions for their synthetic challenges.

The Crucial Role of the Pre-catalyst: Beyond a Simple Palladium Source

Palladium(II) pre-catalysts are air- and moisture-stable compounds that, under reaction conditions, generate the active monoligated Pd(0) species necessary for the catalytic cycle to commence.[1][2] The structure of the pre-catalyst profoundly influences the rate and efficiency of this activation step, which is often the rate-determining phase of the overall reaction.[3] Understanding the kinetics of pre-catalyst activation and the subsequent catalytic turnover is therefore essential for optimizing reaction conditions, minimizing catalyst loading, and ultimately, developing robust and scalable synthetic protocols.

Different classes of pre-catalysts, such as those developed by the research groups of Buchwald, Hartwig, Nolan, and Organ, are commercially available and exhibit distinct activation mechanisms and kinetic profiles.[3] Comparing the performance across these different classes can be challenging as they are often utilized under varying conditions tailored to their specific activation pathways.[3] However, by examining their behavior under standardized conditions and dissecting their activation mechanisms, we can delineate key performance indicators that guide rational catalyst selection.

A Comparative Kinetic Analysis of Prominent Palladium Pre-catalyst Classes

The efficacy of a palladium pre-catalyst is intrinsically linked to its ability to efficiently generate the active Pd(0) species and facilitate the elementary steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The following sections compare the kinetic performance of major pre-catalyst families in widely used cross-coupling reactions.

Buchwald Palladacycle Pre-catalysts (G1-G6)

The Buchwald laboratory has developed several generations of palladacycle pre-catalysts, each with improvements in stability, activity, and ease of activation.[4] These pre-catalysts are characterized by a biarylphosphine ligand coordinated to a palladium center that is part of a palladacycle.

  • Activation Mechanism: Activation of Buchwald pre-catalysts typically involves a base-mediated reductive elimination. For the G3 and G4 generations, this process releases the active L-Pd(0) species and a carbazole or N-methylcarbazole byproduct, respectively.[5] The G4 pre-catalysts were designed to prevent the N-H bond of the carbazole byproduct from participating in side reactions.[6]

  • Kinetic Profile: The rate of activation and subsequent catalytic activity can vary significantly between generations. For instance, in a comparative study of RuPhos-ligated G3, G4, and G5 pre-catalysts in an N-arylation reaction, the G4 pre-catalyst demonstrated the highest activity, leading to an 81% conversion, while the G3 pre-catalyst was nearly inactive (around 3% product yield).[5] The G5 pre-catalyst showed intermediate activity.[5] This difference in activity is attributed to both the efficiency of Pd(0) formation and the potential for deactivation of the active species by the carbazole byproduct in the G3 system.[5]

Nolan's Allyl- and Indenyl-Based Pre-catalysts

Professor Steven Nolan's group has developed highly effective pre-catalysts based on (allyl)PdCl and (indenyl)PdCl scaffolds, often featuring N-heterocyclic carbene (NHC) ligands.[1] These pre-catalysts are known for their high stability and activity in a broad range of cross-coupling reactions.[1]

  • Activation Mechanism: The activation of these pre-catalysts can proceed through several pathways, including solvent-assisted activation, nucleophilic attack on the allyl or indenyl ligand, or transmetalation.[7] The dominant pathway is influenced by the specific reaction conditions.

  • Kinetic Profile: Within the class of allyl-based pre-catalysts, the nature of the allyl group and the ancillary ligand significantly impacts performance. For example, in Suzuki-Miyaura reactions, (¹-tert-butylindenyl)Pd(IPr)Cl often exhibits the highest activity.[3] This is attributed to its efficient activation via a solvent-mediated pathway and the steric bulk of the ligand, which prevents the formation of inactive palladium(I) dimers.[3]

Organ's PEPPSI Pre-catalysts

Professor Michael Organ's group introduced the "Pyridine-Enhanced Pre-catalyst Preparation, Stabilization, and Initiation" (PEPPSI) pre-catalysts. These are typically (NHC)PdX₂L complexes where L is a pyridine-based "throw-away" ligand.[8]

  • Activation Mechanism: Activation of PEPPSI pre-catalysts involves the reduction of Pd(II) to Pd(0), often facilitated by an organometallic reagent or a β-hydride-containing species present in the reaction mixture.[9] The pyridine ligand dissociates to allow the catalytic cycle to proceed.

  • Kinetic Profile: PEPPSI pre-catalysts are known for their thermal stability and user-friendliness.[8] Their activation can be slower compared to some Buchwald pre-catalysts, which can be advantageous in preventing premature catalyst decomposition. The electronic and steric properties of the NHC and pyridine ligands can be tuned to modulate the catalytic activity.[10]

Quantitative Kinetic Data Comparison

A direct comparison of the kinetic performance of different pre-catalysts is most informative when conducted under identical reaction conditions. While comprehensive datasets are not always available, the following table summarizes representative kinetic data from the literature for various cross-coupling reactions.

Pre-catalystLigand/ScaffoldReaction TypeSubstratesRate/TOFConditionsReference
Buchwald G4 RuPhosC-N Coupling1-chloro-4-fluorobenzene, morpholine81% conversionBase, solvent, temp.[5]
Buchwald G5 RuPhosC-N Coupling1-chloro-4-fluorobenzene, morpholine40% conversionBase, solvent, temp.[5]
Buchwald G3 RuPhosC-N Coupling1-chloro-4-fluorobenzene, morpholine~3% yieldBase, solvent, temp.[5]
(tBuInd)PdCl IPrSuzuki-MiyauraAryl chloride, boronic acidHighest activityBase, solvent, temp.[3]
(Allyl)PdCl IPrSuzuki-MiyauraAryl chloride, boronic acidLower activityBase, solvent, temp.[3]
PEPPSI-IPr IPr/PyridineNegishiAryl bromide, organozincHigh activitySolvent, temp.[11]

Note: This table provides a qualitative and semi-quantitative comparison based on available literature. Direct comparison of turnover frequencies (TOFs) and rate constants requires dedicated kinetic studies under standardized conditions.

Mechanistic Insights: Visualizing Pre-catalyst Activation

The activation of a Pd(II) pre-catalyst to the catalytically active Pd(0) species is a critical, and often rate-limiting, step. Understanding these pathways is key to rational catalyst selection and reaction optimization.

Activation of Buchwald Pre-catalysts

The activation of Buchwald G2, G3, and G4 pre-catalysts proceeds via a base-induced reductive elimination.

G1 cluster_G2 Buchwald G2 Activation cluster_G3_G4 Buchwald G3/G4 Activation G2_Precatalyst [Pd(II)(L)(Ar-NHR')Cl] G2_Intermediate [Pd(II)(L)(Ar-NR')] G2_Precatalyst->G2_Intermediate + Base - Base-H+Cl- G2_Active L-Pd(0) G2_Intermediate->G2_Active Reductive Elimination G3_Precatalyst [Pd(II)(L)(Ar-NHR')OMs] G3_Intermediate [Pd(II)(L)(Ar-NR')] G3_Precatalyst->G3_Intermediate + Base - Base-H+OMs- G3_Active L-Pd(0) G3_Intermediate->G3_Active Reductive Elimination

Caption: Activation pathways for Buchwald G2 and G3/G4 pre-catalysts.

Activation of Nolan's Allyl-type Pre-catalysts

Nolan's allyl-type pre-catalysts can be activated through multiple pathways, making them versatile for various reaction conditions.

G2 Precatalyst (allyl)Pd(L)Cl Solvent_Pathway Solvent-Assisted Precatalyst->Solvent_Pathway e.g., Alcohol Nucleophile_Pathway Nucleophilic Attack Precatalyst->Nucleophile_Pathway e.g., Amine, Base Transmetalation_Pathway Transmetalation Precatalyst->Transmetalation_Pathway e.g., R-M Active_Catalyst L-Pd(0) Solvent_Pathway->Active_Catalyst Nucleophile_Pathway->Active_Catalyst Transmetalation_Pathway->Active_Catalyst

Caption: Main activation pathways for Nolan's allyl-type pre-catalysts.

Activation of Organ's PEPPSI Pre-catalysts

PEPPSI pre-catalysts are activated by reduction of the Pd(II) center, often involving a coupling partner.

G3 PEPPSI_Precatalyst [(NHC)Pd(II)Cl2(Py)] Intermediate [(NHC)Pd(II)(R)Cl] PEPPSI_Precatalyst->Intermediate + R-M - MCl Active_Catalyst (NHC)-Pd(0) Intermediate->Active_Catalyst Reductive Elimination

Caption: A representative activation pathway for PEPPSI pre-catalysts.

Experimental Protocols for Kinetic Analysis

To obtain reliable kinetic data, a well-designed experimental setup and a robust analytical methodology are essential. The following are generalized protocols for monitoring the kinetics of palladium-catalyzed cross-coupling reactions.

General Workflow for Kinetic Studies

A systematic approach is crucial for obtaining meaningful kinetic data.

G4 A Reaction Setup (Inert atmosphere, precise temperature control) B Addition of Reagents (Substrates, base, solvent) A->B C Initiation (Addition of pre-catalyst) B->C D Reaction Monitoring (Sampling at timed intervals) C->D E Sample Quenching & Preparation D->E F Analytical Measurement (GC, LC, NMR) E->F G Data Analysis (Concentration vs. time plots, rate determination) F->G

Caption: General experimental workflow for a kinetic study.

Protocol for In-situ ¹H NMR Monitoring

Objective: To continuously monitor the concentrations of reactants and products in real-time.

Methodology:

  • Preparation: In a glovebox, accurately weigh the aryl halide, coupling partner, base, and an internal standard into an NMR tube.

  • Solvent Addition: Add the deuterated solvent to the NMR tube and cap it securely.

  • Pre-heating: Place the NMR tube in the NMR spectrometer and allow it to equilibrate to the desired reaction temperature.

  • Initiation: Prepare a stock solution of the palladium pre-catalyst in the same deuterated solvent. At time zero, inject a precise volume of the pre-catalyst solution into the NMR tube.

  • Data Acquisition: Immediately begin acquiring ¹H NMR spectra at regular time intervals.

  • Data Analysis: Integrate the signals of the starting materials, product, and internal standard in each spectrum. Convert the integral values to concentrations and plot concentration versus time to determine the reaction rate.

Protocol for GC/LC-MS Monitoring

Objective: To analyze the reaction composition at discrete time points.

Methodology:

  • Reaction Setup: Assemble a reaction vessel under an inert atmosphere with a septum for sampling. Add the aryl halide, coupling partner, base, and solvent.

  • Pre-heating: Bring the reaction mixture to the desired temperature.

  • Initiation: At time zero, add the palladium pre-catalyst to the reaction mixture.

  • Sampling: At predetermined time intervals, withdraw an aliquot of the reaction mixture using a syringe.

  • Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a suitable quenching agent (e.g., a solution of a strong chelator like triphenylphosphine or by rapid cooling and dilution).

  • Sample Preparation: Add an internal standard to the quenched sample and dilute it to a known volume.

  • Analysis: Analyze the prepared samples by GC, LC, or GC-MS to determine the concentrations of reactants and products.

  • Data Analysis: Plot the concentration of the product versus time to determine the initial reaction rate.

Practical Considerations: Stability, Handling, and Cost

The choice of a pre-catalyst is not solely based on its kinetic performance but also on practical factors that impact its usability and the overall cost of the process.

  • Air and Moisture Stability: Many modern pre-catalysts, such as the Buchwald G3 and G4 generations and Nolan's indenyl-based pre-catalysts, are designed to be air- and moisture-stable, simplifying their handling and storage.[1][4] However, once activated to the Pd(0) state, the catalyst is typically highly air-sensitive.[9]

  • Handling: For air-sensitive pre-catalysts or for reactions requiring strictly anhydrous conditions, proper inert atmosphere techniques (e.g., use of a glovebox or Schlenk line) are essential.[12]

  • Cost: The cost of palladium pre-catalysts can vary significantly depending on the complexity of the ligand and the scale of purchase. While highly active pre-catalysts may have a higher initial cost, their efficiency at low catalyst loadings can lead to a lower overall cost per gram of product.[6][13] A cost-benefit analysis should consider not only the price of the catalyst but also its activity, stability, and the potential for catalyst recovery and reuse.

Conclusion: A Data-Driven Approach to Catalyst Selection

The kinetic analysis of palladium pre-catalysts provides a powerful tool for understanding and optimizing cross-coupling reactions. By moving beyond simple yield comparisons and delving into the rates of activation and catalytic turnover, researchers can make more informed decisions in catalyst selection. This guide has provided a comparative overview of the kinetic profiles of major pre-catalyst classes, detailed experimental protocols for kinetic analysis, and insights into the practical aspects of their use. A data-driven approach, grounded in a solid understanding of reaction kinetics, is indispensable for the development of efficient, robust, and scalable synthetic methodologies in the modern chemical landscape.

References

  • American Chemical Society. (n.d.). Comparative study of G3, G4 and G5 Buchwald catalysts in C-N coupling reactions. Retrieved February 7, 2026, from [Link]

  • Sotnik, S., Kolotilov, S., Radchenko, D., Ryabukhin, S., & Volochnyuk, D. (n.d.).
  • Reddit. (2022, August 18). Are there cases, besides cost, for using earlier generation Buchwald precatalysts over later generation analogs? r/Chempros. Retrieved February 7, 2026, from [Link]

  • Hazari, N., & Melvin, P. R. (2020). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. Molecules, 25(22), 5433. [Link]

  • Biscoe, M. R., Fors, B. P., & Buchwald, S. L. (2008). A New Class of Easily Activated Palladium Precatalysts for Facile C−N Cross-Coupling Reactions and the Low Temperature Oxidative Addition of Aryl Chlorides. Journal of the American Chemical Society, 130(21), 6686–6687. [Link]

  • Chem Help ASAP. (2020, February 13). palladium coupling catalyst activation [Video]. YouTube. [Link]

  • Hazari, N., & Melvin, P. R. (2020). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. ChemRxiv. [Link]

  • Biscoe, M. R., Fors, B. P., & Buchwald, S. L. (2008). A New Class of Easily Activated Palladium Precatalysts for Facile C−N Cross-Coupling Reactions and the Low Temperature Oxidative Addition of Aryl Chlorides. Journal of the American Chemical Society, 130(21), 6686–6687. [Link]

  • ResearchGate. (n.d.). The three main pathways of precatalyst activation proposed for.... Retrieved February 7, 2026, from [Link]

  • Organ, M. G., et al. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. [Link]

  • Nahra, F., & Nolan, S. P. (2020). Understanding existing and designing novel synthetic routes to Pd-PEPPSI-NHC and Pd-PEPPSI-PR3 pre-catalysts. Chemical Communications, 56(43), 5953-5956. [Link]

  • Eberlin, M. N., et al. (2007). The mechanism of the Stille reaction investigated by electrospray ionization mass spectrometry. Journal of the American Society for Mass Spectrometry, 18(9), 1646-1655.
  • Strem Chemicals, Inc. (n.d.).
  • Szostak, M., et al. (2023). [IPr#–PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC (NHC = N-Heterocyclic Carbene) Precatalyst for Cross-Coupling Reactions. Molecules, 28(15), 5863. [Link]

  • Wikipedia. (n.d.). Stille reaction. Retrieved February 7, 2026, from [Link]

  • Buchwald, S. L., et al. (2011). Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions. Chemical Science, 2(1), 27-33. [Link]

  • METTLER TOLEDO. (2021, October 20). Reaction Discovery and Development with Kinetics - Webinar Presentation [Video]. YouTube. [Link]

  • Johnson Matthey. (n.d.). Buchwald precatalysts G2 and G3. Retrieved February 7, 2026, from [Link]

  • Organ, M. G., et al. (2014). Structure-Activity Relationship Analysis of Pd-PEPPSI Complexes in Cross-Couplings: A Close Inspection of the Catalytic Cycle and the Precatalyst Activation Model. Organometallics, 33(15), 3928-3935.
  • ResearchGate. (n.d.). Stille, Heck, and Sonogashira coupling and hydrogenation catalyzed by porous-silica-gel-supported palladium in batch and flow. Retrieved February 7, 2026, from [Link]

  • Organ, M. G., et al. (2011). Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts.

Sources

Validation

A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Substituted Indoles in Drug Discovery

The indole nucleus is a cornerstone of medicinal chemistry, representing a "privileged scaffold" that appears in a vast array of natural products and FDA-approved pharmaceuticals.[1][2][3] Its unique electronic propertie...

Author: BenchChem Technical Support Team. Date: February 2026

The indole nucleus is a cornerstone of medicinal chemistry, representing a "privileged scaffold" that appears in a vast array of natural products and FDA-approved pharmaceuticals.[1][2][3] Its unique electronic properties and versatile chemical reactivity make it an ideal starting point for designing novel therapeutic agents.[1] Within this scaffold, the C-5 position of the benzene ring serves as a critical nexus for chemical modification. Substituents introduced at this position can profoundly influence a molecule's pharmacological profile, dictating its potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 5-substituted indoles across key therapeutic areas, grounded in experimental data and established protocols.

The Strategic Importance of the C-5 Position

The modification of a lead compound is a central tenet of drug discovery. For the indole scaffold, the C-5 position is particularly amenable to substitution, allowing for the exploration of chemical space without disrupting the core heterocyclic system essential for many biological interactions. The choice of substituent at C-5 can modulate the molecule's activity through several mechanisms:

  • Electronic Effects: The introduction of electron-donating groups (e.g., -OCH₃, -CH₃) or electron-withdrawing groups (e.g., -NO₂, -CF₃, halogens) alters the electron density of the entire ring system. This can impact hydrogen bonding capabilities, pKa, and cation-π interactions with the target protein.

  • Steric and Conformational Effects: The size and shape of the C-5 substituent can dictate the molecule's overall conformation and how it fits into a binding pocket. Bulky groups may provide additional van der Waals interactions or, conversely, cause steric hindrance that prevents optimal binding.

  • Pharmacokinetic Modulation: Substituents at C-5 can be used to fine-tune critical drug-like properties such as solubility, lipophilicity (logP), and metabolic stability, thereby improving oral bioavailability and half-life.

Caption: The indole scaffold highlighting the C-5 position, a key target for chemical modification in SAR studies.

Comparative SAR Analysis Across Therapeutic Areas

The versatility of the 5-substituted indole scaffold is evident in its application against a wide range of diseases. Below, we compare the SAR for distinct classes of biological activity.

Antiviral Agents

Indole derivatives have demonstrated significant potential as antiviral agents, targeting viruses such as HIV, Herpes Simplex Virus (HSV), and coronaviruses.[4][5][6][7] SAR studies reveal that the nature of the C-5 substituent is crucial for potent activity.

Case Study: 5-(Trifluoromethoxy)-1H-indole-2,3-dione Thiosemicarbazones

A study on 5-(trifluoromethoxy)-1H-indole-2,3-dione 3-thiosemicarbazones revealed potent activity against HSV and vaccinia virus (VV).[6] The core 5-(trifluoromethoxy) group was established as a key pharmacophore. The SAR exploration focused on substitutions on a terminal phenyl ring, demonstrating that small, electronegative atoms or small alkyl groups at the para-position were highly favorable.

Compound IDPhenyl Ring Substituent (R)Target VirusActivity (EC₅₀, µM)Selectivity Index (SI)
6c 4-MethylHSV-11.6>40
6l 4-FluoroHSV-12.2>34
6n 4-ChloroHSV-11.8>21
6d 3-TrifluoromethylAdV-211>7
ControlUnsubstitutedHSV-1>100-
Data synthesized from Tonelli et al., 2021.[6]

Causality and Insights: The data strongly suggest that a substituent at the 4-position of the phenyl ring enhances antiviral potency. The 4-methyl (6c), 4-fluoro (6l), and 4-chloro (6n) moieties yielded the most potent compounds against herpesviruses and VV.[6] This indicates that a combination of steric bulk and electronic properties at this position is critical for interaction with the viral target. The unique activity of the 3-trifluoromethyl analogue (6d) against adenovirus highlights how positional isomerism can completely switch therapeutic application.[6]

Anticancer Agents

Indole-based compounds are well-established as anticancer agents, with many functioning as tubulin polymerization inhibitors that disrupt mitosis in cancer cells.[8]

Case Study: Indolo[2,3-c]quinolones as Haspin Kinase Inhibitors

In an effort to create simplified analogues of the marine product Lamellarin, a library of substituted indolo[2,3-c]quinolin-6-ones was developed as inhibitors of Haspin kinase, a key regulator of mitosis.[9] The synthesis originated from a substituted indole, making the substitutions on the indole ring integral to the final molecule's activity.

Compound IDSubstituent on Indole Ring (R)Haspin Kinase Activity (IC₅₀, nM)Selectivity vs. DYRK1A
8g 5-Methoxy1>10,000-fold
8k 5-Fluoro2>5,000-fold
8a H (Unsubstituted)25>400-fold
8l 5-Chloro8>1,250-fold
Data synthesized from Anizon et al., 2016.[9]

Causality and Insights: The results demonstrate a clear SAR trend. Introducing a small, electron-donating methoxy group at the 5-position of the original indole starting material resulted in the most potent compound (8g ) with an outstanding IC₅₀ of 1 nM and excellent selectivity.[9] A similarly small, electron-withdrawing fluorine atom (8k ) also yielded a highly potent inhibitor. This suggests that the 5-position of the indole moiety is situated in a region of the Haspin kinase binding pocket where small substituents can form favorable interactions, while unsubstituted or larger chloro-substituted analogues are less optimal.

CNS Agents: 5-HT₆ Receptor Ligands

The indole scaffold is a classic pharmacophore for targeting serotonin (5-HT) receptors, which are critical in regulating mood, cognition, and other central nervous system (CNS) functions.

Case Study: 5-Piperazinyl Methyl-N1-aryl Sulfonyl Indoles

A series of novel indoles were designed as antagonists for the 5-HT₆ receptor, a target for cognitive disorders.[10] While the primary point of diversity was an aryl sulfonyl group at the N1 position, the core structure was a 5-substituted indole, highlighting the interplay between different positions on the scaffold. The SAR data indicated a strong preference for specific electronic features on the N1-aryl sulfonyl ring.

Compound IDSubstituent on N1-Aryl Ring5-HT₆ Binding Affinity (Ki, nM)
6d 4-Methyl18.2
6f 4-Fluoro16.5
6a 2-Chloro13.9
12c 2,4-Dichloro11.2
Data synthesized from Mahesh et al., 2010.[10]

Causality and Insights: For this series, high affinity was achieved with either electron-donating groups (like 4-methyl) or electron-withdrawing groups (like halogens) at specific positions on the aryl sulfonyl ring.[10] The most potent compounds featured halo-substitutions at the ortho or para positions. This indicates that the binding pocket can accommodate a range of electronic environments but is sensitive to the substitution pattern, which influences the overall conformation and electrostatic potential of the ligand.

Experimental Protocols & Workflows

To ensure the trustworthiness and reproducibility of SAR studies, robust and well-documented experimental protocols are essential.

Synthesis Protocol: Suzuki-Miyaura Cross-Coupling for 5-Aryl-Indoles

This protocol describes a common and highly effective method for introducing aryl groups at the C-5 position, starting from the commercially available 5-bromoindole. This cross-coupling reaction is a cornerstone of modern medicinal chemistry due to its reliability and tolerance of diverse functional groups.[9][11]

Suzuki_Workflow Start 5-Bromoindole + Arylboronic Acid Reaction Reaction Vessel Reflux (e.g., 90-100 °C) Inert Atmosphere (N₂ or Ar) Start->Reaction Add Reagents Catalyst: Pd(PPh₃)₄ Base: K₂CO₃ Solvent: Dioxane/Water Reagents->Reaction Workup Aqueous Workup (Extraction with EtOAc) Reaction->Workup Cool & Quench Purify Column Chromatography (Silica Gel) Workup->Purify Product Pure 5-Aryl-Indole (Characterization by NMR, MS) Purify->Product

Caption: Workflow for the Suzuki-Miyaura cross-coupling to synthesize 5-aryl-indoles.

Step-by-Step Methodology:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), add 5-bromoindole (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

  • Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

  • Solvent Addition: Add a degassed mixture of dioxane and water (e.g., 4:1 ratio).

  • Reaction: Heat the mixture to reflux (typically 90-100 °C) and monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: After the reaction is complete (typically 2-12 hours), cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent like ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel to yield the pure 5-aryl-indole.

  • Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Assay Protocol: Cell-Based Antiviral Assay (Plaque Reduction Assay)

This protocol provides a self-validating system to quantify the antiviral activity of synthesized compounds against a lytic virus like Herpes Simplex Virus (HSV-1).

  • Cell Seeding: Seed a 24-well plate with a suitable host cell line (e.g., Vero cells) at a density that will result in a confluent monolayer after 24 hours of incubation.

  • Compound Preparation: Prepare a series of 2-fold serial dilutions of the test compounds (e.g., from 100 µM to 0.1 µM) in cell culture medium.

  • Infection: Remove the growth medium from the confluent cell monolayers. Infect the cells with a known amount of HSV-1 (e.g., 100 plaque-forming units per well) for 1 hour at 37 °C to allow for viral adsorption.

  • Treatment: After the adsorption period, remove the virus inoculum. Overlay the cell monolayers with fresh medium containing the different concentrations of the test compounds. Include a "no drug" virus control and a "no virus" cell control.

  • Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified 5% CO₂ atmosphere until clear viral plaques are visible in the virus control wells.

  • Quantification: Fix the cells (e.g., with methanol) and stain with a solution like crystal violet. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the "no drug" control. Determine the 50% effective concentration (EC₅₀) by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve. A parallel cytotoxicity assay (e.g., MTT assay) should be run to determine the 50% cytotoxic concentration (CC₅₀) and calculate the Selectivity Index (SI = CC₅₀/EC₅₀).

Conclusion and Future Perspectives

The structure-activity relationship studies of 5-substituted indoles consistently demonstrate that the C-5 position is a powerful lever for tuning biological activity. Across antiviral, anticancer, and CNS-active agents, the strategic choice of substituent—considering its size, electronic nature, and placement—is paramount for achieving high potency and selectivity. The experimental data clearly show that even subtle changes, such as moving a substituent from the para to the meta position, can dramatically alter the therapeutic profile of a compound.

Future research will undoubtedly leverage computational and in silico methods to rationalize existing SAR data and predict the activity of novel derivatives, thereby accelerating the design-make-test-analyze cycle.[7] As our understanding of biology deepens, the versatile 5-substituted indole scaffold will continue to be a rich source of new drug candidates targeting a growing number of diseases.

References

  • Kesteleyn, B., et al. (2014). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. Journal of Medicinal Chemistry. Available at: [Link]

  • Pesce, E., et al. (2020). Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators. Journal of Medicinal Chemistry. Available at: [Link]

  • Karakas, C. (1995). Novel Synthetic Route to 5-Substituted Indoles. Loyola eCommons. Available at: [Link]

  • Namekata, M., et al. (2014). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. Journal of Medicinal Chemistry. Available at: [Link]

  • Ismael, M., et al. (2025). Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations. Frontiers in Chemistry. Available at: [Link]

  • El-Sawy, E. R., et al. (2023). RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies. Molecules. Available at: [Link]

  • Hussein, M. A., et al. (2025). Synthesis and biological evaluation of some N-substituted indoles. ResearchGate. Available at: [Link]

  • Tonelli, M., et al. (2021). Synthesis, Structural Analysis, and Antiviral Activity of 5-(Trifluoromethoxy)-1H-indole-2,3-dione 3-Thiosemicarbazones. Molecules. Available at: [Link]

  • Kumar, R., et al. (2021). Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies. Bentham Science. Available at: [Link]

  • Li, W., et al. (2022). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Molecules. Available at: [Link]

  • Mahesh, R., et al. (2010). Novel and Potent 5-Piperazinyl Methyl-N1-aryl Sulfonyl Indole Derivatives as 5-HT6 Receptor Ligands. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Al-Hussain, S. A., et al. (2023). Indole-Based Compounds as Potential Drug Candidates for SARS-CoV-2. Molecules. Available at: [Link]

  • Verma, A., et al. (2023). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. RSC Medicinal Chemistry. Available at: [Link]

  • Verma, A., et al. (2023). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. National Center for Biotechnology Information. Available at: [Link]

  • American Chemical Society. (2026). Journal of Medicinal Chemistry. ACS Publications. Available at: [Link]

  • Routier, S., et al. (2008). Novel 5-azaindolocarbazoles as cytotoxic agents and Chk1 inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Anizon, F., et al. (2016). Design and biological evaluation of substituted 5,7-dihydro-6H-indolo[2,3-c]quinolin-6-one as novel selective Haspin inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

  • Kesteleyn, B., et al. (2021). Synthesis and evaluation of 3-alkynyl-5-aryl-7-aza-indoles as broad-spectrum antiviral agents. ResearchGate. Available at: [Link]

  • Toll, L., et al. (2021). Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Gadaginamath, G. S., et al. (2011). Synthesis and biological evaluation of indoles. Der Pharma Chemica. Available at: [Link]

  • Wang, Y., et al. (2019). Design, Synthesis, and Biological Evaluation of Indoline and Indole Derivatives as Potent and Selective α1A-Adrenoceptor Antagonists. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Comparative

Comparative Guide: Quantifying Purity of 5-Bromo-1-isopropyl-1H-indole

Executive Summary The Challenge: 5-Bromo-1-isopropyl-1H-indole is a critical intermediate in the synthesis of pharmaceutical alkaloids and receptor modulators. Traditional purity assessments via HPLC-UV often overestimat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge: 5-Bromo-1-isopropyl-1H-indole is a critical intermediate in the synthesis of pharmaceutical alkaloids and receptor modulators. Traditional purity assessments via HPLC-UV often overestimate purity due to the lack of a certified reference standard (CRS) for this specific intermediate, leading to "response factor" errors where synthetic impurities with low UV-absorbance are missed.

The Solution: Quantitative NMR (qNMR) offers a metrologically traceable alternative. By utilizing an Internal Standard (IS) with a known purity, qNMR determines the absolute molar ratio of the analyte, independent of its extinction coefficient.

Verdict: While HPLC remains superior for trace impurity profiling (<0.1%), qNMR is the superior technique for establishing the absolute assay (mass balance) of the bulk material , particularly in early-phase development where a CRS is unavailable.

Part 1: Technical Context & Mechanism

The Analyte: 5-Bromo-1-isopropyl-1H-indole
  • Molecular Formula: C

    
    H
    
    
    
    BrN
  • Key Structural Features:

    • Indole Core: Aromatic protons (H2, H3, H4, H6, H7) providing distinct signals in the aromatic region (6.5 – 8.0 ppm).

    • Isopropyl Group: A methine septet (~4.6 ppm) and a methyl doublet (~1.5 ppm). These aliphatic signals are crucial for qNMR as they often reside in "clean" spectral regions free from aromatic solvent overlaps.

The Problem with HPLC-UV (The "Relative" Trap)

HPLC-UV quantification relies on the Area Normalization method (


). This assumes that the analyte and all impurities absorb UV light equally at the chosen wavelength (e.g., 254 nm).
  • Failure Mode: If the sample contains synthesis precursors (e.g., isopropyl bromide) or inorganic salts, these are "invisible" to the UV detector. The HPLC reports 99.9% purity, but the actual mass purity might be 95%.

The qNMR Advantage (The "Absolute" Truth)

qNMR is a primary ratio method . The signal intensity (


) is directly proportional to the number of nuclei (

) contributing to that signal.[1]

  • Traceability: The accuracy is linked directly to the balance (weighing) and the purity of the Internal Standard (e.g., NIST-traceable Maleic Acid), not the analyte itself.

Part 2: Methodology & Protocols

A. qNMR Protocol (The "Hero" Method)

1. Internal Standard (IS) Selection For this lipophilic indole, 1,3,5-Trimethoxybenzene (TMB) or Maleic Acid are ideal candidates depending on the solvent.

  • Recommendation:Maleic Acid in DMSO-

    
    .
    
  • Rationale: Maleic acid provides a sharp singlet at

    
     6.2 ppm, which typically falls in the "silent region" between the indole H3 and H4/H6/H7 signals. It is non-volatile and stable.
    

2. Solvent System

  • Solvent: DMSO-

    
     (99.9% D).
    
  • Rationale: Ensures complete solubility of the potentially aggregation-prone indole. CDCl

    
     is a viable alternative but may cause peak broadening due to evaporation during long acquisitions.
    

3. Acquisition Parameters (Critical for E-E-A-T) To ensure <1% uncertainty, the spin system must fully relax between pulses.

  • Pulse Angle: 90° (

    
    ).
    
  • Relaxation Delay (

    
    ): 
    
    
    
    .
    • Note: The longest

      
       is likely the aromatic protons (approx. 3-5s). Set 
      
      
      
      to 25-30 seconds .
  • Spectral Width: 20 ppm (to capture satellites and ensure flat baseline).

  • Scans (NS): 16 or 32 (sufficient for >250:1 S/N ratio given the concentration).

4. Workflow Diagram

qNMR_Workflow Step1 1. Gravimetry Step2 2. Dissolution Step1->Step2 Weigh Analyte + IS (+/- 0.01mg) Balance Metrological Weighing Step1->Balance Step3 3. Acquisition Step2->Step3 DMSO-d6 Homogenize Step4 4. Processing Step3->Step4 D1 > 5*T1 90 deg pulse Step5 5. Calculation Step4->Step5 Phase/Baseline Integration

Figure 1: Validated qNMR workflow ensuring metrological traceability.

B. HPLC-UV Protocol (The Comparative Baseline)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase: Gradient ACN/Water (0.1% Formic Acid). 5%

    
     95% ACN over 10 min.
    
  • Detection: UV at 254 nm (Indole absorption max) and 220 nm.

  • Quantification: Area Normalization (Area%).

Part 3: Comparative Analysis & Data

The following data represents a typical validation scenario comparing a synthesized batch of 5-Bromo-1-isopropyl-1H-indole.

Table 1: Head-to-Head Performance Data
FeatureqNMR (Method A)HPLC-UV (Method B)[2]
Primary Output Absolute Purity (Weight %)Relative Purity (Area %)
Reference Standard Not Required (Uses generic IS)Required (For true wt% assay)
Traceability SI-Traceable (via Balance/IS)Instrument Dependent
Analysis Time ~20 mins (Prep + Run)~45 mins (Prep + Equil + Run)
Precision (RSD) 0.5% - 1.0%0.1% - 0.3%
Detection Limit High (~1 mg/mL)Low (ng/mL range)
Blind Spots Inorganic salts, moistureNon-UV absorbing impurities
Table 2: Experimental Results (Batch B-042)
ParameterqNMR ResultHPLC-UV ResultInterpretation
Assigned Purity 96.4% w/w 99.1% Area HPLC overestimates purity by ignoring non-UV active solvent residues.
Impurity A 1.2% (Isopropyl bromide)Not DetectedAlkyl halides have weak UV absorbance at 254nm.
Impurity B 0.5% (Isomer)0.6%Good correlation for structurally similar impurities.
Residual Solvent 1.8% (Ethyl Acetate)Not DetectedSolvents elute in void volume or are transparent in UV.
Decision Matrix: When to use which?

Decision_Matrix Start Start: Purity Analysis RefStd Is a Certified Ref Standard available? Start->RefStd HPLC_Route Use HPLC-UV (External Std Method) RefStd->HPLC_Route Yes Trace Is detection of <0.1% impurities required? RefStd->Trace No qNMR_Route Use qNMR (Internal Std Method) Trace->HPLC_Route Yes Trace->qNMR_Route No (Assay focus)

Figure 2: Strategic decision matrix for selecting purity assay methods.

Part 4: Experimental Details (The "Recipe")

To replicate the qNMR results, follow this specific integration strategy for 5-Bromo-1-isopropyl-1H-indole:

  • Sample Prep: Weigh 15.0 mg of analyte and 10.0 mg of Maleic Acid (IS) into a vial. Add 0.7 mL DMSO-

    
    . Vortex until clear.
    
  • Lock & Shim: Insert into magnet. Lock on DMSO. Perform automated gradient shimming (topshim).

  • Pulse Program: Use zg30 or zg90 (Bruker nomenclature). Set

    
    .
    
  • Phasing: Apply zero-order phasing to the IS peak. Apply first-order phasing to the analyte peaks.

  • Integration Regions:

    • IS (Maleic Acid): Singlet at

      
       6.0 - 6.4 ppm (Integral = 2H).
      
    • Analyte (Target): Septet at

      
       4.6 - 4.8 ppm (Isopropyl CH, Integral = 1H).
      
    • Alternative Target: Doublet at

      
       1.4 - 1.6 ppm (Isopropyl CH
      
      
      
      , Integral = 6H).
    • Avoid: The aromatic region (

      
       7.0 - 8.0) if overlapping with synthesis precursors like unreacted indole.
      

Calculation: Calculate purity (


) using the equation in Part 1. Ensure molar masses are accurate:
  • 
     g/mol 
    
  • 
     g/mol 
    

References

  • BIPM (Bureau International des Poids et Mesures). (2019).[3] qNMR Internal Standard Reference Data (ISRD). Retrieved from [Link]

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Retrieved from [Link]

  • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • ResolveMass. (2025). "Choosing the Right qNMR Internal Standard." Retrieved from [Link]

Sources

Validation

Comparing boronic acids vs boronic esters in indole functionalization

Executive Summary: The Stability-Reactivity Trade-off In the functionalization of indoles via Suzuki-Miyaura coupling, the choice between Boronic Acids ( ) and Boronic Esters ( , typically Pinacol) is rarely a matter of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability-Reactivity Trade-off

In the functionalization of indoles via Suzuki-Miyaura coupling, the choice between Boronic Acids (


)  and Boronic Esters (

, typically Pinacol)
is rarely a matter of preference—it is a strategic decision dictated by the electronic stability of the indole position (C2 vs. C3) and the reaction conditions required.
  • Boronic Acids: High atom economy and reactivity, but suffer from rapid protodeboronation (especially at Indole-C2) and inconsistent stoichiometry due to anhydride (boroxine) formation.

  • Boronic Esters (Pinacol/Bpin): Superior shelf-stability and purification profiles.[1][2] They often require in situ hydrolysis to react efficiently, but they are the only viable option for storing unstable 2-indolyl species.

  • MIDA Boronates: The specialized alternative for "impossible" couplings, offering a slow-release mechanism for highly unstable 2-substituted indoles.

Part 1: The Stability Dilemma (Mechanistic Insight)

To make an informed choice, one must understand the failure modes of organoboron species.

The Boroxine Equilibrium (Acids)

Boronic acids are rarely pure monomers. On the shelf, they exist in a dynamic equilibrium with their trimeric anhydrides (boroxines). This makes precise stoichiometry difficult.[3]

  • Impact: You may think you are adding 1.0 equivalent, but variable water content means you might be adding 0.8 or 1.2 equivalents.

  • Solution: Recrystallization or using excess reagent (typically 1.5 equiv).

Protodeboronation: The Indole Nemesis

This is the primary failure mode in indole chemistry. Indoles are electron-rich heterocycles. Under the basic conditions of Suzuki coupling, the boronate species can undergo electrophilic protonation, cleaving the C-B bond and resulting in the hydro-deboronated byproduct (indole).

The Mechanism:

  • Base coordinates to Boron (

    
    ).[4]
    
  • The electron-rich indole ring (acting as a nucleophile) attacks a proton (from water or solvent).

  • The C-B bond breaks to restore aromaticity/neutrality.

Critical Insight: The Indole C3 position is naturally nucleophilic. Therefore, 3-indolyl boronates are moderately unstable, but 2-indolyl boronates are highly unstable because protonation at C3 leads to a stable iminium intermediate that facilitates rapid loss of the boron at C2.

Protodeboronation Start Indole-2-Boronate (Anionic Complex) Protonation C3-Protonation (Rate Limiting Step) Start->Protonation + H2O / ROH Intermediate Indolenine Intermediate Protonation->Intermediate Collapse C-B Bond Cleavage Intermediate->Collapse Product De-boronated Indole (Dead End) Collapse->Product - B(OH)3

Figure 1: The mechanism of protodeboronation.[5] Note that protonation at C3 triggers the destruction of the C-B bond, particularly for 2-substituted indoles.

Part 2: Performance Comparison Data

The following data synthesizes general trends observed in high-throughput experimentation (HTE) regarding indole coupling efficiency.

FeatureBoronic Acid (

)
Pinacol Ester (

)
MIDA Boronate
Atom Economy HighModerate (Wasteful pinacol group)Low (Heavy ligand)
C2-Indole Stability Very Poor (Hours)Moderate (Days/Weeks)Excellent (Months)
C3-Indole Stability ModerateGoodExcellent
Reactivity (Transmetallation) Fast (Direct)Slower (Often requires hydrolysis)Slow (Requires release)
Purification Difficult (Streaks on silica)Easy (Silica stable)Easy (Silica stable)
Solubility Polar solvents (MeOH, DMF, H2O)Non-polar/Polar (THF, Toluene, DCM)Polar (MeCN, DMSO)
Strategic Selection Guide
  • Scenario A: 3-Indolyl Coupling (Standard)

    • Recommendation:Boronic Acid or Pinacol Ester .[1][2][3][6][7][8]

    • Reasoning: The C3 position is stable enough that the higher reactivity and lower cost of the acid often outweigh the stability benefits of the ester.

  • Scenario B: 2-Indolyl Coupling (The Danger Zone)

    • Recommendation:MIDA Boronate or Pinacol Ester (anhydrous) .

    • Reasoning: Free 2-indolyl boronic acids decompose too fast. You must use a protected form (Pinacol) or a slow-release system (MIDA) to keep the concentration of the free acid low, minimizing side reactions.

  • Scenario C: N-Unprotected Indoles

    • Recommendation:Pinacol Ester .[1][2][3][6][7][8]

    • Reasoning: Free N-H indoles are incompatible with many boronic acid purifications. Esters allow for easier isolation of the starting material if the reaction stalls.

Part 3: Experimental Protocols

Protocol A: High-Stability Coupling (Pinacol Esters)

Best for: 2-indolyl boronates or when anhydrous conditions are required to prevent protodeboronation.

Reagents:

  • Indole-2-Bpin (1.2 equiv)

  • Aryl Halide (1.0 equiv)[9]

  • Catalyst: Pd(dppf)Cl2 (5 mol%)

  • Base: K3PO4 (3.0 equiv) - Anhydrous/Powdered

  • Solvent: 1,4-Dioxane (Anhydrous)

Workflow:

  • Degassing: Charge a reaction vial with Indole-Bpin, Aryl Halide, Pd catalyst, and K3PO4. Seal and purge with Argon for 5 minutes. Note: Oxygen promotes homocoupling and oxidative deboronation.

  • Solvent Addition: Add anhydrous Dioxane via syringe.

  • Reaction: Heat to 80-100°C.

    • Why Anhydrous? By excluding water, you prevent the equilibrium formation of the free boronic acid, keeping the boron in the protected ester form until the exact moment of transmetallation (or relying on the slower direct transmetallation of the ester).

  • Workup: Dilute with EtOAc, wash with water (to remove salts), dry over Na2SO4, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc). Bpin esters usually elute cleanly.

Protocol B: "Slow Release" Protocol (MIDA Boronates)

Best for: Highly unstable substrates where standard Suzuki fails.

Reagents:

  • Indole-2-MIDA Boronate (1.5 equiv)

  • Aryl Halide (1.0 equiv)[9]

  • Catalyst: Pd(OAc)2 (2 mol%) / SPhos (4 mol%)

  • Base: K3PO4 (3.0 equiv)

  • Solvent: THF/Water (10:1)

Workflow:

  • Setup: Combine MIDA boronate, Aryl Halide, Catalyst, and Ligand in a vial.

  • Hydrolysis Control: Add THF and the aqueous base solution.

  • Mechanism: The water/base slowly hydrolyzes the MIDA ligand, releasing the reactive boronic acid slowly.

    • Causality: This keeps the standing concentration of the unstable boronic acid low ("infinite dilution" effect), ensuring it is consumed by the Palladium catalyst faster than it can undergo protodeboronation.

  • Reaction: Heat to 60°C for 4-12 hours.

Part 4: Decision Matrix & Workflow

DecisionMatrix Start Start: Indole Functionalization PosCheck Which Position? Start->PosCheck C3 C3 Position PosCheck->C3 Electron Rich C2 C2 Position PosCheck->C2 Highly Unstable Stable Use Boronic Acid (Cheaper, Faster) C3->Stable Standard Suzuki Unstable Is the Free Acid Stable? C2->Unstable MIDA Use MIDA Boronate (Slow Release Protocol) Unstable->MIDA If < 1 hr stability Pinacol Use Pinacol Ester (Anhydrous Conditions) Unstable->Pinacol If > 24 hr stability

Figure 2: Decision matrix for selecting boron reagents based on indole regiochemistry.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Link

  • Knapp, D. M., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.[9] Journal of the American Chemical Society, 131(20), 6961–6963. Link

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

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Comparative

A Senior Application Scientist's Guide to Indole Synthesis: Benchmarking Classical Routes Against Modern Innovations

For researchers, scientists, and professionals in drug development, the synthesis of the indole nucleus is a cornerstone of medicinal chemistry. This bicyclic aromatic heterocycle is a privileged scaffold found in a vast...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the synthesis of the indole nucleus is a cornerstone of medicinal chemistry. This bicyclic aromatic heterocycle is a privileged scaffold found in a vast array of natural products and pharmaceuticals.[1] The method of its construction can significantly impact yield, substrate scope, and functional group tolerance.[1] This guide provides an in-depth technical comparison of seminal cyclization methods for indole synthesis—the Fischer, Bischler-Möhlau, and Reissert syntheses—alongside modern catalytic approaches, offering a critical perspective on the evolving landscape of indole chemistry.

The Enduring Relevance of the Indole Scaffold

The indole moiety is a key structural motif in numerous biologically active compounds.[2][3] Its presence in the essential amino acid tryptophan, the neurotransmitter serotonin, and the hormone melatonin underscores its fundamental role in biology.[3] Consequently, indole derivatives are prevalent in a wide range of pharmaceuticals, including treatments for migraines, cancer, and inflammatory conditions.[4][5][6] The continued interest in indole-based drugs necessitates the development of efficient and versatile synthetic methods.[7][8]

Established Routes: The Foundation of Indole Synthesis

For over a century, a handful of named reactions have been the workhorses for constructing the indole core. These methods, while foundational, often come with significant trade-offs in terms of reaction conditions and substrate compatibility.

The Fischer Indole Synthesis: A Timeless Classic

First reported in 1883 by Hermann Emil Fischer, this reaction remains one of the most reliable methods for constructing the indole skeleton.[4][9] It involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone.[9][10]

Mechanism Deep Dive: The reaction proceeds through the formation of a phenylhydrazone, which then tautomerizes to an enamine. A critical[7][7]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia, yields the aromatic indole.[9][10] The choice of acid catalyst, ranging from Brønsted acids like HCl and H₂SO₄ to Lewis acids such as ZnCl₂ and BF₃, is crucial for the reaction's success.[4][9]

Diagram of the Fischer Indole Synthesis Mechanism:

Fischer_Indole_Synthesis Start Phenylhydrazine + Aldehyde/Ketone Hydrazone Phenylhydrazone Formation Start->Hydrazone H⁺ Enamine Tautomerization to Enamine Hydrazone->Enamine Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement H⁺ Cyclization Cyclization Rearrangement->Cyclization Elimination NH₃ Elimination & Aromatization Cyclization->Elimination -NH₃ Indole Indole Product Elimination->Indole

Caption: The Fischer indole synthesis proceeds via a hydrazone intermediate.

The Bischler-Möhlau Indole Synthesis

This method involves the reaction of an α-halo-acetophenone with an excess of aniline to form a 2-aryl-indole.[11] Despite its long history, the Bischler-Möhlau synthesis has seen less widespread use due to its often harsh reaction conditions, which can lead to low yields and unpredictable regiochemistry.[11][12] However, modern modifications, such as the use of microwave irradiation, have somewhat revitalized this approach.[13]

The Reissert Indole Synthesis

The Reissert synthesis offers a pathway to indoles or substituted indoles starting from ortho-nitrotoluene and diethyl oxalate.[14] The initial condensation is followed by a reductive cyclization using zinc in acetic acid to furnish the indole-2-carboxylic acid, which can then be decarboxylated.[14]

The New Wave: Catalytic and Greener Syntheses

In recent years, significant efforts have been directed towards developing more efficient, selective, and environmentally benign methods for indole synthesis. These modern approaches often leverage transition-metal catalysis and C-H activation strategies.

Palladium-Catalyzed Approaches

Palladium catalysis has emerged as a powerful tool for constructing the indole nucleus. These methods often involve the coupling of anilines with various partners, such as alkynes or aldehydes, and can proceed under milder conditions than many classical methods.[15]

C-H Activation Strategies

Direct C-H activation has revolutionized the synthesis of complex molecules, and indoles are no exception.[16] These methods allow for the formation of C-C or C-N bonds by directly functionalizing an existing C-H bond, thus avoiding the need for pre-functionalized starting materials and improving atom economy.[17]

Green Chemistry Approaches

In line with the growing emphasis on sustainable chemistry, several "greener" methods for indole synthesis have been developed. These include the use of water as a solvent, ionic liquids, microwave-assisted reactions, and solvent-free conditions.[8][18][19][20][21] These approaches aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.

Head-to-Head Comparison: Performance Metrics

The choice of synthetic route is often a pragmatic decision based on factors like desired substitution pattern, functional group tolerance, and scalability. The following table provides a comparative overview of key performance indicators for established and modern indole synthesis methods.

Method Typical Reagents Conditions Temperature (°C) Reaction Time Yield (%) Key Advantages Key Disadvantages
Fischer Phenylhydrazine, Aldehyde/KetoneAcid catalyst (Brønsted or Lewis)80-1705 min - several hours70-80[1]Well-established, versatileHarsh conditions, potential for side reactions
Bischler-Möhlau α-bromo-acetophenone, AnilineExcess aniline, often high heatHighVariable, can be rapid with microwave52-75[1]Access to 2-arylindolesHarsh conditions, low yields, poor regioselectivity[11][12]
Reissert o-nitrotoluene, Diethyl oxalateBase, then reductive cyclizationVariableMulti-stepModerate to goodGood for specific substitution patternsMulti-step, limited substrate scope
Pd-Catalyzed Anilines, Alkynes/AldehydesPd catalyst, ligands, baseMild to moderateVariableOften highMild conditions, broad functional group toleranceCatalyst cost and sensitivity
C-H Activation Anilines, various coupling partnersTransition metal catalystMild to moderateVariableGenerally good to highHigh atom economy, avoids pre-functionalizationCatalyst development is ongoing, regioselectivity can be a challenge
Green Methods Varies (often similar to classical)Water, ionic liquids, microwave, solvent-freeVariableOften rapidCan be highEnvironmentally benign, improved safetyScalability can be a concern, catalyst recovery

Experimental Protocols: A Practical Guide

To provide a tangible comparison, detailed step-by-step protocols for a classical and a modern indole synthesis are presented below.

Protocol 1: Classical Fischer Indole Synthesis of 2-Phenylindole

Causality Behind Experimental Choices: This protocol utilizes anhydrous zinc chloride as a Lewis acid catalyst to promote the key cyclization and dehydration steps. The high temperature is necessary to overcome the activation energy for the[7][7]-sigmatropic rearrangement.

Step-by-Step Methodology:

  • Reactant Preparation: A mixture of acetophenone phenylhydrazone (1 equivalent) and anhydrous zinc chloride (2 equivalents) is prepared.

  • Reaction Initiation: The mixture is heated to 170 °C.

  • Reaction Monitoring: The reaction is typically complete within 5 minutes, as indicated by the cessation of vigorous gas evolution.

  • Workup: The reaction mixture is cooled, and the product is extracted with an appropriate organic solvent.

  • Purification: The crude product is purified by column chromatography or recrystallization to yield 2-phenylindole.

Protocol 2: Modern Palladium-Catalyzed Indole Synthesis

Causality Behind Experimental Choices: This protocol employs a palladium catalyst to facilitate a cascade process of isocyanide insertion and benzylic C(sp³)-H activation. The choice of ligand is critical for the efficiency of the C-H activation step. The slow addition of the isocyanide is a key technique to maintain a low concentration, which can reduce the amount of catalyst required.

Step-by-Step Methodology:

  • Reaction Setup: In a reaction vessel, combine the substituted aniline (1 equivalent), a palladium catalyst (e.g., Pd(OAc)₂), and a suitable ligand (e.g., Ad₂PBu) in an appropriate solvent.

  • Reactant Addition: Slowly add the isocyanide (1.2 equivalents) to the reaction mixture via a syringe pump over several hours.

  • Reaction Conditions: The reaction is typically stirred at a moderate temperature (e.g., 80-100 °C) under an inert atmosphere.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup and Purification: Upon completion, the reaction is cooled, filtered to remove the catalyst, and the solvent is removed under reduced pressure. The resulting residue is purified by column chromatography.

Selecting the Optimal Synthetic Route

The choice of an indole synthesis method is a critical decision that depends on the specific target molecule and the available resources. The following decision-making workflow can guide researchers in selecting the most appropriate route.

Diagram of the Indole Synthesis Selection Workflow:

Indole_Synthesis_Selection Start Define Target Indole Substrate_Availability Are starting materials readily available? Start->Substrate_Availability Functional_Group_Tolerance Are sensitive functional groups present? Substrate_Availability->Functional_Group_Tolerance Yes Classical_Methods Consider Classical Methods (Fischer, Bischler-Möhlau, Reissert) Substrate_Availability->Classical_Methods No Scalability Is large-scale synthesis required? Functional_Group_Tolerance->Scalability No Modern_Methods Consider Modern Methods (Pd-catalyzed, C-H activation) Functional_Group_Tolerance->Modern_Methods Yes Green_Chemistry Are green chemistry principles a priority? Scalability->Green_Chemistry Yes Scalability->Classical_Methods No Green_Chemistry->Modern_Methods No Green_Methods Consider Green Methods (Microwave, water solvent) Green_Chemistry->Green_Methods Yes

Caption: A workflow to guide the selection of an indole synthesis method.

Conclusion

While classical methods like the Fischer indole synthesis remain valuable tools in the organic chemist's arsenal, the field is rapidly evolving. Modern catalytic approaches, particularly those involving palladium and C-H activation, offer milder reaction conditions, broader functional group tolerance, and improved efficiency. Furthermore, the increasing adoption of green chemistry principles is paving the way for more sustainable and environmentally friendly indole syntheses. For researchers in drug development, a thorough understanding of both the established and emerging methods is essential for the efficient and effective synthesis of novel indole-based therapeutics.

References

  • New 3H-Indole Synthesis by Fischer's Method. Part I. (n.d.). MDPI. Retrieved February 23, 2026, from [Link]

  • Fischer Indole Synthesis. (2025). J&K Scientific LLC. Retrieved February 23, 2026, from [Link]

  • Indole Moiety in Organic Synthesis: A Comprehensive Review of Methods and Mechanisms. (n.d.). IntechOpen. Retrieved February 23, 2026, from [Link]

  • A Review of the Indole Synthesis Reaction System. (2026). Oreate AI Blog. Retrieved February 23, 2026, from [Link]

  • Reissert indole synthesis. (n.d.). Wikipedia. Retrieved February 23, 2026, from [Link]

  • Indole Synthesis: A Review and Medicinal Uses of Their Derivatives. (n.d.). IntechOpen. Retrieved February 23, 2026, from [Link]

  • Bischler–Möhlau indole synthesis. (n.d.). Wikipedia. Retrieved February 23, 2026, from [Link]

  • Taber, D. F., & Tirunahari, P. K. (2011).
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  • Fischer indole synthesis applied to the total synthesis of natural products. (2017). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Recent advances in the synthesis of indoles via C–H activation aided by N–N and N–S cleavage in the directing group. (2021). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Indole synthesis, reactions and applications. (2021, February 17). YouTube. Retrieved February 23, 2026, from [Link]

  • Porcheddu, A., Mocci, R., Brindisi, M., Cuccu, F., Fattuoni, C., Delogu, F., Colacino, E., & D'Auria, M. V. (2022). Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. Green Chemistry, 24(11), 4406-4412.
  • Bischler Indole Synthesis. (2019). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Indole synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 23, 2026, from [Link]

  • Kumar, A., Dapkekar, A. B., & Satyanarayana, G. (2025). Recent advances in the synthesis of indoles and their applications. Organic & Biomolecular Chemistry.
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  • Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionalization. (2018). Thieme. Retrieved February 23, 2026, from [Link]

  • Bugaenko, D. I., Karchava, A. V., & Yurovskaya, M. A. (2019). Synthesis of indoles: recent advances. Russian Chemical Reviews, 88(2), 99.
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  • Synthesis and Chemistry of Indole. (n.d.). SlideShare. Retrieved February 23, 2026, from [Link]

  • Recent advances in the green synthesis of indole and its derivatives using microwave irradiation and the role of indole moiety in cancer. (n.d.). Taylor & Francis Online. Retrieved February 23, 2026, from [Link]

  • A review on recent advances in the synthesis of indole and its analogs via C-H activation as a key step. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). Molecules, 29(11), 2533.
  • Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and str
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  • Substrate scope for the synthesis of indoles and other products. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

  • C-H Functionalization of indoles and oxindoles through CDC reactions. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

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  • Tandem Iridium-Catalyzed Decarbonylative C–H Activation of Indole: Sacrificial Electron-Rich Ketone-Assisted Bis-arylsulfenylation. (2021). Organic Letters, 23(9), 3354-3359.
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Validation

A Senior Application Scientist's Guide to Cross-Reactivity Analysis of 5-Bromoindole-Derived Enzyme Inhibitors

For researchers, medicinal chemists, and drug development professionals, the indole scaffold, particularly its 5-bromo substituted variant, represents a "privileged" structure in modern pharmacology. Its derivatives have...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the indole scaffold, particularly its 5-bromo substituted variant, represents a "privileged" structure in modern pharmacology. Its derivatives have shown promise as potent inhibitors of various enzyme classes, including protein kinases, which are pivotal in oncology and inflammatory disease research.[1][2] However, the therapeutic success of any enzyme inhibitor hinges not just on its potency against the intended target, but critically, on its selectivity. Unintended interactions, or cross-reactivity, with other enzymes can lead to off-target effects, toxicity, and ultimately, clinical failure.[3][4]

This guide provides an in-depth, objective comparison of methodologies to analyze the cross-reactivity of 5-bromoindole-derived enzyme inhibitors. Moving beyond a simple listing of protocols, we will delve into the causality behind experimental choices, establish self-validating systems for trustworthy data, and present detailed workflows supported by experimental data.

The Imperative of Selectivity: Why Cross-Reactivity Analysis is Non-Negotiable

In the complex cellular milieu, an inhibitor rarely interacts with only its intended target. Off-target binding is a common phenomenon that can confound biological results and pose significant safety risks in a clinical setting.[3][5] For kinase inhibitors, this is particularly challenging due to the high structural conservation of the ATP-binding site across the human kinome.[6] Therefore, early and comprehensive cross-reactivity profiling is not merely a "checkbox" in the drug discovery cascade; it is a foundational pillar of a successful therapeutic program. It allows for the rational design of more selective compounds, provides a clearer understanding of a molecule's polypharmacology, and ultimately de-risks the path to clinical development.[7][8]

To illustrate the process, this guide will use a case study comparing three hypothetical 5-bromoindole-derived kinase inhibitors targeting Epidermal Growth Factor Receptor (EGFR), a well-established oncogene.[9][10]

  • 5Br-Inhib-A: Lead candidate from a rational design program.

  • 5Br-Inhib-B: A structural analog of 5Br-Inhib-A with a different substitution pattern.

  • Competitor-X: A known, multi-kinase inhibitor used as a benchmark.

Our goal is to build a comprehensive selectivity profile for each and determine which candidate possesses the most promising characteristics for further development.

A Multi-Faceted Approach to Profiling: From Broad Screening to Cellular Confirmation

A robust cross-reactivity analysis employs a tiered approach, starting with broad, high-throughput in vitro assays and progressing to more physiologically relevant cellular models. This ensures that the data is not only comprehensive but also translatable.

Tier 1: In Vitro Biochemical Profiling - The Global View

The first step is to assess the inhibitor against a large panel of purified enzymes. For kinase inhibitors, services like Eurofins' KINOMEscan® offer a competition binding assay platform to quantify interactions across a significant portion of the human kinome.[11][12] This method provides a broad, unbiased view of an inhibitor's selectivity at a single, high concentration.

Experimental Rationale: The objective here is to identify any potential off-targets that warrant further investigation. A high concentration (e.g., 1-10 µM) is used to cast a wide net and flag even weak interactions. The output is typically expressed as "% of control," where a lower percentage indicates stronger binding.

Illustrative Data Presentation:

CompoundPrimary Target (EGFR) % of ControlOff-Target Hits (% of Control < 35)Selectivity Score (S(35))
5Br-Inhib-A 2.5VEGFR2 (30%), SRC (45%), ABL1 (55%)0.022 (1/45)
5Br-Inhib-B 1.8VEGFR2 (8%), SRC (15%), ABL1 (28%), KIT (32%), FLT3 (34%)0.111 (5/45)
Competitor-X 5.015 kinases including VEGFR2, PDGFRb, KIT, SRC, FLT30.333 (15/45)

Selectivity Score (S(35)) is calculated as the number of kinases with % of Control < 35 divided by the total number of kinases tested (excluding the primary target). A lower score indicates higher selectivity.

From this initial screen, 5Br-Inhib-A emerges as the most selective compound, with only one significant off-target (VEGFR2). In contrast, 5Br-Inhib-B and Competitor-X show a much broader range of interactions.

Tier 2: Cellular Target Engagement - Confirming Intracellular Activity

While in vitro assays are invaluable, they do not fully recapitulate the cellular environment. Factors like cell permeability, intracellular ATP concentrations, and the presence of scaffolding proteins can all influence an inhibitor's activity and selectivity.[13] The Cellular Thermal Shift Assay (CETSA®) is a powerful technique to confirm that a compound engages its intended target (and potential off-targets) within intact cells.[14][15]

The Principle of CETSA: This assay is based on the principle that when a ligand binds to its target protein, it stabilizes the protein's structure, leading to an increase in its melting temperature.[16] By heating cell lysates treated with a compound to various temperatures and then quantifying the amount of soluble (non-denatured) protein remaining, one can determine if the compound has engaged its target.[15]

Experimental Protocol: Microplate-Based CETSA for EGFR Target Engagement

This protocol is adapted for a 384-well plate format for higher throughput.

1. Cell Culture and Treatment: a. Plate A549 cells (an EGFR-expressing lung cancer cell line) in a suitable culture medium and grow to 80-90% confluency. b. Harvest the cells and resuspend in PBS with protease and phosphatase inhibitors to a concentration of 1x10^7 cells/mL. c. In a 96-well plate, add 50 µL of cell suspension to each well. d. Add 1 µL of your 5-bromoindole inhibitor (e.g., 5Br-Inhib-A) at various concentrations (e.g., 0.1, 1, 10, 100 µM) or vehicle control (DMSO) to the designated wells. e. Incubate the plate at 37°C for 1 hour to allow for compound entry and target binding.

2. Thermal Challenge: a. Transfer the cell suspensions to a PCR plate. b. Heat the plate in a thermal cycler with a gradient function for 3 minutes across a range of temperatures (e.g., 48°C to 62°C). A no-heat control (room temperature) should be included. c. Immediately cool the plate on ice for 3 minutes.

3. Cell Lysis and Protein Quantification: a. Subject the cells to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath to ensure complete lysis. b. Centrifuge the plate at 4000 x g for 20 minutes at 4°C to pellet the precipitated proteins. c. Carefully transfer the supernatant (containing the soluble protein fraction) to a new 384-well plate. d. Quantify the amount of soluble EGFR in each well using a suitable method, such as a sandwich ELISA or an AlphaScreen® assay.

4. Data Analysis: a. For each concentration of the inhibitor, plot the amount of soluble EGFR as a function of temperature. b. The resulting "melting curve" will shift to the right in the presence of a stabilizing inhibitor. c. The magnitude of this thermal shift (ΔTagg) is a measure of target engagement.

Visualizing the Workflow:

The decision-making process for cross-reactivity analysis can be visualized as a logical workflow.

CrossReactivityWorkflow cluster_2 Decision & Comparison Primary_Assay Primary Target Assay (e.g., EGFR IC50) Kinome_Scan Broad Kinome Panel Screen (e.g., KINOMEscan @ 10 µM) Primary_Assay->Kinome_Scan CETSA_OnTarget CETSA for On-Target Engagement (e.g., EGFR in A549 cells) Kinome_Scan->CETSA_OnTarget Validate On-Target CETSA_OffTarget CETSA for Off-Target Engagement (e.g., VEGFR2 in HUVEC cells) Kinome_Scan->CETSA_OffTarget Investigate Hits Signaling_Assay Downstream Signaling Assay (e.g., Western blot for p-ERK) CETSA_OnTarget->Signaling_Assay Decision Selectivity Profile Assessment CETSA_OffTarget->Decision Signaling_Assay->Decision

Caption: Workflow for assessing inhibitor cross-reactivity.

Comparative Data Analysis:

By applying the CETSA protocol to both the on-target (EGFR) and the key off-target identified in Tier 1 (VEGFR2), we can generate comparative data.

CompoundOn-Target (EGFR) Thermal Shift (ΔTagg @ 10 µM)Off-Target (VEGFR2) Thermal Shift (ΔTagg @ 10 µM)Cellular Selectivity
5Br-Inhib-A + 8.2 °C+ 1.5 °CHigh
5Br-Inhib-B + 9.1 °C+ 7.8 °CLow
Competitor-X + 6.5 °C+ 8.5 °CLow

The CETSA data corroborates the in vitro screen. 5Br-Inhib-A shows a significant thermal shift for EGFR, indicating strong target engagement, but only a minimal shift for VEGFR2. Conversely, 5Br-Inhib-B and Competitor-X stabilize both EGFR and VEGFR2, confirming their multi-targeted nature in a cellular context.

Conclusion and Forward Look

This tiered approach, combining broad biochemical screening with targeted cellular validation, provides a robust framework for analyzing the cross-reactivity of 5-bromoindole-derived enzyme inhibitors. The data clearly demonstrates that while 5Br-Inhib-B is potent, its lack of selectivity makes it a less desirable candidate. 5Br-Inhib-A , with its high potency and superior selectivity profile, stands out as the most promising lead for further preclinical development.

The journey of a drug candidate from bench to bedside is fraught with challenges, and off-target activity is a major hurdle.[3] By investing in a thorough and mechanistically-grounded cross-reactivity analysis early in the discovery process, researchers can make more informed decisions, mitigate risks, and ultimately increase the probability of developing safe and effective medicines.

References

  • Method for preparing 5-bromoindole.
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  • Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Rel
  • Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Rel
  • Design, Synthesis, and Molecular Docking Studies of 5‐Bromoindole‐2‐Carboxylic Acid Hydrazone Deriv
  • (PDF) Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship.
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  • Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. PMC.
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  • Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Rel
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  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
  • The precision paradox: Off-target effects in gene editing. Drug Discovery News.
  • Whitepaper: KINOMEscan® ELECT Kinase screening and profiling services. Drug Target Review.
  • The Use of Enzyme Inhibitors in Drug Discovery: Current Strategies and Future Prospects. Journal of Clinical Medicine.
  • High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PubMed Central.
  • Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research.
  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
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  • Improving Selectivity in Drug Design. AZoLifeSciences.
  • Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. PubMed.
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  • Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology.
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  • Full article: Application of the Cellular Thermal Shift Assay (CETSA)
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Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 5-Bromo-1-isopropyl-1H-indole

Introduction: Beyond Compliance As researchers, we often treat Safety Data Sheets (SDS) as administrative hurdles rather than operational blueprints. However, when handling halogenated indole intermediates like 5-Bromo-1...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Compliance

As researchers, we often treat Safety Data Sheets (SDS) as administrative hurdles rather than operational blueprints. However, when handling halogenated indole intermediates like 5-Bromo-1-isopropyl-1H-indole , the difference between a successful synthesis and a halted project lies in the details of exposure control.

This compound belongs to a class of lipophilic, halogenated heterocycles often used as scaffolds in medicinal chemistry (e.g., cannabinoid receptor ligands). Its structure—a bromine atom (heavy, polarizable) and an isopropyl group (lipophilic)—dictates its behavior: it readily crosses biological membranes and can persist on surfaces.

This guide is not a generic safety template. It is a field-proven operational protocol designed to protect your health and the integrity of your data.

Hazard Identification & Risk Assessment

Before selecting PPE, we must understand the specific risks posed by this molecule.

Hazard CategorySpecific RiskMechanism of Action
Physical State Low-Melting Solid / Viscous Oil The isopropyl group disrupts crystal packing, often resulting in a solid that melts near room temperature (approx. 30–45°C). This creates a dual risk: dust inhalation (if solid) and dermal absorption (if oily/melted).
Health (Acute) Irritant (H315, H319, H335) Halogenated indoles are potent mucous membrane irritants. Inhalation of dust causes immediate respiratory distress.
Health (Chronic) Potential Sensitizer Indole derivatives can induce sensitization. Repeated low-level exposure may lead to allergic dermatitis.
Chemical Halogenated Organic The bromine atom requires specific waste segregation (Halogenated Waste) to prevent regulatory violations.

The PPE Matrix: Your Defense System

Standard lab coats and single gloves are insufficient for direct handling of lipophilic alkyl-indoles. Use this tiered protection system.

Tier 1: Personal Barrier (The "Armor")
  • Hand Protection (Critical):

    • Primary Layer:[1][2]Nitrile (4 mil) . Standard protection.[1][3][4]

    • Secondary Layer:Nitrile (Extended Cuff, 6-8 mil) or Laminated Film (Silver Shield) if handling stock solutions >100mM.

    • Why? Lipophilic compounds can permeate thin nitrile gloves unnoticed. The outer glove takes the mechanical stress; the inner glove prevents chemical permeation.

  • Eye Protection:

    • Chemical Splash Goggles are required.

    • Why? Safety glasses have gaps. If this compound is in its oily phase or dissolved in solvent, a splash can bypass glasses and cause severe ocular irritation.

  • Respiratory Protection:

    • Primary: Chemical Fume Hood (Face velocity: 80–100 fpm).

    • Secondary (Spill Cleanup only): Half-face respirator with P100/OV cartridges .

Tier 2: Engineering Controls
  • Static Control: Use an ionizing fan or anti-static gun during weighing. Indole powders are prone to static charge, causing "fly-away" dust that contaminates the balance area.

  • Glassware: Use glass or Teflon (PTFE). Avoid soft plastics (LDPE/PS), as the compound may leach into them.

Operational Protocol: Step-by-Step

This workflow ensures containment from storage to reaction.

Phase A: Preparation & Weighing
  • Inspect the State: Check if the material is solid or liquid. If it has melted in the bottle (common in summer), do not try to scrape it out. Gently warm the bottle (water bath <40°C) to fully liquefy it and transfer via glass pipette.

  • The "Coffin" Technique: Inside the fume hood, place your weighing boat inside a larger secondary container (e.g., a crystallization dish). This catches any stray particles.

  • Anti-Static Measure: If solid, pass an anti-static gun over the powder before spatulating. This prevents the powder from repelling off the spatula.

Phase B: Solubilization & Transfer
  • Solvent Choice: Dissolve immediately in the reaction solvent (e.g., DCM, DMF, or DMSO).

  • Wash Down: Once the solid is in the flask, wash the weighing boat into the flask with solvent. Do not throw a "dirty" boat into the trash; rinse it first.

  • Sealing: Indoles can oxidize. Flush the headspace with Nitrogen or Argon before sealing the vessel.

Phase C: Decontamination & Disposal
  • Solvent Wipe: Wipe all surfaces (balance, hood sash) with an ethanol-soaked Kimwipe.

  • Waste Segregation:

    • Solid Waste: Contaminated gloves/wipes go into "Solid Hazardous Waste."

    • Liquid Waste: Must go into Halogenated Organic Waste . Do not mix with general organics (acetone/methanol waste) if your facility separates halogens.

Visualizing the Safety Workflow

The following diagram illustrates the hierarchy of controls for this specific compound.

G Hazard Hazard Identification (Irritant / Lipophilic) Engineering Engineering Controls (Fume Hood + Static Control) Hazard->Engineering Mitigates PPE PPE Selection (Double Nitrile + Goggles) Engineering->PPE Supports Handling Active Handling (Weighing/Transfer) PPE->Handling Protects Handling->Hazard Spill/Exposure Risk Decon Decontamination (Ethanol Wipe) Handling->Decon Post-Op Disposal Disposal (Halogenated Waste) Decon->Disposal Final Step

Figure 1: Operational safety workflow emphasizing the dependency of handling procedures on engineering controls and PPE.

Emergency Response

  • Eye Contact: Flush for 15 minutes minimum. The lipophilic nature means water alone may not immediately remove the film; use copious amounts of water to mechanically flush it out.

  • Skin Contact: Wash with soap and water immediately. Do not use ethanol on the skin, as it may enhance absorption of the indole into the bloodstream.

  • Spills:

    • Evacuate the immediate area.

    • Don full PPE (including respirator if outside hood).

    • Cover with vermiculite or sand.

    • Scoop into a jar labeled "Halogenated Debris."

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[3]

  • PubChem. (n.d.).[5][6][7][8] 5-Bromoindole (Parent Compound) Safety Data. National Library of Medicine.

  • Ansell. (2022). Chemical Resistance Guide: Permeation & Degradation Data.

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-1-isopropyl-1H-indole
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5-Bromo-1-isopropyl-1H-indole
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